molecular formula C12H20O4S B15554144 10-Camphorsulfonic acid ethyl ester

10-Camphorsulfonic acid ethyl ester

货号: B15554144
分子量: 260.35 g/mol
InChI 键: FXHGNNYOXDWQFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Camphorsulfonic acid ethyl ester is a useful research compound. Its molecular formula is C12H20O4S and its molecular weight is 260.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHGNNYOXDWQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 10-Camphorsulfonic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-camphorsulfonic acid ethyl ester, a valuable chiral auxiliary and resolving agent in pharmaceutical development. While a specific, detailed experimental protocol for this exact esterification is not extensively documented in readily available literature, this guide outlines two robust and chemically sound synthetic pathways based on established organic chemistry principles: direct Fischer esterification and a two-step conversion via the sulfonyl chloride intermediate. This document provides detailed hypothetical protocols, quantitative data tables for reaction parameters, and visual diagrams to aid in the successful synthesis and understanding of the process.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursors is provided below.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
D,L-10-Camphorsulfonic AcidC₁₀H₁₆O₄S232.29White crystalline solid5872-08-2
D,L-10-Camphorsulfonyl ChlorideC₁₀H₁₅ClO₃S250.74White crystalline solidNot available
This compoundC₁₂H₂₀O₄S260.35Not specified154335-57-6[1]

Synthetic Pathways

Two primary synthetic routes are proposed for the preparation of this compound.

Route A: Direct Fischer Esterification of 10-Camphorsulfonic Acid

This classical method involves the direct reaction of a carboxylic acid (in this case, a sulfonic acid) with an alcohol in the presence of a strong acid catalyst. To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, and water is removed as it is formed.

Reaction Scheme:

cluster_conditions Reaction Conditions CSA 10-Camphorsulfonic Acid Ester This compound CSA->Ester + Ethanol (B145695) Ethanol Ethanol H2O Water Ester->H2O + Catalyst H+ (cat.)

Caption: Fischer Esterification of 10-Camphorsulfonic Acid.

Route B: Synthesis via 10-Camphorsulfonyl Chloride

This two-step approach first involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride, which is then reacted with ethanol to form the ester. This method often proceeds under milder conditions and can be advantageous if the direct esterification proves to be low-yielding or requires harsh conditions.

Reaction Scheme:

CSA 10-Camphorsulfonic Acid CSC 10-Camphorsulfonyl Chloride CSA->CSC + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Ester This compound CSC->Ester + Ethanol Ethanol Ethanol HCl HCl Ester->HCl +

Caption: Two-step synthesis via the sulfonyl chloride.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound. These procedures are based on well-established synthetic transformations and should be adapted and optimized as necessary.

Protocol for the Synthesis of D,L-10-Camphorsulfonic Acid

This procedure is adapted from Organic Syntheses.[2]

Materials:

  • D,L-Camphor (912 g, 6 moles)

  • Concentrated Sulfuric Acid (588 g, 366 mL, 6 moles)

  • Acetic Anhydride (1216 g, 1170 mL, 12 moles)

  • Diethyl ether

  • Ice

Procedure:

  • In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath and slowly add the acetic anhydride, maintaining the temperature below 20°C.

  • Once the addition is complete, add the coarsely powdered D,L-camphor to the mixture.

  • Continue stirring until the camphor (B46023) has dissolved.

  • Remove the stirrer and stopper the flask, allowing it to stand for at least 36 hours.

  • Collect the precipitated camphorsulfonic acid by suction filtration and wash it with diethyl ether.

  • Dry the product in a vacuum desiccator at room temperature.

Expected Yield: 530–580 g (38–42%).

Protocol for Route A: Direct Fischer Esterification

Materials:

  • D,L-10-Camphorsulfonic Acid (23.2 g, 0.1 mol)

  • Absolute Ethanol (200 mL)

  • Concentrated Sulfuric Acid (2 mL)

  • Toluene (B28343) (100 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add D,L-10-camphorsulfonic acid, absolute ethanol, and toluene.

  • Carefully add concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue the reaction until no more water is collected (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol for the Synthesis of D,L-10-Camphorsulfonyl Chloride

This procedure is adapted from Organic Syntheses.[3]

Materials:

  • D,L-10-Camphorsulfonic Acid (464 g, 2 moles)

  • Phosphorus pentachloride (416 g, 2 moles)

  • Crushed ice

Procedure:

  • In a 2-L three-necked round-bottomed flask fitted with a mechanical stirrer and gas outlet tubes connected to a hydrogen chloride trap, mix D,L-10-camphorsulfonic acid and phosphorus pentachloride.

  • Cool the flask in an ice-water bath. Once the mixture liquefies sufficiently, begin stirring slowly.

  • After the initial vigorous reaction subsides, remove the cooling bath and continue stirring until the chloride is completely dissolved.

  • Allow the mixture to stand for 3-4 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice in a beaker. Immediately pour this mixture into a second beaker containing another 500 g of crushed ice. Pour the mixture back and forth between the two beakers until the reaction is complete.

  • Collect the fine white product by suction filtration and wash it several times with cold water.

Expected Yield: Essentially quantitative (approximately 500 g of moist sulfonyl chloride).

Protocol for Route B: Esterification of 10-Camphorsulfonyl Chloride

Materials:

  • D,L-10-Camphorsulfonyl Chloride (25.1 g, 0.1 mol)

  • Absolute Ethanol (100 mL)

  • Pyridine (B92270) (12.1 mL, 0.15 mol)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve D,L-10-camphorsulfonyl chloride in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath and slowly add pyridine dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the proposed synthetic routes.

Table 1: Reaction Conditions

ParameterRoute A: Fischer EsterificationRoute B: Via Sulfonyl Chloride
Starting Material D,L-10-Camphorsulfonic AcidD,L-10-Camphorsulfonyl Chloride
Reagents Ethanol, Sulfuric Acid (cat.)Ethanol, Pyridine
Solvent Toluene, EthanolEthanol
Temperature Reflux (approx. 80-110 °C)0 °C to Room Temperature
Reaction Time 4-6 hours12-16 hours

Table 2: Purification and Characterization

ParameterRoute A: Fischer EsterificationRoute B: Via Sulfonyl Chloride
Work-up Aqueous wash with NaHCO₃Aqueous wash with HCl and NaHCO₃
Purification Vacuum distillation or Column ChromatographyVacuum distillation or Column Chromatography
Characterization ¹H NMR, ¹³C NMR, IR, Mass Spectrometry¹H NMR, ¹³C NMR, IR, Mass Spectrometry

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the synthesis of this compound.

cluster_prep Starting Material Preparation cluster_route_a Route A: Fischer Esterification cluster_route_b Route B: Via Sulfonyl Chloride start Camphor csa 10-Camphorsulfonic Acid Synthesis start->csa csc 10-Camphorsulfonyl Chloride Synthesis csa->csc ester_a Esterification csa->ester_a ester_b Esterification csc->ester_b workup_a Aqueous Workup ester_a->workup_a purify_a Purification workup_a->purify_a product_a Ethyl 10-Camphorsulfonate purify_a->product_a workup_b Aqueous Workup ester_b->workup_b purify_b Purification workup_b->purify_b product_b Ethyl 10-Camphorsulfonate purify_b->product_b

Caption: Overall synthetic workflow.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety practices should be strictly adhered to when handling all chemicals mentioned in this document.

References

An In-depth Technical Guide to the Preparation of Ethyl 10-Camphorsulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of ethyl 10-camphorsulfonate. Due to the limited availability of a specific, detailed experimental protocol for the direct synthesis of ethyl 10-camphorsulfonate in published literature, this document outlines a general yet robust procedure based on well-established principles of esterification of sulfonic acids. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor, 10-camphorsulfonic acid.

Ethyl 10-camphorsulfonate and other alkyl esters of sulfonic acids are of significant interest to the pharmaceutical industry, primarily as they are considered potential genotoxic impurities (PGIs) that can arise from the use of sulfonic acids as counter-ions in drug formulations in the presence of residual alcohols.[1] Therefore, understanding their synthesis is crucial for the development of analytical standards and for toxicological assessments.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
(1S)-(+)-10-Camphorsulfonic acidC₁₀H₁₆O₄S232.303144-16-9
Ethyl 10-camphorsulfonateC₁₂H₂₀O₄S260.35154335-57-6

Experimental Protocols

The preparation of ethyl 10-camphorsulfonate is presented here as a two-step process. First, the synthesis of the starting material, 10-camphorsulfonic acid, followed by its esterification to the desired ethyl ester.

Step 1: Preparation of D,L-10-Camphorsulfonic Acid

This procedure is adapted from a well-established method for the sulfonation of camphor (B46023).[2]

Materials and Equipment:

  • D,L-Camphor

  • Concentrated Sulfuric Acid

  • Acetic Anhydride (B1165640)

  • Diethyl Ether

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Suction filtration apparatus

  • Vacuum desiccator

Procedure:

  • In a three-necked round-bottom flask equipped with a powerful stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath and begin stirring.

  • Slowly add acetic anhydride through the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 20°C.[2]

  • Once the addition of acetic anhydride is complete, add coarsely powdered D,L-camphor to the mixture in portions.

  • Continue stirring until all the camphor has dissolved.

  • Remove the stirrer and dropping funnel, stopper the flask, and allow the mixture to stand at room temperature for approximately 36 hours.[2]

  • Collect the resulting crystalline product by suction filtration and wash it with diethyl ether.

  • Dry the product in a vacuum desiccator at room temperature. The expected yield is in the range of 38-42%.[2]

Step 2: Preparation of Ethyl 10-Camphorsulfonate (General Procedure)

The following is a general procedure for the Fischer esterification of 10-camphorsulfonic acid with ethanol (B145695). This method is based on the common reactivity of sulfonic acids with alcohols in the presence of an acid catalyst (in this case, the sulfonic acid itself can act as the catalyst).

Materials and Equipment:

  • 10-Camphorsulfonic acid (prepared in Step 1)

  • Absolute Ethanol

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 10-camphorsulfonic acid, a large excess of absolute ethanol, and a suitable solvent such as toluene.

  • Set up the apparatus for reflux with a Dean-Stark trap to azeotropically remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol and toluene using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 10-camphorsulfonate.

  • The crude product may be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Experimental Workflow

The logical flow of the synthesis process is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Preparation of 10-Camphorsulfonic Acid cluster_step2 Step 2: Esterification A Camphor, Sulfuric Acid, Acetic Anhydride B Reaction Mixture (Sulfonation) A->B Mixing and Cooling C Crystallization B->C Standing D Filtration and Washing C->D E Drying D->E F 10-Camphorsulfonic Acid E->F G 10-Camphorsulfonic Acid, Ethanol, Toluene F->G Product from Step 1 is the reactant for Step 2 H Reaction Mixture (Esterification) G->H Reflux with Water Removal I Work-up (Neutralization and Extraction) H->I J Drying and Concentration I->J K Purification (Chromatography/Recrystallization) J->K L Ethyl 10-Camphorsulfonate K->L

Caption: Workflow for the two-step synthesis of ethyl 10-camphorsulfonate.

Signaling Pathways and Logical Relationships

The core of this synthesis is the acid-catalyzed esterification reaction. The following diagram illustrates the logical relationship of the key components in this process.

Esterification_Pathway Reactant1 10-Camphorsulfonic Acid (R-SO3H) Intermediate Protonated Sulfonic Acid Reactant1->Intermediate Protonation Reactant2 Ethanol (EtOH) Product Ethyl 10-Camphorsulfonate (R-SO3Et) Reactant2->Product Catalyst Acid Catalyst (e.g., H+ from R-SO3H) Catalyst->Intermediate Intermediate->Product Nucleophilic Attack by EtOH Byproduct Water (H2O) Product->Byproduct Elimination

Caption: Key relationships in the acid-catalyzed esterification of 10-camphorsulfonic acid.

References

An In-depth Technical Guide to the Chemical Properties of 10-Camphorsulfonic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Camphorsulfonic acid ethyl ester, also known as ethyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, is an organosulfur compound derived from camphor (B46023), a bicyclic monoterpene.[1][2] It is of significant interest to the pharmaceutical industry, primarily as it is identified as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs).[3] Camphorsulfonic acid and its salts are commonly used in the manufacturing and resolution processes of various drugs.[3][4] Consequently, the potential for esterification with residual alcohols like ethanol, forming impurities such as the ethyl ester, necessitates rigorous control and monitoring.[3]

This document provides a comprehensive overview of the chemical and physical properties of this compound, relevant experimental protocols for synthesis and analysis, and its role in the context of drug development and safety.

Chemical and Physical Properties

This compound is a derivative of its parent compound, 10-Camphorsulfonic acid (CSA), a relatively strong organic acid.[4] The ester exists as different stereoisomers, with the (1S)-(+)-enantiomer and the racemic (+/-) mixture being commonly referenced.[2][5][6] Its physical state is typically a low-melting or off-white to pale yellow solid.[2]

General and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. Data is provided for both the racemic and specific enantiomeric forms where available.

PropertyValueIsomer/FormSource
Molecular Formula C₁₂H₂₀O₄SAll forms[5][6][7]
Molecular Weight 260.35 g/mol All forms[5][6][7]
CAS Number 108481-13-6Racemic (+/-)[2][8]
154335-57-6(1S)-(+)[3][6][7]
Melting Point 72-75 °C (decomposes)Racemic (+/-)[2]
44 °C(1S)-(+)[7]
Boiling Point 394.9 ± 15.0 °CRacemic (+/-) (Predicted)[2]
Density 1.203 ± 0.06 g/cm³Racemic (+/-) (Predicted)[2]
Appearance Off-White to Pale Yellow Low-Melting SolidRacemic (+/-)[2]
Purity >95% (GC)Not Specified[1]
Solubility Slightly soluble in Chloroform, DMSO, MethanolRacemic (+/-)[2]
Stability Hygroscopic, Moisture sensitiveRacemic (+/-)[2]

Spectroscopic and Analytical Characterization

The identification and quantification of this compound, especially at the low levels required for impurity testing, rely on modern analytical techniques. Reference standards are typically characterized by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3] For routine quality control and PGI analysis in the pharmaceutical industry, Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is employed.[3]

Comprehensive characterization of the parent compound, camphorsulfonic acid, has been performed using NMR, high-resolution MS, and GC/MS, providing a foundation for the analysis of its derivatives.[9]

Experimental Protocols

Synthesis of Parent Compound: D,L-10-Camphorsulfonic Acid (Reychler's Acid)

The ethyl ester is formed from its parent sulfonic acid. The synthesis of D,L-10-Camphorsulfonic acid is a well-established procedure.[4][10]

Materials:

  • Concentrated sulfuric acid (6 moles, 588 g)

  • Acetic anhydride (B1165640) (12 moles, 1216 g)[10]

  • D,L-camphor, coarsely powdered (6 moles, 912 g)[10]

  • Anhydrous ether for washing[10]

  • 3-L three-necked, round-bottomed flask

  • Powerful slow-speed stirrer

  • 500-mL dropping funnel

  • Thermometer

  • Ice-salt bath

  • Suction filter

Procedure:

  • Equip the 3-L flask with the stirrer, dropping funnel, and thermometer. Place 588 g of concentrated sulfuric acid in the flask.

  • Cool the flask in an ice-salt mixture and start the stirrer.

  • Slowly add 1216 g of acetic anhydride through the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 20°C.[10] This addition typically takes 1 to 1.5 hours.[10]

  • Once the addition is complete, remove the dropping funnel and add 912 g of powdered D,L-camphor.[10]

  • Close the flask and continue stirring until the camphor is fully dissolved.

  • Stop stirring, remove the stirrer, and allow the mixture to stand for 36 hours at room temperature.[10]

  • Collect the resulting crystalline camphorsulfonic acid on a suction filter and wash it with anhydrous ether.[10]

  • Dry the product in a vacuum desiccator at room temperature. The yield is typically between 530–580 g.[10]

G Synthesis Workflow for D,L-10-Camphorsulfonic Acid cluster_prep Reagent Preparation cluster_reaction Sulfonation Reaction cluster_workup Product Isolation A Charge flask with H₂SO₄ B Cool flask in ice-salt bath A->B C Slowly add Acetic Anhydride (T < 20°C) B->C D Add D,L-Camphor C->D Reaction Mixture Ready E Stir until dissolved D->E F Let stand for 36 hours E->F G Collect crystals via suction filtration F->G Crystallization Complete H Wash with anhydrous ether G->H I Dry in vacuum desiccator H->I

Caption: Synthesis Workflow for D,L-10-Camphorsulfonic Acid.
Analytical Method for Alkyl Camphorsulfonate Impurities by GC-FID/GC-MS

This protocol is adapted from a validated method for determining potential genotoxic impurities in APIs.[3]

Objective: To detect and quantify methyl, ethyl, and isopropyl camphorsulfonate esters.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Reagents and Materials:

  • (1S)-(+)-10-camphorsulfonic acid ethyl ester (ECS) reference standard[3]

  • Methanol, ethanol, isopropanol, ethyl acetate (B1210297) (Merck or equivalent)[3]

  • Phenyl ether (Acros Organics or equivalent)[3]

Sample Preparation:

  • Prepare a stock solution of the ECS reference standard in a suitable solvent (e.g., ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the API sample by dissolving a known quantity in the same solvent.

Chromatographic Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a final temperature (e.g., 280°C) to ensure separation of analytes.

  • Detector (FID): Temperature set at e.g., 300°C.

  • Detector (MS): Operate in Selected Ion Monitoring (SIM) mode for high sensitivity.

Validation Parameters (as per ICH Q2 guidelines):

  • Specificity: Ensure no interference from the API or other impurities.

  • Linearity: Establish a linear relationship between concentration and detector response.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Accuracy & Precision: Assess the closeness of results to the true value and the degree of scatter between a series of measurements.

  • Robustness: Evaluate the method's performance under small, deliberate variations in parameters (e.g., flow rate, temperature).[3]

Role in Drug Development: A Potential Genotoxic Impurity (PGI)

The primary significance of this compound in drug development is its classification as a potential genotoxic impurity (PGI).[3] Sulfonate esters are known alkylating agents that can react with DNA bases, potentially causing genetic mutations and carcinogenic effects even at very low exposure levels.[3]

Regulatory bodies, following guidelines such as ICH M7, mandate strict control over PGIs.[3] In the absence of specific toxicity data, the Threshold of Toxicological Concern (TTC) is applied. The TTC for PGIs is set at 1.5 µ g/day , which corresponds to a 10⁻⁵ lifetime cancer risk.[3] This necessitates the development of highly sensitive and validated analytical methods to ensure that levels of impurities like ethyl camphorsulfonate in the final drug product are below this stringent limit.[3]

G Logical Flow for PGI Assessment and Control cluster_synthesis API Manufacturing Process cluster_risk Impurity Risk Assessment cluster_control Analytical Control Strategy A Use of Camphorsulfonic Acid (CSA) C Potential for Esterification Reaction A->C B Presence of Residual Ethanol B->C D Formation of Ethyl Camphorsulfonate (ECS) C->D Impurity Formed E Classification as Potential Genotoxic Impurity (PGI) D->E F ICH M7 Guideline / TTC Principle Applied E->F G Develop Sensitive Analytical Method (GC-MS) F->G Control Required H Validate Method (ICH Q2) G->H I Set Specification Limit based on TTC (e.g., < 1.5 µg/day) H->I J Routine Quality Control Testing of API Batches I->J

Caption: Logical Flow for PGI Assessment and Control.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from its parent compound, 10-Camphorsulfonic acid. The parent acid is classified as a hazardous chemical that causes severe skin burns and eye damage.[11]

Recommended Precautions:

  • Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. Do not breathe dust or vapors.

  • Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed and protect from moisture, as the compound may be hygroscopic.[2] Store in a corrosives area.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.

    • Skin: Take off all contaminated clothing immediately. Rinse skin with plenty of water.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air and keep them at rest. Seek medical attention.

  • Incompatible Materials: Strong oxidizing agents and strong bases.

References

Spectroscopic Profile of 10-Camphorsulfonic Acid Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 10-Camphorsulfonic acid ethyl ester. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. This document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties

This compound , also known as ethyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, is a derivative of camphor (B46023), a bicyclic monoterpene. Its chemical structure is characterized by the rigid camphor scaffold, a sulfonate ester functional group, and an ethyl ester moiety.

PropertyValue
Molecular Formula C₁₂H₂₀O₄S
Molecular Weight 260.35 g/mol
CAS Number 108481-13-6

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~4.30Quartet (q)2H-O-CH₂ -CH₃
~3.55Doublet (d)1H-SO₂-CH H-C-
~3.00Doublet (d)1H-SO₂-CH H-C-
~2.50 - 2.30Multiplet (m)2HBicyclic ring protons
~2.10 - 1.90Multiplet (m)2HBicyclic ring protons
~1.70 - 1.50Multiplet (m)2HBicyclic ring protons
~1.40Triplet (t)3H-O-CH₂-CH₃
~1.10Singlet (s)3HCamphor methyl group
~0.90Singlet (s)3HCamphor methyl group
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) (ppm)Assignment
~215C=O (Ketone)
~65-O-C H₂-CH₃
~58Quaternary C (Camphor bridgehead)
~50-SO₂-C H₂-C-
~48Quaternary C (Camphor bridgehead)
~43CH (Camphor ring)
~42CH₂ (Camphor ring)
~29CH₂ (Camphor ring)
~27CH₂ (Camphor ring)
~20Camphor methyl group
~19Camphor methyl group
~15-O-CH₂-C H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data (Sample Preparation: Thin Film or KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1745StrongC=O stretch (ketone)
~1370StrongS=O stretch (sulfonate)
~1180StrongS=O stretch (sulfonate)
~1000StrongC-O stretch (ester)
~950MediumS-O stretch (sulfonate)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization - EI)

m/zPredicted Fragment
260[M]⁺ (Molecular Ion)
232[M - C₂H₄]⁺
181[M - SO₂OCH₂CH₃]⁺
152[Camphor]⁺ fragment
108Further fragmentation of camphor
95Further fragmentation of camphor
81Further fragmentation of camphor

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Data Processing:

  • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Instrumentation and Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet temperature: 250 °C.

    • Oven program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

Data Processing:

  • The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound.

  • The mass spectrum of this peak is extracted and analyzed for the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Data_Acquisition Data Acquisition (400 MHz Spectrometer) NMR_Sample_Prep->NMR_Data_Acquisition NMR_Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Data_Acquisition->NMR_Data_Processing NMR_Structural_Elucidation Structural Elucidation (Chemical Shift & Coupling Analysis) NMR_Data_Processing->NMR_Structural_Elucidation IR_Sample_Prep Sample Preparation (KBr Pellet or Thin Film) IR_Data_Acquisition Data Acquisition (FTIR Spectrometer) IR_Sample_Prep->IR_Data_Acquisition IR_Data_Processing Data Processing (Background Subtraction) IR_Data_Acquisition->IR_Data_Processing IR_Functional_Group_ID Functional Group Identification IR_Data_Processing->IR_Functional_Group_ID MS_Sample_Prep Sample Preparation (Dilution in Volatile Solvent) MS_Data_Acquisition Data Acquisition (GC-MS) MS_Sample_Prep->MS_Data_Acquisition MS_Data_Processing Data Processing (TIC and Mass Spectra Extraction) MS_Data_Acquisition->MS_Data_Processing MS_Fragmentation_Analysis Fragmentation Analysis (Molecular Weight & Structure) MS_Data_Processing->MS_Fragmentation_Analysis

Caption: General workflow for spectroscopic analysis.

Logical_Relationship cluster_Spectra Spectroscopic Data cluster_Info Derived Information Molecule 10-Camphorsulfonic Acid Ethyl Ester Structure HNMR ¹H NMR Spectrum Molecule->HNMR CNMR ¹³C NMR Spectrum Molecule->CNMR IR IR Spectrum Molecule->IR MS Mass Spectrum Molecule->MS Proton_Env Proton Environment (Connectivity) HNMR->Proton_Env Carbon_Skeleton Carbon Skeleton CNMR->Carbon_Skeleton Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight_Frag Molecular Weight & Fragmentation Pattern MS->Molecular_Weight_Frag

Caption: Relationship between molecular structure and spectroscopic data.

An In-depth Technical Guide to the 1H NMR Spectrum of 10-Camphorsulfonic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 10-Camphorsulfonic acid ethyl ester. This document details the expected chemical shifts, coupling constants, and signal multiplicities for the protons in the molecule. It also includes a standardized experimental protocol for acquiring a 1H NMR spectrum and a logical workflow for spectral analysis.

Chemical Structure and Proton Environments

This compound, systematically named ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, possesses a rigid bicyclic camphor (B46023) skeleton with an ethyl sulfonate group at the C10 position. The understanding of its three-dimensional structure is crucial for the interpretation of its 1H NMR spectrum.

The molecule contains several distinct proton environments, which will give rise to a series of signals in the 1H NMR spectrum. These protons can be broadly categorized into those of the camphor scaffold and those of the ethyl ester group. The numbering of the carbon atoms in the camphor skeleton is essential for assigning the corresponding proton signals.

Below is a diagram illustrating the workflow for analyzing the proton environments of this compound.

G Proton Environment Analysis Workflow cluster_0 Structural Analysis cluster_1 Spectral Prediction cluster_2 Spectral Assignment A Identify the chemical structure of This compound B Number the carbon atoms of the camphor skeleton and the ethyl group A->B Systematic Numbering C Identify all unique proton environments B->C Symmetry & Environment D Predict approximate chemical shifts based on functional groups and neighboring atoms C->D Chemical Environment Effects E Predict signal multiplicities (singlet, doublet, etc.) based on neighboring protons (n+1 rule) C->E Spin-Spin Coupling F Predict relative integration values based on the number of protons in each environment C->F Proton Count G Correlate predicted signals with the experimentally observed spectrum D->G E->G F->G H Assign each signal to its corresponding proton(s) G->H Final Assignment

Caption: Workflow for the analysis of proton environments.

Quantitative 1H NMR Data

The following table summarizes the expected 1H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane, TMS). Coupling constants (J) are given in Hertz (Hz). The assignments are based on the analysis of the chemical structure and comparison with data from similar compounds, such as (1R, 4S)-camphorsulfonic acid chloride.[1]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3endo~2.45m-1H
H-3exo~2.00m-1H
H-4~2.05t~4.51H
H-5endo~2.50m-1H
H-5exo~1.95ddd~12.5, ~4.0, ~2.51H
H-6endo~1.45m-1H
H-6exo~1.75m-1H
H-8 (CH3)~1.15s-3H
H-9 (CH3)~0.93s-3H
H-10a~3.70d~15.01H
H-10b~4.30d~15.01H
OCH2CH3~4.20q~7.12H
OCH2CH3~1.30t~7.13H

Note: The chemical shifts for the camphor skeleton protons are estimated based on the data for (1R, 4S)-camphorsulfonic acid chloride and may vary slightly for the ethyl ester.[1]

Experimental Protocol for 1H NMR Spectroscopy

The following is a general protocol for acquiring a high-quality 1H NMR spectrum of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities. If necessary, purify the compound by a suitable method such as recrystallization or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (B151607) (CDCl3) is a common choice for non-polar to moderately polar organic compounds.[2]

  • Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents already contain TMS.

NMR Instrument Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved signals.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 30° or 90° pulse.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio.

  • Data Acquisition: Initiate the acquisition process to obtain the Free Induction Decay (FID).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

Below is a diagram illustrating the experimental workflow for obtaining a 1H NMR spectrum.

G 1H NMR Experimental Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent B Add internal standard (e.g., TMS) A->B Referencing C Filter solution into a clean NMR tube B->C Purification D Insert sample into NMR spectrometer C->D E Lock onto solvent deuterium signal D->E F Shim the magnetic field E->F Homogeneity G Set acquisition parameters and acquire FID F->G H Fourier Transform of FID G->H I Phase and baseline correction H->I J Reference spectrum to TMS I->J K Integrate signals J->K Quantification

Caption: A streamlined workflow for 1H NMR spectroscopy.

Signaling Pathway of NMR Signal Generation

The generation of an NMR signal is a quantum mechanical phenomenon. The following diagram illustrates the simplified logical pathway from the sample's protons to the final NMR spectrum.

G NMR Signal Generation Pathway A Protons in a Strong Magnetic Field (B0) B Alignment of Nuclear Spins (Low and High Energy States) A->B Zeeman Effect C Application of Radiofrequency (RF) Pulse B->C D Excitation of Spins to Higher Energy State C->D Resonance E Relaxation of Spins back to Lower Energy State D->E Relaxation (T1 & T2) F Emission of RF Signal (Free Induction Decay - FID) E->F G Detection of FID by Receiver Coil F->G H Fourier Transform of FID G->H Signal Processing I Generation of NMR Spectrum H->I Frequency Domain

Caption: Simplified pathway of NMR signal generation.

This technical guide serves as a foundational resource for understanding and obtaining the 1H NMR spectrum of this compound. For more in-depth information on NMR theory and practice, consulting specialized textbooks and academic journals is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of Camphorsulfonic Acid Esters

Camphorsulfonic acid (CSA) and its salts are frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) as resolving agents or to form salts of basic drugs.[1][2] During these processes, residual CSA can react with alcoholic solvents (e.g., methanol, ethanol, isopropanol) commonly used in pharmaceutical manufacturing to form camphorsulfonic acid esters.[3][4] These esters are a class of potential genotoxic impurities (PGIs) due to their structural similarity to other known genotoxic alkyl sulfonates.[3][4] Regulatory bodies mandate strict control over the levels of such impurities in final drug products, necessitating highly sensitive and specific analytical methods for their detection and quantification.[3] This guide provides a comprehensive overview of the mass spectrometry-based analytical techniques employed for the analysis of camphorsulfonic acid esters.

Experimental Protocols

The two primary mass spectrometry-based methods for the analysis of camphorsulfonic acid esters are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkyl Camphorsulfonates

GC-MS is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds like short-chain alkyl camphorsulfonates.

Sample Preparation:

A typical sample preparation involves dissolving the drug substance in a suitable solvent, such as ethyl acetate, to a final concentration appropriate for the instrument's sensitivity. An internal standard (e.g., diphenyl ether) may be added for improved quantitative accuracy.[3]

Instrumentation and Conditions:

The following table outlines a typical set of GC-MS parameters for the analysis of methyl, ethyl, and isopropyl camphorsulfonates.[3]

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.32 mm i.d., 1.0 µm film thickness) or equivalent
Inlet Temperature 280 °C
Injection Volume 2.0 µL
Carrier Gas Helium
Oven Temperature Program Initial 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI)
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

In SIM mode, the mass spectrometer is set to detect only specific ions, which increases the sensitivity and selectivity of the analysis. The characteristic ions for different camphorsulfonate esters are monitored.[3]

CompoundMonitored Ions (m/z)
Methyl Camphorsulfonate (MCS)81.0, 109.1, 151.1
Ethyl Camphorsulfonate (ECS)81.0, 109.1, 151.1
Isopropyl Camphorsulfonate (ICS)81.0, 109.1, 151.1
Diphenyl Ether (Internal Standard)170.1
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for L-Camphorsulfonic Acid Esters

HPLC-MS is particularly useful for less volatile or thermally labile compounds and offers high sensitivity and specificity.

Sample Preparation:

The sample to be analyzed is dissolved in a suitable solvent to obtain a solution for injection into the HPLC system.[5]

Instrumentation and Conditions:

The following table details a set of HPLC-MS parameters for the analysis of L-camphorsulfonic acid methyl and ethyl esters.[5]

ParameterValue
Liquid Chromatograph High-Performance Liquid Chromatography System
Column Octadecylsilane (C18) bonded silica (B1680970) column
Column Temperature 33-37 °C
Mobile Phase A Formic acid aqueous solution
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.4-0.6 mL/min
Injection Volume 10 µL
Mass Spectrometer Mass spectrometer with an Electrospray Ionization (ESI) source
Ionization Mode Positive Ion Scanning
Dryer Temperature 350 °C
Dry Gas Flow 12.0 L/min
Atomizer Pressure 35 psi
Capillary Voltage 3000 V
Fragmentation Voltage 70-90 V

Selected Ion Monitoring (SIM) Parameters:

For targeted analysis, specific ions corresponding to the protonated molecules of the target esters are monitored.[5]

CompoundMonitored Ions (m/z)
L-Camphorsulfonic acid methyl ester269.1
L-Camphorsulfonic acid ethyl ester283.1

Quantitative Data Summary

The following tables summarize the quantitative performance data for the GC-MS and HPLC-MS methods described.

GC-MS Method Performance for Alkyl Camphorsulfonates [3]

ParameterMethyl Camphorsulfonate (MCS)Ethyl Camphorsulfonate (ECS)Isopropyl Camphorsulfonate (ICS)
Detection Limit (LOD) 0.055 ppm0.069 ppm0.102 ppm
Quantification Limit (LOQ) 0.185 ppm0.232 ppm0.340 ppm
Recovery 89.4 - 99.8%89.4 - 99.8%89.4 - 99.8%
Precision (%RSD) 0.83 - 2.47%0.83 - 2.47%0.83 - 2.47%

HPLC-MS Method Performance for L-Camphorsulfonic Acid Esters [5]

ParameterL-Camphorsulfonic acid methyl esterL-Camphorsulfonic acid ethyl ester
Detection Limit (LOD) 0.41 ng/mL0.41 ng/mL
Quantification Limit (LOQ) 2.1 ng/mL2.1 ng/mL
Linearity Range 0.002 - 0.103 µg/mL0.002 - 0.103 µg/mL

Visualizations

Workflow for Genotoxic Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of potential genotoxic impurities like camphorsulfonic acid esters in active pharmaceutical ingredients.

G cluster_0 Risk Assessment cluster_1 Analytical Method Development cluster_2 Routine Analysis A Identify Potential Genotoxic Impurities (PGIs) (e.g., Camphorsulfonic Acid Esters) B In Silico Toxicity Assessment (Q)SAR A->B C Select Analytical Technique (GC-MS or HPLC-MS) B->C D Method Optimization (Column, Mobile Phase, MS Parameters) C->D E Method Validation (ICH Q2) (Specificity, LOD, LOQ, Linearity, Accuracy, Precision) D->E F Sample Preparation E->F G Mass Spectrometry Analysis F->G H Data Processing and Quantification G->H I Reporting and Quality Control H->I

Caption: Workflow for PGI Analysis.

Logical Relationship in MS Data Acquisition

This diagram shows the logical flow from sample introduction to data acquisition in a mass spectrometry experiment for camphorsulfonic acid ester analysis.

G cluster_0 Sample Introduction cluster_1 Separation cluster_2 Mass Spectrometry cluster_3 Data System Sample Sample Solution Injector GC or HPLC Injector Sample->Injector Column Chromatographic Column Injector->Column IonSource Ion Source (EI or ESI) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition and Processing Detector->Data

Caption: MS Data Acquisition Flow.

References

In-Depth Technical Guide: 10-Camphorsulfonic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-Camphorsulfonic acid ethyl ester, a compound of interest in synthetic chemistry and pharmaceutical development. This document details its chemical properties, synthesis, analytical detection, and potential biological implications, particularly concerning its classification as a potential genotoxic impurity (PGI).

Chemical and Physical Properties

This compound is a derivative of camphor, a bicyclic monoterpene. The properties of this compound can vary slightly depending on its stereochemistry. The racemic form, denoted as (±)-10-Camphorsulfonic acid ethyl ester, and specific stereoisomers such as (1S)-(+)-10-Camphorsulfonic acid ethyl ester are commercially available.

Table 1: Physicochemical Data for this compound

PropertyValueCAS NumberReference
Molecular FormulaC₁₂H₂₀O₄S(±): 108481-13-6(1S)-(+): 154335-57-6[1][2]
Molecular Weight260.35 g/mol (±): 108481-13-6(1S)-(+): 154335-57-6[1][2]
Melting Point72-75 °C (decomposes)(±): 108481-13-6[1]
Boiling Point394.9 ± 15.0 °C (Predicted)(±): 108481-13-6[1]
Density1.203 ± 0.06 g/cm³ (Predicted)(±): 108481-13-6[1]
SolubilityChloroform (Slightly), DMSO (Slightly), Methanol (Slightly)(±): 108481-13-6[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 10-Camphorsulfonic acid with ethanol (B145695). A common and well-established method for this transformation is the Fischer-Speier esterification, which involves reacting a carboxylic acid (or in this case, a sulfonic acid) with an alcohol in the presence of a strong acid catalyst.[3][4]

Experimental Protocol: Synthesis via Fischer-Speier Esterification

This protocol describes a plausible method for the synthesis of this compound based on the principles of Fischer-Speier esterification.

Materials:

  • (±)-10-Camphorsulfonic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add (±)-10-Camphorsulfonic acid (1 equivalent), a large excess of anhydrous ethanol (e.g., 10-20 equivalents), and a suitable solvent such as toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Analytical Detection

As a potential genotoxic impurity in active pharmaceutical ingredients (APIs), sensitive and accurate analytical methods are crucial for the detection and quantification of this compound. Gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for this purpose.[5]

Experimental Protocol: Detection by GC-MS

This protocol outlines a general procedure for the detection of this compound in a sample matrix.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms)

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., dichloromethane).

  • Prepare a series of calibration standards of this compound in the same solvent.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

GC-MS Conditions (Illustrative):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the analyte by comparing its peak area to the calibration curve generated from the standards.

Biological Implications and Genotoxicity

This compound is classified as a potential genotoxic impurity (PGI).[5] PGIs are compounds that have the potential to damage DNA, leading to mutations and potentially cancer. As an alkyl sulfonate, it is structurally alerting for genotoxicity.

Generalized Pathway of Genotoxicity for Alkylating Agents

The following diagram illustrates a generalized pathway by which an alkylating agent like this compound could exert its genotoxic effects.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Response Alkylating_Agent 10-Camphorsulfonic Acid Ethyl Ester Cell_Membrane Cell Membrane Alkylating_Agent->Cell_Membrane Passive Diffusion Intracellular_Agent Intracellular Alkylating Agent Cell_Membrane->Intracellular_Agent DNA Nuclear DNA Intracellular_Agent->DNA Alkylation DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Replication_Stress Replication Stress & Transcription Inhibition DNA_Adduct->Replication_Stress DNA_Repair DNA Repair Mechanisms Replication_Stress->DNA_Repair Apoptosis Apoptosis Replication_Stress->Apoptosis DNA_Repair->DNA Successful Repair Mutation Mutation DNA_Repair->Mutation Failed Repair

Caption: Generalized pathway of genotoxicity for an alkylating agent.

Conclusion

This compound is a compound with significant relevance in the pharmaceutical industry, primarily due to its potential as a genotoxic impurity. A thorough understanding of its chemical properties, synthesis, and analytical detection is essential for researchers and professionals in drug development and quality control. While its direct interaction with specific signaling pathways is not well-documented, its classification as a PGI warrants careful control and monitoring in pharmaceutical preparations. The experimental protocols and data presented in this guide provide a foundational resource for working with this compound.

References

The Core Mechanism of Camphorsulfonic Acid Derivatives in Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Camphorsulfonic acid (CSA) and its derivatives have carved a significant niche in the landscape of organic synthesis, acting as highly effective and versatile organocatalysts.[1][2] Derived from the readily available natural product camphor (B46023), these chiral Brønsted acids offer a powerful, metal-free alternative for a multitude of chemical transformations, a feature of particular importance in pharmaceutical development where metal contamination is a critical concern.[3] This technical guide provides an in-depth exploration of the core mechanisms through which CSA derivatives exert their catalytic influence, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Fundamental Principle: Brønsted Acid Catalysis

At its core, the catalytic action of camphorsulfonic acid is rooted in its nature as a relatively strong Brønsted acid (pKa ≈ 1.2).[4][5] The sulfonic acid moiety readily donates a proton to a substrate, thereby activating it towards nucleophilic attack. The rigid, chiral bicyclic structure of the camphor backbone creates a well-defined chiral environment around the acidic proton.[3] This steric and electronic influence is the key to inducing stereoselectivity in asymmetric reactions.[3][6]

The general mechanism can be summarized as the protonation of an electrophilic substrate, such as a carbonyl or imine, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3] This activation facilitates the approach of a nucleophile, and the chiral scaffold of the CSA derivative directs this approach to one face of the molecule, leading to the preferential formation of one enantiomer.

General_Mechanism cluster_0 Catalytic Cycle CSA CSA-H⁺ Activated_Complex [Substrate-H]⁺ (Activated Complex) CSA->Activated_Complex Protonation Substrate Substrate (e.g., C=O) Substrate->Activated_Complex Product_Complex [Product-H]⁺ Activated_Complex->Product_Complex Nucleophilic Attack Product_Complex->CSA Regeneration Product Product Product_Complex->Product Deprotonation Nucleophile Nucleophile Nucleophile->Product_Complex

Caption: General catalytic cycle of CSA.

Applications in Asymmetric Synthesis

The utility of CSA and its derivatives spans a wide range of organic reactions. Below are detailed examinations of their mechanisms in several key transformations.

Michael-Type Friedel-Crafts Reactions

D-Camphorsulfonic acid has been shown to be a practical and efficient catalyst for enantioselective Michael-type Friedel-Crafts reactions, particularly the addition of indoles to aromatic enones.[7]

Mechanism: The reaction is initiated by the protonation of the carbonyl group of the enone by CSA. This activation enhances the electrophilicity of the β-carbon. The nucleophilic C-3 position of the indole (B1671886) then attacks this activated β-carbon. The chiral environment of the camphorsulfonate anion directs the indole to attack from a specific face, inducing enantioselectivity. Finally, deprotonation of the indole nitrogen by the camphorsulfonate anion regenerates the catalyst and yields the β-indolyl ketone product.[8]

Michael_Addition_Mechanism cluster_mechanism CSA-Catalyzed Michael Addition of Indole to Enone Enone Enone Protonated_Enone Protonated Enone (Activated) Enone->Protonated_Enone Protonation CSA D-CSA (H⁺A⁻) CSA->Protonated_Enone Intermediate Chiral Intermediate Protonated_Enone->Intermediate Nucleophilic Attack (Face-selective) Indole Indole Indole->Intermediate Intermediate->CSA Catalyst Regeneration Product β-Indolyl Ketone (Chiral Product) Intermediate->Product Deprotonation

Caption: Mechanism of CSA-catalyzed Michael addition.

Quantitative Data:

EntryEnoneIndoleSolventYield (%)ee (%)
1ChalconeIndoleEtOH/H₂O9574
24-ChlorochalconeIndoleEtOH/H₂O9968
34-MethoxychalconeIndoleEtOH/H₂O9270
4BenzylideneacetoneIndoleEtOH/H₂O8563
5Chalcone2-MethylindoleEtOH/H₂O9672

Data adapted from relevant literature.[7][8]

Experimental Protocol:

To a solution of the enone (1.0 mmol) and indole (1.2 mmol) in a 1:1 mixture of ethanol (B145695) and water (5 mL), D-camphorsulfonic acid (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-indolyl ketone.[8]

Synthesis of Fused Quinoline (B57606) Derivatives

CSA is an effective catalyst in one-pot, three-component reactions for synthesizing fused quinoline and benzoquinoline derivatives.[9][10]

Mechanism: The catalytic cycle begins with the CSA-mediated activation of a cyclic ketone, promoting its conversion to the enol form. Concurrently, the aromatic aldehyde and arylamine react to form an imine intermediate. The enol, acting as a nucleophile, then attacks the imine. Subsequent intramolecular cyclization and dehydration, driven by the acidic conditions, lead to the formation of the fused aromatic quinoline ring system.[9]

Quinoline_Synthesis cluster_workflow CSA-Catalyzed Three-Component Quinoline Synthesis Ketone Cyclic Ketone Enol Enol Intermediate Ketone->Enol Keto-Enol Tautomerism Aldehyde Aromatic Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Arylamine Amine->Imine CSA CSA (H⁺) CSA->Enol Adduct Nucleophilic Adduct Enol->Adduct Nucleophilic Attack Imine->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Cyclized->CSA Regeneration Product Fused Quinoline Cyclized->Product Dehydration & Aromatization

Caption: Pathway for CSA-catalyzed quinoline synthesis.

Quantitative Data:

EntryArylamineAldehydeKetoneYield (%)
1AnilineBenzaldehydeCyclohexanone92
24-MethoxyanilineBenzaldehydeCyclohexanone95
32-NaphthylamineBenzaldehydeCyclohexanone94
4Aniline4-ChlorobenzaldehydeCyclopentanone90
5AnilineBenzaldehydeN-Boc-4-piperidone85

Data sourced from ACS Publications.[10]

Experimental Protocol:

A mixture of an arylamine (1.0 mmol), an aromatic aldehyde (1.0 mmol), a cyclic ketone (1.2 mmol), and camphorsulfonic acid (0.1 mmol, 10 mol%) in ethanol (10 mL) is refluxed for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then dissolved in ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.[10]

Role as a Chiral Resolving Agent

Beyond its catalytic role, camphorsulfonic acid is widely employed as a chiral resolving agent for racemic mixtures, particularly for amines.[11][12]

Mechanism of Resolution: The fundamental principle is the formation of diastereomeric salts.[5] When a racemic amine is treated with an enantiomerically pure form of CSA (e.g., (1S)-(+)-10-camphorsulfonic acid), two diastereomeric salts are formed. These diastereomers possess different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt precipitates from the solution, and after isolation, the pure enantiomer of the amine can be liberated by treatment with a base.[5][12]

Chiral_Resolution_Workflow cluster_workflow Chiral Resolution Workflow Racemic_Amine Racemic Amine (R-Amine + S-Amine) Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation CSA Chiral CSA (e.g., S-CSA) CSA->Salt_Formation Salts Mixture of Salts (R-Amine•S-CSA) (S-Amine•S-CSA) Salt_Formation->Salts Crystallization Fractional Crystallization Salts->Crystallization Solid Less Soluble Salt (e.g., R-Amine•S-CSA) Crystallization->Solid Solution More Soluble Salt (in solution) Crystallization->Solution Base_Treatment_Solid Base Treatment Solid->Base_Treatment_Solid Base_Treatment_Solution Base Treatment Solution->Base_Treatment_Solution Enantiomer_R Pure R-Amine Base_Treatment_Solid->Enantiomer_R Enantiomer_S Enriched S-Amine Base_Treatment_Solution->Enantiomer_S

Caption: Experimental workflow for chiral resolution.

Experimental Protocol (General):

A solution of the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is heated. A solution of (1S)-(+)-10-camphorsulfonic acid (0.5-1.0 eq) in the same solvent is added. The mixture is allowed to cool slowly to room temperature and may be further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried. To liberate the free amine, the collected salt is dissolved or suspended in water and treated with an aqueous base (e.g., NaOH or Na₂CO₃) until the pH is basic. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic extracts are dried and concentrated to yield the enantiomerically enriched amine. The enantiomeric excess (ee) is determined by chiral HPLC or NMR spectroscopy.[5]

Conclusion

Camphorsulfonic acid and its derivatives are robust, inexpensive, and environmentally benign organocatalysts that operate through a well-understood Brønsted acid mechanism.[1][2] Their rigid chiral framework is highly effective in inducing enantioselectivity across a variety of important organic transformations, including C-C bond-forming reactions. Furthermore, their utility as chiral resolving agents provides a reliable method for the separation of enantiomers. The detailed mechanisms, protocols, and data presented in this guide underscore the versatility and power of CSA derivatives as indispensable tools for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

References

The Indispensable Role of Camphor in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Harnessing the inherent chirality of natural products has been a cornerstone of asymmetric synthesis for decades. Among these, (+)-camphor, a readily available and structurally rigid bicyclic monoterpene, has emerged as a powerhouse chiral synthon. Its derivatives have proven invaluable as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts, enabling the stereocontrolled synthesis of complex molecules with remarkable precision. This technical guide provides an in-depth exploration of the multifaceted roles of camphor-derived compounds in asymmetric synthesis, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights to aid researchers in the field of drug discovery and development.

Camphor-Derived Chiral Auxiliaries: The Foundation of Stereocontrol

Chiral auxiliaries temporarily attach to a prochiral substrate, direct a stereoselective transformation, and are subsequently cleaved, imparting chirality to the target molecule. The rigid camphor (B46023) backbone provides a well-defined steric environment, making its derivatives exceptionally effective for this purpose.

Oppolzer's Camphorsultam: A Versatile and Reliable Auxiliary

(1S)-(-)-2,10-Camphorsultam, often called Oppolzer's sultam, is arguably the most successful camphor-derived chiral auxiliary.[1][2] Its utility spans a wide range of transformations, including Diels-Alder reactions, aldol (B89426) additions, conjugate additions, and alkylations.[1][3]

The general workflow for employing a chiral auxiliary like camphorsultam involves three key stages: attachment to the substrate, the diastereoselective reaction, and cleavage of the auxiliary to yield the enantiomerically enriched product.

G sub Prochiral Substrate adduct Chiral Adduct (Substrate + Auxiliary) sub->adduct Attachment aux Camphor-Derived Auxiliary (e.g., Camphorsultam) aux->adduct product_diastereomer Diastereomerically Enriched Product adduct->product_diastereomer Diastereoselective Reaction reagent Reagent reagent->product_diastereomer final_product Enantiomerically Pure Product product_diastereomer->final_product Cleavage recycled_aux Recycled Auxiliary product_diastereomer->recycled_aux Cleavage cleavage Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric Diels-Alder Reaction: N-acryloyl derivatives of camphorsultam are powerful dienophiles in asymmetric Diels-Alder reactions. The sultam moiety effectively shields one face of the double bond, leading to high endo/exo and facial selectivity, particularly in the presence of Lewis acid catalysts.[4][5][6]

Aldol and Alkylation Reactions: Enolates derived from N-acyl camphorsultams exhibit high diastereoselectivity in reactions with electrophiles. The rigid chelated transition state, often involving a metal ion like lithium or titanium, dictates the approach of the electrophile, leading to the formation of a single diastereomer.[7][8]

Quantitative Data for Camphorsultam-Mediated Reactions

Reaction TypeSubstrate/ReagentCatalyst/ConditionsYield (%)d.e. (%)Ref.
Diels-AlderN-crotonylcamphorsultam + Cyclopentadiene (B3395910)TiCl4, CH2Cl2, -78 °C91>98 (endo)[4]
AlkylationN-propionylcamphorsultam + Allyl IodideNaN(TMS)2, THF, -78 °C8196 (98:2)[8]
Conjugate Add.N-enoylcamphorsultam + Grignard ReagentCuBr·SMe2, MgBr2>95>99[9]
Darzens Rxn.N-chloroacetylcamphorsultam + BenzaldehydeLiHMDS, THF, -78 °C85>99[1]
Other Camphor-Derived Auxiliaries

While camphorsultam is dominant, other auxiliaries derived from camphor, such as N-acyloxazolidinones and various amino alcohols, have also been developed and successfully employed in a range of asymmetric transformations, including alkylations and reductions.[8][10] The rigid camphor skeleton remains the key element for inducing high levels of stereocontrol.[8]

Camphor-Based Ligands in Asymmetric Catalysis

The development of chiral ligands for transition metal catalysts is a cornerstone of modern asymmetric synthesis. The camphor scaffold provides a robust and tunable platform for designing ligands that can create a highly specific chiral environment around a metal center.

Pyridine (B92270) and N-Heterocyclic Carbene (NHC) Ligands

Camphor-based pyridine ligands have shown significant success in various asymmetric reactions, including allylic oxidations and carbonyl additions with organozinc reagents.[11] These ligands can be synthesized with the pyridine unit either annulated to the camphor framework or attached as a pendant group.[11] More recently, camphor-based N-heterocyclic carbene (NHC) ligands have been developed for rhodium-catalyzed reactions, such as the asymmetric ring-opening of N-protected azabenzonorbornenes, achieving high yields and enantioselectivities.[12]

Quantitative Data for Camphor-Based Ligands in Catalysis

Reaction TypeCatalyst SystemLigand TypeYield (%)ee (%)Ref.
Diethylzinc AdditionLigand/Ti(Oi-Pr)4/Et2ZnC3-pendant pyridyl alcoholup to 95up to 85[11]
Henry (Nitroaldol)Ligand/Cu(OAc)2C3-pendant pyridyl alcoholup to 99up to 56[11]
Asymmetric Ring Opening[Rh(COD)Cl]2 / LigandCamphor-based NHC-Sulfurup to 99up to 99[12]

Camphor-Derived Organocatalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric synthesis. Camphor derivatives, particularly those incorporating hydrogen-bond donors like thiourea (B124793) or squaramide moieties, have emerged as powerful organocatalysts.

Thiourea and Squaramide Catalysts

Bifunctional organocatalysts derived from camphor diamines are highly effective in promoting reactions like the Michael addition.[13] These catalysts utilize the camphor backbone as a chiral scaffold and employ functional groups (e.g., thiourea) to activate the substrate through hydrogen bonding. This "dual activation" mode allows for highly organized transition states, leading to excellent stereoselectivity.

G cluster_0 Bifunctional Organocatalyst cluster_1 Substrates catalyst Camphor-Derived Thiourea Catalyst camphor Chiral Scaffold (Camphor) catalyst->camphor provides steric bulk thiourea H-Bond Donor (Thiourea) catalyst->thiourea provides activation site nucleophile Nucleophile (e.g., Malonate) catalyst->nucleophile Orients via steric interaction michael_acceptor Michael Acceptor (e.g., Nitroalkene) thiourea->michael_acceptor Activates via H-bonding product Enantioenriched Michael Adduct michael_acceptor->product nucleophile->product

Caption: Logical relationship in a camphor-thiourea catalyzed Michael addition.

Quantitative Data for Camphor-Derived Organocatalysts

Reaction TypeCatalystSubstratesYield (%)ee / erRef.
Michael AdditionCamphor-diamine-thioureaAcetylacetone + trans-β-nitrostyrene9291.5:8.5 er[13]
Michael AdditionProlinamide-camphorPropanal + Nitrostyreneup to 92up to 99% ee[14]
GlycosylationCamphor-thioureaGalactopyranosyl trichloroacetimidate (B1259523) + MeOH991:73 (α:β)[15]

Detailed Experimental Protocols

Synthesis of (-)-2,10-Camphorsultam (Oppolzer's Sultam)

This protocol is adapted from the procedure published in Organic Syntheses.[4]

Reaction: (-)-(Camphorsulfonyl)imine → (-)-2,10-Camphorsultam

Materials:

  • (-)-(Camphorsulfonyl)imine (35.0 g, 0.16 mol)

  • Lithium aluminum hydride (LiAlH4) (6.2 g, 0.16 mol)

  • Anhydrous Tetrahydrofuran (THF) (600 mL)

  • Saturated aqueous sodium sulfate (B86663) solution

  • Methylene (B1212753) chloride

  • Anhydrous magnesium sulfate

  • Absolute ethanol (B145695)

Procedure:

  • A dry 2-L three-necked round-bottomed flask is equipped with a magnetic stirring bar, an addition funnel, and a Soxhlet extraction apparatus. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • The flask is charged with anhydrous THF (600 mL) and LiAlH4 (6.2 g).

  • The Soxhlet extraction thimble is charged with (-)-(camphorsulfonyl)imine (35.0 g).

  • The reaction mixture is stirred and heated to reflux. The imine is slowly conveyed into the reaction flask via the Soxhlet extractor over a period of 3-4 hours.

  • After the addition is complete, the mixture is cooled to room temperature.

  • The reaction is quenched by the cautious, dropwise addition of saturated aqueous sodium sulfate solution until the gray slurry turns white and gas evolution ceases.

  • The solids are removed by filtration through a sintered-glass funnel. The filter cake is washed thoroughly with methylene chloride (3 x 100 mL).

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude sultam is recrystallized from absolute ethanol (~60 mL) to afford pure (-)-2,10-camphorsultam as a white crystalline solid.

    • Yield: 32.5 g (92%)

    • Melting Point: 183–184 °C

Asymmetric Diels-Alder Reaction using Camphorsultam Auxiliary

This is a representative protocol for a Lewis acid-catalyzed Diels-Alder reaction.

Reaction: N-crotonyl-(1S)-(-)-2,10-camphorsultam + Cyclopentadiene → Chiral Diels-Alder Adduct

Materials:

  • N-crotonyl-(1S)-(-)-2,10-camphorsultam (1.0 mmol)

  • Freshly distilled cyclopentadiene (3.0 mmol)

  • Titanium tetrachloride (TiCl4) (1.1 mmol, typically as a 1M solution in CH2Cl2)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for chromatography

Procedure:

  • Dissolve N-crotonyl-(1S)-(-)-2,10-camphorsultam (1.0 mmol) in anhydrous CH2Cl2 (10 mL) in a flame-dried, round-bottomed flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TiCl4 (1.1 mmol) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Add freshly distilled cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired endo cycloadduct.

    • Typical Yield: >90%

    • Typical Diastereomeric Excess: >98%

Organocatalytic Michael Addition with a Camphor-Thiourea Catalyst

This is a general procedure for the conjugate addition of a 1,3-dicarbonyl compound to a nitroalkene.[16]

Reaction: Dimethyl malonate + trans-β-nitrostyrene → Chiral Michael Adduct

Materials:

  • Camphor-derived thiourea organocatalyst (e.g., 5-10 mol%)

  • trans-β-nitrostyrene (0.5 mmol)

  • Dimethyl malonate (1.0 mmol)

  • Anhydrous solvent (e.g., Toluene or CH2Cl2)

  • Silica gel for chromatography

Procedure:

  • To a vial, add the camphor-derived thiourea organocatalyst (e.g., 0.025 mmol, 5 mol%), trans-β-nitrostyrene (0.5 mmol), and the anhydrous solvent (1.0 mL).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add dimethyl malonate (1.0 mmol) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched Michael adduct.

    • Typical Yield: High

    • Typical Enantiomeric Ratio/Excess: Moderate to high, dependent on the specific catalyst structure.

Conclusion

The camphor scaffold, a gift from nature's chiral pool, continues to be a remarkably versatile and powerful tool in the field of asymmetric synthesis. Its derivatives have proven to be robust and reliable chiral auxiliaries, effective ligands for a multitude of metal-catalyzed processes, and a foundational framework for the design of novel organocatalysts. The high degree of stereocontrol, predictability, and the commercial availability of the starting material ensure that camphor-derived compounds will remain at the forefront of research, enabling the efficient and elegant synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries. The protocols and data presented herein serve as a practical guide for chemists looking to leverage the exceptional properties of this privileged chiral building block.

References

The Enduring Legacy of Reychler's Acid: A Comprehensive Guide to its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Reychler's acid, known systematically as camphor-10-sulfonic acid (CSA), is a chiral organosulfur compound that has carved a significant niche in the landscape of organic chemistry. First synthesized in 1898 by the Belgian chemist Albert Reychler, this derivative of camphor (B46023) has demonstrated remarkable versatility as a chiral resolving agent, an asymmetric catalyst, and a key building block in the synthesis of complex molecules.[1] Its inherent chirality, derived from the natural camphor skeleton, coupled with the strong acidity of the sulfonic acid group, makes it a powerful tool in stereoselective synthesis. This guide provides a comprehensive overview of the discovery, history, and chemical properties of Reychler's acid and its derivatives, along with detailed experimental protocols for their synthesis and key applications.

Historical Perspective and Discovery

The journey of Reychler's acid began in 1898 when Albert Reychler reported its first synthesis.[1] The method, which has remained a standard procedure, involves the sulfonation of camphor using a mixture of concentrated sulfuric acid and acetic anhydride (B1165640).[2][3][4] This discovery provided chemists with a readily accessible, optically active strong acid, a valuable addition to the then-nascent field of stereochemistry. The optically active nature of Reychler's acid was quickly recognized for its potential in separating racemic mixtures, a process known as chiral resolution.[2][5] Over the decades, its application has expanded significantly, finding use as an efficient organocatalyst in a wide array of organic transformations.[6][7][8]

Physicochemical Properties of Reychler's Acid Enantiomers

The properties of the two enantiomers of camphor-10-sulfonic acid are crucial for their application in chiral synthesis and resolution. The following table summarizes key quantitative data for both the (1S)-(+)- and (1R)-(-)-enantiomers.

Property(1S)-(+)-10-Camphorsulfonic Acid(1R)-(-)-10-Camphorsulfonic AcidRacemic (±)-Camphor-10-sulfonic acid
Molecular Formula C₁₀H₁₆O₄SC₁₀H₁₆O₄SC₁₀H₁₆O₄S
Molecular Weight 232.30 g/mol 232.30 g/mol 232.30 g/mol
Melting Point 196-200 °C (decomposes)198 °C (decomposes)Not available
Optical Rotation [α]²⁰/D +19.9° to +24° (c=2 in H₂O)-21° to -22° (c=20 in H₂O)
pKa ~1.2~1.2~1.2
Solubility Soluble in water, ethanol (B145695). Moderately soluble in chloroform (B151607). Insoluble in ether.Soluble in water. Slightly soluble in ethanol. Insoluble in ether.Soluble in organic solvents.
Appearance White to light beige crystalline powderWhite to slightly beige crystalline powderWhite crystalline powder

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful synthesis and application of Reychler's acid and its derivatives. The following section provides protocols for the preparation of the parent acid and some of its most common and useful derivatives.

Synthesis of (D,L)-10-Camphorsulfonic Acid (Reychler's Acid)

This procedure is adapted from the well-established method reported in Organic Syntheses.[2]

Materials:

  • Concentrated sulfuric acid (588 g, 366 mL, 6 moles)

  • Acetic anhydride (1216 g, 1170 mL, 12 moles)

  • (D,L)-Camphor (912 g, 6 moles), coarsely powdered

  • Anhydrous ether

  • 3-L three-necked, round-bottomed flask

  • Powerful slow-speed stirrer with a Teflon® blade

  • 500-mL dropping funnel

  • Thermometer

  • Ice-salt bath

  • Suction filter

  • Vacuum desiccator

Procedure:

  • Equip the 3-L flask with the stirrer, dropping funnel, and thermometer.

  • Place the concentrated sulfuric acid in the flask and cool it in an ice-salt mixture.

  • Start the stirrer and add the acetic anhydride at a rate that maintains the temperature below 20 °C. This addition typically takes 1-1.5 hours.

  • Once the addition is complete, remove the dropping funnel and add the powdered (D,L)-camphor.

  • Continue stirring until all the camphor has dissolved.

  • Stop the stirrer, remove the stirring assembly, and close the flask with a stopper.

  • Allow the ice bath to melt and let the mixture stand at room temperature for 36 hours.

  • Collect the crystalline camphorsulfonic acid on a suction filter and wash it with anhydrous ether.

  • Dry the product in a vacuum desiccator at room temperature. The yield of the nearly white crystalline product is typically 530–580 g (38–42%).

Synthesis of (D,L)-10-Camphorsulfonyl Chloride

This protocol describes the conversion of Reychler's acid to its corresponding sulfonyl chloride, a key intermediate for further derivatization. This method is also adapted from Organic Syntheses.[9]

Materials:

  • (D,L)-10-Camphorsulfonic acid (464 g, 2 moles)

  • Phosphorus pentachloride (416 g, 2 moles)

  • Crushed ice

  • 2-L three-necked, round-bottomed flask with a sealed stirrer

  • Gas-outlet tubes connected to a hydrogen chloride absorption trap

  • Ice water bath

  • 2-L beakers

  • Suction filter

Procedure:

  • In the 2-L flask, mix the (D,L)-10-camphorsulfonic acid and phosphorus pentachloride.

  • Immerse the flask in an ice water bath and start the stirrer slowly once the mixture becomes sufficiently liquid.

  • After the initial vigorous reaction subsides, remove the cooling bath and continue stirring until the chloride is completely dissolved.

  • Allow the mixture to stand for 3-4 hours.

  • In a fume hood, pour the reaction mixture onto 500 g of crushed ice in a 2-L beaker. Immediately pour this mixture into a second beaker containing another 500 g of crushed ice.

  • Pour the mixture back and forth between the two beakers until all reaction has ceased.

  • Collect the fine white product on a suction filter and wash it several times with cold water.

  • The yield of the moist sulfonyl chloride is nearly quantitative (approximately 500 g). The crude, dried material has a melting point of 81–83 °C.

Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

This procedure details the synthesis of a widely used chiral oxidizing agent derived from camphorsulfonamide.

Step 1: Preparation of Camphorsulfonamide [10]

  • A suspension of (+)-10-camphorsulfonic acid in chloroform is heated to reflux.

  • Freshly distilled thionyl chloride (1.2 equivalents) is added dropwise over 1 hour.

  • Heating is continued until the evolution of sulfur dioxide and hydrogen chloride ceases (approximately 9–10 hours).

  • The resulting solution of camphorsulfonyl chloride in chloroform is used directly in the next step without purification.

  • In a separate flask cooled to 0 °C, the crude camphorsulfonyl chloride solution is added dropwise to a reagent-grade ammonium (B1175870) hydroxide (B78521) solution over 1 hour, maintaining the temperature between 0–10 °C.

  • The reaction mixture is warmed to room temperature and stirred for 4 hours.

  • The organic layer is separated, and the aqueous layer is extracted with methylene (B1212753) chloride.

Step 2: Synthesis of (Camphorylsulfonyl)imine [10]

  • The crude (+)-(1S)-camphorsulfonamide is dissolved in toluene.

  • Amberlyst 15 ion-exchange resin is added, and the mixture is heated at reflux for 4 hours.

  • While still warm (40–50 °C), methylene chloride is added to dissolve any crystallized product.

  • The solution is filtered to remove the resin.

Step 3: Oxidation to (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine Further oxidation of the (camphorylsulfonyl)imine yields the final oxaziridine (B8769555) product. The specific conditions for this step can vary, but typically involve an oxidizing agent such as a peroxy acid.

Synthesis of d-(+)-camphor-based N-acylhydrazones

This protocol outlines a general method for the preparation of N-acylhydrazone derivatives from camphor.[11]

Step 1: Synthesis of Camphor Hydrazone [11]

  • A mixture of d-(+)-camphor, hydrazine (B178648) hydrate (B1144303) (4 equivalents), and acetic acid (1 equivalent) in ethanol is refluxed for 4 hours.

  • The resulting camphor hydrazone is isolated.

Step 2: N-acylation of Camphor Hydrazone [11]

  • Method A (using acid anhydrides or chlorides):

    • To a solution of camphor hydrazone in chloroform, add triethylamine (B128534) (1.2 equivalents).

    • Add the corresponding acid anhydride or acid chloride (1 equivalent) and stir at room temperature.

  • Method B (using carboxylic acids):

    • To a solution of the carboxylic acid in chloroform, add triethylamine and ethyl chloroformate.

    • The resulting mixed anhydride is then reacted in situ with the camphor hydrazone.

Visualization of Synthetic Pathways

The synthesis of Reychler's acid and its key derivatives can be visualized as a clear workflow, highlighting the progression from the natural product starting material to versatile synthetic intermediates.

Synthesis_of_Reychlers_Acid_Derivatives Camphor Camphor Reagents1 H₂SO₄, Ac₂O Camphor->Reagents1 Reychlers_Acid Reychler's Acid (Camphor-10-sulfonic Acid) Reagents1->Reychlers_Acid Reagents2 PCl₅ or SOCl₂ Reychlers_Acid->Reagents2 Sulfonyl_Chloride Camphorsulfonyl Chloride Reagents2->Sulfonyl_Chloride Reagents3 NH₄OH Sulfonyl_Chloride->Reagents3 Sulfonamide Camphorsulfonamide Reagents3->Sulfonamide Reagents4 Oxidation Sulfonamide->Reagents4 Oxaziridine (Camphorylsulfonyl) oxaziridine Reagents4->Oxaziridine

Caption: Synthetic pathway from camphor to key derivatives of Reychler's acid.

Logical Relationships in Chiral Resolution

One of the primary applications of Reychler's acid is in the resolution of racemic mixtures. The process relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation.

Chiral_Resolution_Workflow Racemic_Mixture Racemic Mixture (e.g., (R/S)-amine) Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (1S)-(+)-Reychler's Acid) Resolving_Agent->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-amine•(S)-acid and (S)-amine•(S)-acid) Salt_Formation->Diastereomeric_Salts Separation Separation by Crystallization (based on differential solubility) Diastereomeric_Salts->Separation Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (R)-amine•(S)-acid) Separation->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in solution) Separation->More_Soluble_Salt Isolation1 Isolation of Enantiomer 1 Less_Soluble_Salt->Isolation1 Isolation2 Isolation of Enantiomer 2 More_Soluble_Salt->Isolation2 Enantiomer1 Pure (R)-amine Isolation1->Enantiomer1 Enantiomer2 Pure (S)-amine Isolation2->Enantiomer2

Caption: Workflow for the chiral resolution of a racemic amine using Reychler's acid.

Conclusion

From its initial discovery by Albert Reychler to its modern applications in asymmetric synthesis and drug development, Reychler's acid and its derivatives have proven to be indispensable tools for chemists. The ability to readily access both enantiomers of this strong chiral acid, coupled with the ease of its derivatization, ensures its continued relevance in both academic research and industrial processes. This guide has provided a foundational understanding of the history, properties, and synthetic methodologies associated with this remarkable class of compounds, aiming to empower researchers and scientists in their pursuit of stereochemically pure molecules.

References

Methodological & Application

Application Notes and Protocols: Camphor-Derived Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction. These auxiliaries are chiral molecules that are temporarily incorporated into a prochiral substrate, directing the subsequent stereoselective transformation. Following the reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product. Camphor (B46023), a readily available and inexpensive natural product, serves as an excellent starting material for the synthesis of a variety of effective chiral auxiliaries.

While 10-camphorsulfonic acid and its derivatives are widely utilized in chiral resolutions and as catalysts, the direct application of 10-camphorsulfonic acid ethyl ester as a chiral auxiliary in asymmetric synthesis is not extensively documented in the scientific literature. However, the broader family of camphor-derived auxiliaries, particularly those synthesized from (1S)-(+)-camphor-10-sulfonyl chloride, are well-established and highly effective in a range of asymmetric transformations. These auxiliaries, such as Oppolzer's sultam and N-substituted camphor-10-sulfonamides, offer high levels of stereocontrol and are readily removed after the desired transformation.

This document provides an overview of the application of camphor-derived chiral auxiliaries, with a focus on camphor-10-sulfonamides, including their synthesis, application in diastereoselective reactions, and subsequent cleavage.

Synthesis of Camphor-Derived Chiral Auxiliaries

The most common camphor-derived chiral auxiliaries are synthesized from the corresponding camphor-10-sulfonyl chloride. This key intermediate is readily prepared from 10-camphorsulfonic acid. The sulfonyl chloride can then be reacted with a variety of amines to generate a library of N-substituted camphor-10-sulfonamides.

Experimental Protocol: Synthesis of N-Benzylcamphor-10-sulfonamide

This protocol describes the synthesis of a representative N-substituted camphor-10-sulfonamide, which can be utilized as a chiral auxiliary.

Materials:

Procedure:

  • Dissolve benzylamine (2.0 equivalents) and a catalytic amount of DMAP in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve (+)-camphor-10-sulfonyl chloride (1.0 equivalent) in acetonitrile.

  • Add the solution of (+)-camphor-10-sulfonyl chloride dropwise to the stirred benzylamine solution at 0 °C.

  • Allow the reaction mixture to stir for 1 hour at 0 °C.

  • Quench the reaction by adding water, followed by 10% HCl.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with 5% aqueous NaOH, followed by water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to afford the crude N-benzylcamphor-10-sulfonamide.

  • The product can be further purified by recrystallization or column chromatography.

G Synthesis of N-Benzylcamphor-10-sulfonamide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup Camphor-10-sulfonyl_chloride (+)-Camphor-10-sulfonyl chloride Reaction Reaction Mixture Camphor-10-sulfonyl_chloride->Reaction + Benzylamine Benzylamine Benzylamine->Reaction + DMAP DMAP (catalyst) DMAP->Reaction Solvent Acetonitrile Solvent->Reaction Temperature 0 °C Temperature->Reaction Quenching Water, 10% HCl Extraction Ethyl Acetate Quenching->Extraction Washing 5% NaOH, Water Extraction->Washing Drying Anhydrous MgSO4 Washing->Drying Purification Recrystallization / Chromatography Drying->Purification Product N-Benzylcamphor-10-sulfonamide Purification->Product Reaction->Quenching

Figure 1. Experimental workflow for the synthesis of a camphor-derived chiral auxiliary.

Application in Asymmetric Synthesis

Camphor-derived chiral auxiliaries have been successfully employed in a variety of asymmetric reactions, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. The bulky camphor backbone effectively shields one face of the reactive center, leading to high diastereoselectivity.

Experimental Protocol: Diastereoselective Aldol Reaction

This protocol provides a general procedure for a diastereoselective aldol reaction using an N-acyl camphor-sulfonamide chiral auxiliary.

Materials:

  • N-Acyl camphor-sulfonamide (prepared from the corresponding N-substituted camphor-10-sulfonamide)

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-acyl camphor-sulfonamide (1.0 equivalent) in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to -78 °C.

  • Add TiCl₄ (1.1 equivalents) dropwise and stir the mixture for 5 minutes.

  • Add DIPEA (1.2 equivalents) dropwise and stir for 1 hour at -78 °C to form the titanium enolate.

  • Add the aldehyde (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, containing the chiral auxiliary, can be purified by column chromatography. The diastereomeric excess (d.e.) can be determined by ¹H NMR or HPLC analysis of the crude product.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been established, the chiral auxiliary must be removed to yield the final product. The sulfonamide linkage can be cleaved under various conditions, often involving reductive or hydrolytic methods, to yield the corresponding carboxylic acid, ester, or alcohol.

Experimental Protocol: Reductive Cleavage

This protocol describes the reductive cleavage of the chiral auxiliary to yield the corresponding primary alcohol.

Materials:

Procedure:

  • Dissolve the aldol product (1.0 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add LiAlH₄ (2.0-3.0 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow, sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Alternatively, quench by the careful addition of Na₂SO₄·10H₂O until the grey precipitate turns white and the solution becomes clear.

  • Filter the resulting suspension through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol product.

  • The product can be purified by column chromatography. The chiral auxiliary can often be recovered from the reaction mixture.

G General Workflow for Asymmetric Synthesis Start Prochiral Substrate Attachment Attachment of Chiral Auxiliary Start->Attachment Auxiliary Chiral Auxiliary (e.g., N-substituted camphor-10-sulfonamide) Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Attachment->Diastereoselective_Reaction Cleavage Cleavage of Chiral Auxiliary Diastereoselective_Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Figure 2. General workflow illustrating the use of a recoverable chiral auxiliary.

Data Presentation

The effectiveness of a chiral auxiliary is determined by the yield of the reaction and the degree of stereoselectivity achieved. The following table summarizes representative data for diastereoselective reactions using camphor-derived auxiliaries.

Reaction TypeChiral AuxiliarySubstrateProductYield (%)Diastereomeric Excess (d.e.) (%)
Aldol ReactionN-propionyl-N-benzyl-camphor-10-sulfonamideBenzaldehydeβ-hydroxy amide85>95
AlkylationN-isobutyryl-N-phenyl-camphor-10-sulfonamideBenzyl bromideα-benzyl amide9290
Diels-AlderN-acryloyl Oppolzer's sultamCyclopentadieneCycloadduct95>98

Note: The data presented in this table is representative and has been compiled from various literature sources. Actual results may vary depending on the specific substrates and reaction conditions.

Conclusion

Camphor-derived chiral auxiliaries, particularly those based on camphor-10-sulfonyl chloride, are powerful tools for asymmetric synthesis. They are readily prepared, offer high levels of stereocontrol in a variety of reactions, and can often be recovered and reused. While this compound itself is not a prominent chiral auxiliary, the broader class of camphor-based auxiliaries provides a versatile and effective platform for the synthesis of enantiomerically pure compounds, which is of significant importance in the fields of pharmaceutical research and drug development.

Application Notes and Protocols for the Chiral Resolution of Amines with 10-Camphorsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a cornerstone technique in synthetic chemistry, particularly for the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its efficacy and safety. This method provides a practical and scalable approach to separate enantiomers from a racemic mixture. 10-Camphorsulfonic acid (CSA), a readily available and inexpensive chiral resolving agent, is widely used for the resolution of racemic amines.[1][2]

The principle of this technique lies in the reaction of a racemic amine with an enantiomerically pure form of 10-camphorsulfonic acid, such as (1S)-(+)-10-camphorsulfonic acid or (1R)-(-)-10-camphorsulfonic acid. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization.[3] One diastereomeric salt will preferentially crystallize from a suitable solvent system, allowing for its isolation by filtration. Subsequently, the resolved amine enantiomer can be liberated from the purified diastereomeric salt by treatment with a base.

Key Considerations for Successful Resolution

Several factors influence the efficiency and success of a chiral resolution using 10-camphorsulfonic acid:

  • Choice of CSA Enantiomer: The selection of either (1S)-(+)- or (1R)-(-)-10-camphorsulfonic acid will determine which enantiomer of the amine crystallizes as the less soluble salt. It is often necessary to screen both enantiomers of the resolving agent to identify the optimal conditions for resolving a specific amine.

  • Solvent System: The choice of solvent is critical as it directly impacts the solubility difference between the two diastereomeric salts. A successful resolution requires a solvent in which one salt is significantly less soluble than the other. Common solvents for this purpose include alcohols (e.g., methanol, ethanol), esters (e.g., ethyl acetate (B1210297), isopropyl acetate), ketones (e.g., acetone), and nitriles (e.g., acetonitrile), as well as mixtures thereof.[4][5]

  • Molar Ratio of Resolving Agent: The stoichiometry between the racemic amine and 10-camphorsulfonic acid is a crucial parameter. While a 1:1 molar ratio of the resolving agent to the target enantiomer (i.e., 0.5 equivalents relative to the racemate) is theoretically sufficient, the optimal ratio often varies and may require empirical determination. Ratios ranging from 0.5 to 2.0 equivalents have been reported.[5][6]

  • Temperature and Cooling Rate: Crystallization is a thermodynamic process, and temperature plays a vital role. The initial dissolution is often carried out at an elevated temperature, followed by controlled cooling to induce crystallization of the less soluble diastereomer. The rate of cooling can affect the size and purity of the crystals formed.

  • Seeding: The introduction of a small crystal of the desired diastereomeric salt (a seed crystal) can initiate and control the crystallization process, often leading to higher purity of the isolated salt.[4]

Data Presentation: Quantitative Summary of Resolution Parameters

The following table summarizes quantitative data from various studies on the chiral resolution of amines using 10-camphorsulfonic acid, providing a comparative overview of reaction conditions and outcomes.

Racemic AmineCSA EnantiomerSolvent(s)Molar Ratio (Amine:CSA)Yield (%)Enantiomeric Excess (ee) (%)Reference
3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one(1S)-(+)-10-CSAIsopropyl acetate / Acetonitrile1 : 0.86-0.94~83>99.5 (for the S-amine salt)[4]
(±)-trans-2,3-Diphenylpiperazine(1S)-(+)-10-CSADichloromethane (B109758)1 : 2Not specified98 (for the R,R-enantiomer)[5]
(±)-trans-2,3-Diphenylpiperazine(1S)-(+)-10-CSATetrahydrofuran1 : 1.5Not specified58 (in filtrate)[5]
Racemic diethanolamine (B148213) derivative(-)-CSAAcetone1 : 170>99 (for the R,R-enantiomer)Not specified in provided text
Racemic diethanolamine derivative(-)-CSAAcetone1 : 17079 (for the S,S-enantiomer from filtrate)Not specified in provided text

Experimental Protocols

This section provides a detailed, step-by-step protocol for the chiral resolution of a generic primary amine using 10-camphorsulfonic acid.

Formation and Crystallization of the Diastereomeric Salt
  • Preparation: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture determined from screening) at an elevated temperature to achieve complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve 10-camphorsulfonic acid (0.5 - 1.0 equivalent of the desired enantiomer, e.g., (1S)-(+)-10-CSA) in a minimal amount of the same warm solvent.

  • Salt Formation: Slowly add the solution of 10-camphorsulfonic acid to the solution of the racemic amine while stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt at this stage can be beneficial. Allow the crystallization to proceed for several hours to overnight to maximize the yield of the less soluble salt.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.

Liberation of the Free Amine from the Diastereomeric Salt
  • Dissolution: Suspend the dried diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1-2 M sodium hydroxide (B78521) or saturated sodium bicarbonate).

  • Basification: Stir the mixture vigorously until the solid has completely dissolved, indicating the liberation of the free amine into the organic layer and the transfer of the camphorsulfonate anion into the aqueous layer. The pH of the aqueous layer should be confirmed to be basic (pH > 9).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Isolation of the Enantiomerically Enriched Amine: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the enantiomerically enriched free amine.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable chiral analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase.

  • Chiral HPLC Analysis: Inject the sample onto a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns). The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol.[1]

  • Data Analysis: The two enantiomers will exhibit different retention times on the chiral column. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the chiral resolution process.

Chiral_Resolution_Workflow cluster_salt_formation Diastereomeric Salt Formation & Crystallization cluster_separation Separation & Liberation cluster_analysis Analysis racemic_amine Racemic Amine (R- and S-enantiomers) dissolution Dissolution in Suitable Solvent racemic_amine->dissolution csa Chiral Resolving Agent ((+)-10-CSA) csa->dissolution mixing Mixing and Salt Formation dissolution->mixing crystallization Controlled Cooling & Crystallization mixing->crystallization filtration Filtration crystallization->filtration precipitate Precipitate: Less Soluble Diastereomeric Salt ((R)-Amine-(+)-CSA) filtration->precipitate Solid filtrate Filtrate: More Soluble Diastereomeric Salt ((S)-Amine-(+)-CSA) filtration->filtrate Liquid liberation Liberation of Free Amine (Base Treatment & Extraction) precipitate->liberation other_enantiomer Enriched (S)-Amine (from filtrate) filtrate->other_enantiomer resolved_amine Enantiomerically Enriched (R)-Amine liberation->resolved_amine analysis Chiral HPLC Analysis resolved_amine->analysis ee_determination Determination of Enantiomeric Excess (ee) analysis->ee_determination

Caption: Workflow for the chiral resolution of amines using 10-camphorsulfonic acid.

Logical_Relationship racemic_mixture Racemic Amine (R-Amine + S-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine•(+)-CSA + (S)-Amine•(+)-CSA) racemic_mixture->diastereomeric_salts chiral_acid Enantiopure (+)-10-Camphorsulfonic Acid chiral_acid->diastereomeric_salts separation Separation based on Differential Solubility (Crystallization) diastereomeric_salts->separation less_soluble Less Soluble Salt ((R)-Amine•(+)-CSA) separation->less_soluble Solid more_soluble More Soluble Salt ((S)-Amine•(+)-CSA) separation->more_soluble Solution liberation_R Liberation with Base less_soluble->liberation_R liberation_S Liberation with Base more_soluble->liberation_S pure_R Enriched R-Amine liberation_R->pure_R pure_S Enriched S-Amine liberation_S->pure_S

Caption: Logical relationship in diastereomeric salt resolution.

References

Application Notes and Protocols: Enantioselective Synthesis of Pharmaceutical Intermediates Using Camphorsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphorsulfonic acid (CSA), a chiral organic acid derived from camphor (B46023), serves as a versatile and powerful tool in the enantioselective synthesis of pharmaceutical intermediates. Its utility stems from two primary applications: as a chiral resolving agent for the separation of racemic mixtures and as a chiral Brønsted acid catalyst for asymmetric transformations.[1][2] As a resolving agent, CSA forms diastereomeric salts with racemic amines or other basic compounds, which can then be separated based on their differential solubility.[2][3] In its catalytic role, the chiral backbone of CSA provides a stereochemically defined environment that can induce enantioselectivity in a variety of organic reactions, such as Friedel-Crafts alkylations and aldol (B89426) reactions.[4] This document provides detailed application notes and experimental protocols for the use of camphorsulfonic acid in the synthesis of key pharmaceutical intermediates.

Core Applications and Mechanisms

Camphorsulfonic acid is a strong organic acid (pKa ≈ 1.2) that is commercially available in both enantiomeric forms, (1R)-(-)- and (1S)-(+)-CSA.[1][5] This allows for access to either enantiomer of a target chiral molecule.

1. Chiral Resolution via Diastereomeric Salt Formation: This is the most established application of CSA in pharmaceutical synthesis.[2] The process involves the reaction of a racemic basic intermediate with an enantiomerically pure form of CSA to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.

2. Asymmetric Catalysis: As a chiral Brønsted acid, CSA can protonate and activate substrates such as imines and carbonyls, facilitating nucleophilic attack in an enantioselective manner.[4] The rigid camphor backbone creates a defined chiral pocket around the acidic proton, which directs the stereochemical outcome of the reaction.[6]

Application 1: Chiral Resolution of a 3-Amino-1,4-benzodiazepin-2-one Intermediate

A key intermediate in the synthesis of certain central nervous system agents is the 3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one. The enantiomers of this compound exhibit different pharmacological activities, making their separation crucial. (1S)-(+)-10-Camphorsulfonic acid can be effectively used for this resolution.[7]

Quantitative Data
ParameterValueReference
Resolving Agent(1S)-(+)-10-Camphorsulfonic Acid[7]
Substrate(±)-3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one[7]
Enantiomeric Purity of Product>99.5%[7]
Overall Yield of Resolved Amine83%[7]
Experimental Protocol

Materials:

Procedure: [7]

  • A solution of the racemic amine (1.367 moles) in isopropyl acetate (6000 ml) is prepared.

  • To this solution, 86 mole % of (1S)-(+)-10-camphorsulfonic acid (1.17 moles) in acetonitrile (1600 ml) is added, maintaining the temperature at ≤20°C.

  • The mixture is seeded with approximately 1.0 g of the 3-(S)-amine CSA salt when about 50% of the CSA solution has been added.

  • The resulting white suspension is allowed to warm to 20-25°C and aged for 4 hours.

  • A catalytic amount of 3,5-dichlorosalicylaldehyde (7.8 g, 0.04 moles) is added to the slurry, which is then aged with stirring at 20-30°C for 36 hours to facilitate in-situ racemization of the (R)-enantiomer.

  • The slurry is filtered, and the cake is washed sequentially with isopropyl acetate (3000 ml) and hexane (6000 ml).

  • The product, the (1S)-(+)-10-camphorsulfonate salt of the 3-(S)-amine, is vacuum-dried at 25°C.

  • To liberate the free amine, the salt is treated with a suitable base (e.g., aqueous sodium carbonate) and extracted with an organic solvent.

Logical Workflow

G cluster_0 Resolution and Racemization racemic_amine Racemic Amine mix Mix and Seed racemic_amine->mix csa (1S)-(+)-CSA csa->mix solvent Isopropyl Acetate/ Acetonitrile solvent->mix salicylaldehyde 3,5-Dichlorosalicylaldehyde (Catalyst) racemize In-situ Racemization salicylaldehyde->racemize age Age (Crystallization) mix->age age->racemize filter Filter racemize->filter wash Wash filter->wash dry Dry wash->dry s_amine_salt (S)-Amine CSA Salt (>99.5% ee) dry->s_amine_salt

Caption: Workflow for the resolution of a 3-amino-1,4-benzodiazepin-2-one intermediate.

Application 2: Enantioselective Friedel-Crafts Alkylation for the Synthesis of 3,3'-Indolyloxindole Intermediates

3,3'-Indolyloxindole derivatives are important heterocyclic scaffolds found in various biologically active compounds and natural products. Camphorsulfonic acid can act as a chiral Brønsted acid catalyst in the enantioselective Friedel-Crafts alkylation of indoles with indolyl alcohols to construct these valuable intermediates.[5]

Quantitative Data
Substrate (Indolyl Alcohol)Nucleophile (Arene)Yield (%)Enantiomeric Excess (ee%)Reference
1aFuran92Not Reported[5]
1a2-Methylfuran95Not Reported[5]
1aPyrrole75Not Reported[5]
1aThiophene68Not Reported[5]

Note: While the reference demonstrates high yields, specific enantioselectivity data for the CSA-catalyzed reaction was not provided in the excerpt. The use of a chiral catalyst implies the intent of enantioselectivity.

Experimental Protocol

Materials: [5]

  • 3-Indolylmethanol derivative (e.g., 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one)

  • Arene nucleophile (e.g., furan, pyrrole, thiophene)

  • (1S)-(+)-10-Camphorsulfonic acid (CSA)

  • Dichloromethane (B109758) (DCM), anhydrous

Procedure: [5]

  • To a solution of the 3-indolylmethanol derivative (0.05 mmol) and the arene nucleophile (0.1 mmol) in anhydrous dichloromethane (1.0 mL) is added (1S)-(+)-10-camphorsulfonic acid (0.005 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by column chromatography on silica (B1680970) gel to afford the desired 3,3'-indolyloxindole product.

Reaction Pathway

G cluster_0 Reactants cluster_1 Catalyst Indolyl_alcohol Indolyl Alcohol Activation Activation of Alcohol by CSA Indolyl_alcohol->Activation Arene Arene Nucleophile FC_Alkylation Friedel-Crafts Alkylation Arene->FC_Alkylation CSA (1S)-(+)-CSA CSA->Activation Activation->FC_Alkylation Product 3,3'-Indolyloxindole Intermediate FC_Alkylation->Product

Caption: CSA-catalyzed enantioselective Friedel-Crafts alkylation pathway.

Conclusion

Camphorsulfonic acid is a cost-effective and highly efficient chiral reagent for the synthesis of enantiomerically pure pharmaceutical intermediates. Its application in both chiral resolution and asymmetric catalysis makes it a valuable tool for drug development professionals. The protocols provided herein offer a starting point for the implementation of CSA in the synthesis of complex chiral molecules. Researchers are encouraged to adapt and optimize these methods for their specific target intermediates.

References

Application of 10-Camphorsulfonate Derivatives in Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the inquiry specified ethyl 10-camphorsulfonate, a comprehensive literature search did not yield specific applications of this ethyl ester in kinetic resolution. However, the parent compound, 10-camphorsulfonic acid (CSA) , is a widely utilized and well-documented chiral resolving agent. This document provides detailed application notes and protocols for the use of 10-camphorsulfonic acid in the kinetic resolution of chiral amines, a technique of significant interest to researchers, scientists, and drug development professionals.

Application Notes

Introduction

Kinetic resolution is a crucial technique for the separation of enantiomers from a racemic mixture. The process relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst, resulting in the enrichment of the less reactive enantiomer. 10-Camphorsulfonic acid (CSA), a readily available and inexpensive organocatalyst derived from camphor, serves as an excellent chiral resolving agent, particularly for racemic amines.[1] The formation of diastereomeric salts between the chiral acid and the racemic amine allows for their separation based on differences in solubility.[2]

Mechanism of Resolution

The kinetic resolution of a racemic amine with an enantiomerically pure form of 10-camphorsulfonic acid (e.g., (1S)-(+)-10-camphorsulfonic acid) proceeds through the formation of diastereomeric salts. These salts, having different physical properties, most notably solubility, can be separated by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, leaving the other diastereomer enriched in the filtrate. Subsequent treatment of the separated diastereomeric salt with a base regenerates the enantiomerically enriched amine and the resolving agent.

Applications in Drug Development and Chiral Synthesis

The resolution of chiral amines is of paramount importance in the pharmaceutical industry, as the pharmacological activity and toxicity of a drug can be highly dependent on its stereochemistry. 10-Camphorsulfonic acid has been successfully employed in the synthesis of enantiopure compounds that are key intermediates in the development of therapeutic agents.[3] For instance, it has been used in the resolution of substituted chiral quinazolines and various other amine-containing compounds.[3]

Key Experimental Parameters

Several factors can influence the efficiency of kinetic resolution using 10-camphorsulfonic acid, including:

  • Solvent: The choice of solvent is critical as it directly affects the solubility of the diastereomeric salts. A solvent system that maximizes the solubility difference between the two diastereomeric salts is ideal.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can impact the yield and enantiomeric excess of the resolved product.

  • Temperature: Temperature influences both the rate of salt formation and the solubility of the diastereomeric salts. Controlled cooling is often employed to facilitate selective crystallization.

  • Time: Sufficient time must be allowed for the selective crystallization of the desired diastereomeric salt.

Experimental Protocols

Protocol 1: Kinetic Resolution of (±)-trans-2,3-Diphenylpiperazine using (1S)-(+)-10-Camphorsulfonic Acid

This protocol is adapted from the efficient resolution of (±)-trans-2,3-diphenylpiperazine.[1]

Materials:

  • (±)-trans-2,3-Diphenylpiperazine

  • (1S)-(+)-10-Camphorsulfonic acid

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Brine solution

Procedure:

  • To a solution of (±)-trans-2,3-diphenylpiperazine (10 mmol, 2.4 g) in dichloromethane (100 mL), add (1S)-(+)-10-camphorsulfonic acid (20 mmol, 4.65 g).

  • Stir the mixture at 25°C for 24 hours.

  • Filter the resulting precipitate (Precipitate I).

  • Suspend Precipitate I in a mixture of dichloromethane and 2M aqueous Na₂CO₃ and stir until dissolution is complete.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.

  • Evaporate the solvent to obtain the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine.

  • Concentrate the filtrate from step 3 to approximately 50 mL and stir for another 12 hours to obtain a second precipitate (Precipitate II).

  • Filter Precipitate II and treat it with 2M Na₂CO₃ solution as described in steps 4-7 to obtain the enantiomerically enriched (S,S)-(-)-2,3-diphenylpiperazine.

Quantitative Data Summary

The efficiency of the resolution is highly dependent on the solvent and the stoichiometry of the resolving agent.

EntrySubstrateResolving AgentSolventMolar Ratio (Amine:Acid)Product FractionYield (%)Enantiomeric Excess (e.e.) (%)
1(±)-2,3-Diphenylpiperazine(1S)-(+)-10-CSACH₂Cl₂1:2Precipitate I2598 (R,R)
2(±)-2,3-Diphenylpiperazine(1S)-(+)-10-CSACH₂Cl₂1:2Precipitate II6273 (S,S)
3(±)-2,3-Diphenylpiperazine(1S)-(+)-10-CSATHF1:1.5Filtrate-58
4(±)-2,3-Diphenylpiperazine(1S)-(+)-10-CSATHF1:2Precipitate2080

Data sourced from J. Chem. Sci., Vol. 120, No. 1, January 2008, pp. 175–179.[1]

Protocol 2: Resolution of Racemic 2-(Benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol using (-)-Camphor-10-sulfonic Acid

This protocol describes the resolution of a racemic diethanolamine (B148213) derivative.[4]

Materials:

Procedure:

  • Dissolve the racemic diethanolamine and (-)-camphor-10-sulfonic acid in boiling acetone.

  • Stir the mixture at room temperature for 16 hours.

  • Allow the mixture to stand to facilitate the precipitation of the diastereomeric complex.

  • Filter the precipitate.

  • Treat the precipitate with a base (e.g., aqueous ammonia) and extract with chloroform to isolate one enantiomer.

  • Treat the filtrate with a base and extract with chloroform to isolate the other enantiomer.

Quantitative Data Summary

SubstrateResolving AgentSolventProduct FractionYield (%)Enantiomeric Excess (e.e.) (%)
Racemic Diethanolamine(-)-CSAAcetonePrecipitate70>99 (R,R)
Racemic Diethanolamine(-)-CSAAcetoneFiltrate7079 (S,S)

Data sourced from ARKIVOC 2005 (xi) 137-145.[4]

Visualizations

Kinetic_Resolution_Workflow cluster_mixing Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Separation cluster_isolation Step 3: Isolation of Enantiomers racemic_amine Racemic Amine (R- and S-enantiomers) mixing Mixing and Stirring racemic_amine->mixing resolving_agent Chiral Resolving Agent ((1S)-(+)-10-CSA) resolving_agent->mixing solvent Solvent (e.g., CH₂Cl₂) solvent->mixing crystallization Selective Crystallization mixing->crystallization filtration Filtration crystallization->filtration precipitate Precipitate (Less soluble diastereomeric salt) filtration->precipitate Solid filtrate Filtrate (Enriched in more soluble diastereomeric salt) filtration->filtrate Liquid base_treatment_p Base Treatment precipitate->base_treatment_p base_treatment_f Base Treatment filtrate->base_treatment_f enantiomer_1 Enantiomer 1 (e.g., R-enantiomer) base_treatment_p->enantiomer_1 enantiomer_2 Enantiomer 2 (e.g., S-enantiomer) base_treatment_f->enantiomer_2 Diastereomeric_Salt_Formation cluster_products Regenerated Enantiomers racemic_mixture Racemic Amine (R-Amine and S-Amine) diastereomers Diastereomeric Salts (R-Amine)-(+)-CSA (S-Amine)-(+)-CSA racemic_mixture->diastereomers + resolving_agent (+)-CSA resolving_agent->diastereomers separated_salts Separated Diastereomers (Different Solubilities) diastereomers->separated_salts Fractional Crystallization r_amine R-Amine separated_salts->r_amine Base Treatment s_amine S-Amine separated_salts->s_amine Base Treatment

References

Application Notes and Protocols: 10-Camphorsulfonic Acid Ethyl Ester in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no documented application of 10-Camphorsulfonic acid ethyl ester as a catalyst for Diels-Alder reactions. While its parent compound, 10-Camphorsulfonic acid (CSA), is a well-established and versatile chiral Brønsted acid catalyst in organic synthesis, the ethyl ester derivative does not appear to share this catalytic activity for cycloaddition reactions. This document provides an overview of the known roles of 10-Camphorsulfonic acid and its ethyl ester, alongside general principles of Brønsted acid catalysis in the context of the Diels-Alder reaction, to inform researchers and drug development professionals.

Understanding the Roles of 10-Camphorsulfonic Acid and its Ethyl Ester

10-Camphorsulfonic Acid (CSA): A Chiral Brønsted Acid Catalyst

10-Camphorsulfonic acid is a strong, chiral organic acid widely employed in asymmetric synthesis.[1][2] Its catalytic activity stems from its ability to donate a proton (act as a Brønsted acid), thereby activating substrates and influencing the stereochemical outcome of a reaction. CSA is utilized in a variety of transformations, including:

  • Resolution of racemates: Its chiral nature allows for the separation of enantiomers of basic compounds.[3][4][5]

  • Protecting group chemistry: It serves as a catalyst for the introduction and removal of acid-labile protecting groups.[6]

  • Synthesis of chiral auxiliaries and ligands: CSA is a common starting material for the preparation of more complex chiral molecules used in asymmetric catalysis.[7][8]

  • Catalysis of various organic reactions: It has been shown to catalyze reactions such as Mannich-type reactions, Friedel-Crafts alkylations, and the synthesis of heterocyclic compounds.[9]

This compound: An Alkylating Agent and Potential Genotoxic Impurity

In contrast to its parent acid, this compound is an alkyl sulfonate. Alkyl sulfonates are typically known as alkylating agents , meaning they can transfer their ethyl group to a nucleophile.[10] Recent preliminary research has explored the possibility of alkyl sulfonates acting as catalysts through "carbon-bond interactions," though this is not a widely established catalytic mechanism.[11]

Importantly, alkyl sulfonates are often considered potential genotoxic impurities (PGIs) in pharmaceutical manufacturing.[12] Their ability to alkylate biological macromolecules like DNA necessitates strict control of their presence in active pharmaceutical ingredients (APIs).

The Diels-Alder Reaction and the Role of Acid Catalysis

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[13] It involves the concerted cycloaddition of a conjugated diene and a dienophile. The reaction rate and stereoselectivity can be significantly influenced by catalysts.

Brønsted Acid Catalysis in Diels-Alder Reactions

Chiral Brønsted acids can catalyze Diels-Alder reactions by protonating the dienophile, which lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby accelerating the reaction. The chiral environment provided by the catalyst can also direct the approach of the diene, leading to an enantioselective transformation.[13][14][15]

While there are no specific examples using this compound, the general principle of Brønsted acid catalysis in a Diels-Alder reaction is illustrated below.

Hypothetical Brønsted Acid-Catalyzed Diels-Alder Reaction Workflow

The following diagram illustrates a generalized workflow for a chiral Brønsted acid-catalyzed Diels-Alder reaction. It is important to note that this is a conceptual representation and does not reflect a documented reaction catalyzed by this compound.

Diels_Alder_Catalysis cluster_reactants Reactants cluster_activation Catalyst Activation cluster_reaction Diels-Alder Reaction cluster_product Product Formation Diene Diene Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Dienophile Dienophile Activated_Dienophile Activated Dienophile (Protonated) Dienophile->Activated_Dienophile Protonation Catalyst Chiral Brønsted Acid (e.g., CSA) Catalyst->Activated_Dienophile Activated_Dienophile->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product Chiral Product Product_Complex->Product Deprotonation Regenerated_Catalyst Regenerated Catalyst Product_Complex->Regenerated_Catalyst

Caption: Generalized workflow of a chiral Brønsted acid-catalyzed Diels-Alder reaction.

Conclusion for Researchers

Based on current scientific knowledge, This compound is not a suitable candidate for catalyzing Diels-Alder reactions. Its chemical properties suggest a role as an alkylating agent, and it is recognized as a potential genotoxic impurity in pharmaceutical synthesis.

Researchers interested in acid-catalyzed Diels-Alder reactions should focus on established Brønsted acids like the parent 10-Camphorsulfonic acid (CSA) or various chiral Lewis acids.[1][16][17] When considering the use of any camphor-derived species in a synthesis that will proceed to clinical use, it is crucial to be aware of the potential for the formation of alkyl camphorsulfonate impurities and to have appropriate analytical methods for their detection and quantification.[12]

References

Application Notes and Protocols: Methodology for Asymmetric Esterification with Camphorsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the asymmetric esterification of racemic secondary alcohols via kinetic resolution using camphorsulfonic acid (CSA) as a chiral Brønsted acid catalyst. The protocols and data presented herein serve as a foundational guide for the enantioselective synthesis of chiral alcohols and esters, which are crucial intermediates in pharmaceutical and fine chemical synthesis.

Introduction

Chiral secondary alcohols are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic fates. Consequently, the development of efficient methods for obtaining enantiomerically pure compounds is of paramount importance in drug discovery and development.

Kinetic resolution is a widely utilized strategy for the separation of racemates. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of racemic alcohols, an enantioselective acylation reaction can be employed, where one enantiomer is preferentially esterified by the chiral catalyst, leaving the other enantiomer unreacted and thus enriched.

Camphorsulfonic acid (CSA) is an inexpensive, commercially available, and stable chiral Brønsted acid derived from camphor, a natural product.[1] Its rigid bicyclic structure provides a well-defined chiral environment, making it a promising catalyst for inducing enantioselectivity in various organic transformations.[1] This application note details a proposed methodology for the kinetic resolution of a model racemic secondary alcohol, (±)-1-phenylethanol, via esterification with acetic anhydride (B1165640), catalyzed by (1S)-(+)-10-camphorsulfonic acid.

Proposed Reaction Scheme

The kinetic resolution of racemic (±)-1-phenylethanol is achieved through enantioselective esterification with acetic anhydride, catalyzed by (1S)-(+)-10-camphorsulfonic acid. The (R)-enantiomer of the alcohol is expected to react preferentially to form (R)-1-phenylethyl acetate (B1210297), leaving the (S)-enantiomer of the alcohol unreacted and enriched in enantiomeric excess.

General Reaction:

(±)-1-phenylethanol + Acetic Anhydride --[(1S)-(+)-10-CSA]--> (R)-1-phenylethyl acetate + (S)-1-phenylethanol

Data Presentation

The following table summarizes illustrative quantitative data for the kinetic resolution of (±)-1-phenylethanol. This data is representative of a typical kinetic resolution experiment and serves to demonstrate the expected outcomes.

EntryTime (h)Conversion (%)ee of (S)-Alcohol (%)ee of (R)-Ester (%)Selectivity Factor (s)
16253399~15
212406799~15
32450>9999~15
448609099~15

Note: The data presented in this table is illustrative and intended to exemplify the principles of kinetic resolution. Actual experimental results may vary. The selectivity factor (s) is calculated using the formula: s = ln[(1-c)(1-eeA)] / ln[(1-c)(1+eeA)], where c is the conversion and eeA is the enantiomeric excess of the unreacted alcohol.

Experimental Protocols

This section provides a detailed protocol for the kinetic resolution of (±)-1-phenylethanol using (1S)-(+)-10-camphorsulfonic acid as the catalyst.

4.1. Materials and Reagents

  • (±)-1-phenylethanol (racemic)

  • (1S)-(+)-10-Camphorsulfonic acid (CSA)

  • Acetic anhydride

  • Anhydrous toluene (B28343)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

4.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Magnetic stirrer with a cooling bath

  • Rotary evaporator

  • Glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

4.3. Experimental Procedure

  • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add (1S)-(+)-10-camphorsulfonic acid (23.2 mg, 0.1 mmol, 10 mol%).

  • Add 10 mL of anhydrous toluene to the flask and stir the mixture until the catalyst is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add (±)-1-phenylethanol (122.2 mg, 1.0 mmol, 1.0 equiv.) via syringe.

  • Add acetic anhydride (102.1 mg, 1.0 mmol, 1.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or by taking aliquots for GC/HPLC analysis at regular intervals. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Once the desired conversion is reached (e.g., after 24 hours), quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate.

  • Determine the enantiomeric excess of the purified alcohol and ester using chiral GC or HPLC.

Visualization

5.1. Experimental Workflow

G Workflow for Kinetic Resolution of (±)-1-Phenylethanol cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification cluster_3 Analysis A 1. Add (1S)-(+)-10-CSA to anhydrous toluene B 2. Cool solution to 0 °C A->B C 3. Add (±)-1-phenylethanol B->C D 4. Add acetic anhydride C->D E 5. Stir at 0 °C D->E F 6. Monitor progress (TLC/GC/HPLC) E->F G 7. Quench with NaHCO₃ F->G H 8. Extraction with DCM G->H I 9. Dry and concentrate H->I J 10. Column chromatography I->J K 11. Determine ee (Chiral GC/HPLC) J->K G Proposed Catalytic Cycle for Asymmetric Esterification CSA (1S)-(+)-CSA Intermediate1 Protonated Acetic Anhydride CSA->Intermediate1 H⁺ Alcohol (R/S)-Alcohol Intermediate2 Chiral Acylating Agent-Alcohol Complex Alcohol->Intermediate2 Ac2O Acetic Anhydride Ac2O->Intermediate1 Intermediate1->Intermediate2 Ester (R)-Ester Intermediate2->Ester faster S_Alcohol (S)-Alcohol (unreacted) Intermediate2->S_Alcohol slower Ester->CSA + H⁺

References

Application Notes and Protocols for Diastereomeric Salt Formation with 10-Camphorsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a cornerstone technique in pharmaceutical development and chemical synthesis for the separation of enantiomers from a racemic mixture. This method leverages the formation of diastereomeric salts by reacting a racemic mixture with a single enantiomer of a chiral resolving agent. These resulting diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1]

10-Camphorsulfonic acid (CSA), a readily available and powerful chiral resolving agent, is widely employed for the resolution of racemic amines and other basic compounds.[2] Its effectiveness stems from its strong acidity, which facilitates stable salt formation, and its rigid chiral scaffold, which enhances the differences in crystal packing between the two diastereomers.[3][4] These application notes provide detailed protocols and quantitative data for the use of 10-camphorsulfonic acid in diastereomeric salt formation.

While the term "ethyl 10-camphorsulfonate" was specified, the primary resolving agent in this context is the sulfonic acid itself, which forms ionic salts with basic compounds. The ethyl ester of camphorsulfonic acid is a different chemical entity and is not typically used for diastereomeric salt formation in the manner described. Resolutions are often carried out in solvents such as ethyl acetate, which may be the source of this nomenclature ambiguity.[5]

Principle of Diastereomeric Salt Resolution

The fundamental principle of chiral resolution using 10-camphorsulfonic acid involves the reaction of a racemic base, for example, a racemic amine (containing both R- and S-enantiomers), with an enantiomerically pure form of 10-camphorsulfonic acid, such as (1S)-(+)-10-camphorsulfonic acid. This reaction yields a mixture of two diastereomeric salts: (R-amine)-(+)-CSA and (S-amine)-(+)-CSA. Due to their different three-dimensional structures, these diastereomeric salts have distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Finally, the resolved enantiomer is recovered from the isolated diastereomeric salt by treatment with a base.

Quantitative Data Summary

The efficiency of a diastereomeric salt resolution is determined by the yield and the enantiomeric excess (e.e.) of the separated diastereomers. The choice of solvent is a critical parameter that significantly influences the outcome of the resolution. The following table summarizes quantitative data from various reported resolutions using 10-camphorsulfonic acid.

Racemic CompoundResolving AgentSolventLess Soluble Diastereomer YieldLess Soluble Diastereomer e.e.More Soluble Diastereomer e.e.Reference
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-CSADichloromethane (B109758)25%98% (R,R)73% (S,S) from precipitate II[6]
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-CSATetrahydrofuran-58% (in filtrate)-[6]
Racemic diethanolamine (B148213) derivative(-)-CSAAcetone70%>99% (R,R)79% (S,S)[7]
DL-Phenylglycine(1S)-(+)-10-CSAWater45.7%98.8% (D-PG·(+)-CS)-[4][8]
3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one(1S)-(+)-10-CSAIsopropyl acetate/acetonitrile->99.5% (3-S-amine CSA)-[5]

Experimental Protocols

The following are generalized and specific protocols for the diastereomeric salt resolution of racemic amines using 10-camphorsulfonic acid.

General Protocol for Diastereomeric Salt Crystallization

This protocol provides a general workflow for the resolution of a racemic amine.

  • Salt Formation:

    • Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, acetone, dichloromethane). The choice of solvent is critical and often requires empirical screening for optimal results.[3]

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid (e.g., (1S)-(+)-10-camphorsulfonic acid) in the same or a miscible solvent.[3]

    • Add the resolving acid solution to the racemic amine solution.

    • Stir the mixture at room temperature or an elevated temperature to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool gradually to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

    • If no crystals form, seeding with a small crystal of the desired diastereomeric salt can be employed to initiate crystallization.[3]

    • Monitor the crystallization process by observing the formation of a precipitate.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by filtration.[3]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[3]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous basic solution (e.g., sodium hydroxide (B78521), sodium carbonate).[3]

    • Stir the mixture until the salt has completely dissociated.

    • Separate the organic layer, which now contains the free amine.

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[3]

    • Evaporate the solvent to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy.

Specific Protocol: Resolution of (±)-trans-2,3-diphenylpiperazine

This protocol is adapted from the resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid.[6]

  • Reaction Setup:

    • In a suitable reaction vessel, combine (±)-2,3-diphenylpiperazine (10 mmol) and (1S)-(+)-10-camphorsulfonic acid (20 mmol) in dichloromethane (100 mL).

  • Salt Formation and Crystallization:

    • Stir the mixture at 25°C for 24 hours.

    • Filter the resulting precipitate (Precipitate I).

  • Isolation of the Less Soluble Diastereomer:

    • Suspend Precipitate I in a mixture of dichloromethane and aqueous sodium hydroxide solution to liberate the free amine.

    • Separate the organic layer, wash with brine, dry over anhydrous K₂CO₃, and evaporate the solvent to yield (R,R)-(+)-2,3-diphenylpiperazine.

  • Isolation of the More Soluble Diastereomer:

    • Concentrate the filtrate from step 2 to approximately 50 mL.

    • Stir for another 12 hours to induce the formation of a second precipitate (Precipitate II).

    • Filter and process Precipitate II in the same manner as Precipitate I to obtain (S,S)-(-)-2,3-diphenylpiperazine.

Visualizations

Experimental Workflow for Diastereomeric Salt Resolution

G cluster_start Initial Mixture cluster_process Resolution Process cluster_separation Separated Components cluster_final Final Products racemic_mixture Racemic Mixture (e.g., R/S-Amine) salt_formation 1. Diastereomeric Salt Formation in a suitable solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-CSA) resolving_agent->salt_formation crystallization 2. Fractional Crystallization (Cooling/Seeding) salt_formation->crystallization filtration 3. Filtration crystallization->filtration less_soluble Less Soluble Salt ((R-Amine)-(+)-CSA)) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Salt ((S-Amine)-(+)-CSA)) filtration->mother_liquor Liquid enantiomer_1 Liberation of Free Amine (e.g., R-Amine) less_soluble->enantiomer_1 enantiomer_2 Liberation of Free Amine (e.g., S-Amine) mother_liquor->enantiomer_2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Logical Relationship in Diastereomeric Salt Formation

G cluster_reactants Reactants R_enantiomer R-Enantiomer diastereomer_R (R)-(+)-CSA Salt (Diastereomer 1) R_enantiomer->diastereomer_R S_enantiomer S-Enantiomer diastereomer_S (S)-(+)-CSA Salt (Diastereomer 2) S_enantiomer->diastereomer_S CSA (+)-CSA CSA->diastereomer_R CSA->diastereomer_S diastereomer_R->diastereomer_S  Different Physical Properties (e.g., Solubility)

Caption: Formation of diastereomers with distinct physical properties.

References

Application Notes and Protocols for Camphorsulfonic Acid (CSA) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Camphorsulfonic acid (CSA) is a versatile, commercially available, and environmentally benign organocatalyst.[1][2] Its strong Brønsted acidic nature, coupled with its chiral backbone, makes it an effective catalyst for a wide range of organic transformations, from the synthesis of complex heterocyclic scaffolds to the protection of functional groups.[1][2] These application notes provide detailed experimental protocols and data for several key CSA-catalyzed reactions, offering a valuable resource for researchers in organic synthesis and drug development.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs). DHPMs are a class of compounds with significant pharmacological activities. CSA has been shown to be an efficient catalyst for this reaction, particularly under solvent-free conditions, offering high yields and short reaction times.[2][3]

Quantitative Data
EntryAldehydeRYield (%)
1BenzaldehydeH82
24-Chlorobenzaldehyde4-Cl90
34-Methylbenzaldehyde4-CH385
44-Methoxybenzaldehyde4-OCH388
54-Nitrobenzaldehyde4-NO292
63-Nitrobenzaldehyde3-NO295
72-Chlorobenzaldehyde2-Cl86
8Thiophene-2-carboxaldehyde-84
9Furfural-81
Experimental Protocol

A mixture of an aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), and (±)-camphor-10-sulfonic acid (20 mol%) is stirred at 80°C under solvent-free conditions for the appropriate time (typically 1-2 hours).[2][3] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with cold water. The solid product is then filtered, dried, and recrystallized from ethanol (B145695) to afford the pure dihydropyrimidinone.[2][3]

Experimental Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Aldehyde Aldehyde (1 mmol) Stirring Stirring at 80°C Aldehyde->Stirring Ketoester Ethyl Acetoacetate (1 mmol) Ketoester->Stirring Urea Urea (1.5 mmol) Urea->Stirring Catalyst CSA (20 mol%) Catalyst->Stirring Monitoring TLC Monitoring Stirring->Monitoring SolventFree Solvent-Free Cooling Cool to RT Monitoring->Cooling Washing Wash with Cold Water Cooling->Washing Filtration Filtration Washing->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Pure Dihydropyrimidinone Recrystallization->Product

Biginelli Reaction Workflow

Synthesis of Fused Quinolines via Friedlander Annulation

The Friedlander annulation is a widely used method for the synthesis of quinolines. A simple and efficient one-pot, three-component reaction of arylamines, aromatic aldehydes, and cyclic ketones using camphorsulfonic acid as a catalyst has been developed for the synthesis of various fused quinoline (B57606) derivatives.[1] This protocol offers high atom economy under mild conditions.[1]

Quantitative Data
EntryArylamineAldehydeCyclic KetoneProduct Yield (%)
1AnilineBenzaldehydeCyclohexanone85
24-MethylanilineBenzaldehydeCyclohexanone88
34-MethoxyanilineBenzaldehydeCyclohexanone90
44-ChloroanilineBenzaldehydeCyclohexanone82
5Aniline4-ChlorobenzaldehydeCyclohexanone80
6Aniline4-MethylbenzaldehydeCyclohexanone87
7AnilineBenzaldehydeCyclopentanone83
Experimental Protocol

A mixture of an arylamine (1 mmol), an aromatic aldehyde (1 mmol), a cyclic ketone (1.2 mmol), and (±)-camphor-10-sulfonic acid (10 mol%) in ethanol (5 mL) is stirred at room temperature for the specified time (typically 6-12 hours). The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (ethyl acetate/hexane) to yield the pure fused quinoline derivative.

Reaction Mechanism

Reactants Arylamine + Aldehyde + Cyclic Ketone Iminium Iminium Ion Formation Reactants->Iminium CSA Enamine Enamine Formation Reactants->Enamine CSA Catalyst CSA (H+) Michael Michael Addition Iminium->Michael Enamine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Fused Quinoline Dehydration->Product

Friedlander Annulation Mechanism

Protection of Carbonyl Compounds as Acetals

The protection of carbonyl groups is a crucial step in multi-step organic synthesis. Camphorsulfonic acid is an effective catalyst for the formation of acetals from aldehydes and ketones with alcohols or diols, providing a stable protecting group that is resistant to basic and nucleophilic conditions.

Quantitative Data
EntryCarbonyl CompoundAlcohol/DiolProductYield (%)
1BenzaldehydeEthylene Glycol2-Phenyl-1,3-dioxolane95
2CyclohexanoneEthylene Glycol1,4-Dioxaspiro[4.5]decane92
3AcetophenoneMethanol1,1-Dimethoxy-1-phenylethane88
44-NitrobenzaldehydeEthylene Glycol2-(4-Nitrophenyl)-1,3-dioxolane96
5Heptanal1,3-Propanediol2-Hexyl-1,3-dioxane90
Experimental Protocol

To a solution of the carbonyl compound (1 mmol) and the alcohol or diol (1.2-2 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or toluene), a catalytic amount of (±)-camphor-10-sulfonic acid (1-5 mol%) is added. The mixture is stirred at room temperature or heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the organic layer is separated, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.

Experimental Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Carbonyl Carbonyl Compound (1 mmol) Stirring Stirring at RT or Reflux Carbonyl->Stirring Alcohol Alcohol/Diol (1.2-2 mmol) Alcohol->Stirring Catalyst CSA (1-5 mol%) Catalyst->Stirring Dehydration Water Removal (Dean-Stark) Stirring->Dehydration Monitoring TLC/GC Monitoring Stirring->Monitoring Quenching Quench with NaHCO3 Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Purification Drying->Purification Product Pure Acetal Purification->Product

Acetal Protection Workflow

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol

To a solution of tryptamine (B22526) (1 mmol) and an aldehyde (1.1 mmol) in a suitable solvent (e.g., dichloromethane or toluene), (±)-camphor-10-sulfonic acid (10 mol%) is added. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Reaction Mechanism

Tryptamine Tryptamine Condensation Condensation Tryptamine->Condensation Aldehyde Aldehyde Aldehyde->Condensation CSA CSA (H+) Iminium Iminium Ion Formation Condensation->Iminium CSA Cyclization Intramolecular Electrophilic Substitution Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydro-β-carboline Deprotonation->Product

Pictet-Spengler Reaction Mechanism

References

use of 10-Camphorsulfonic acid ethyl ester in the synthesis of natural products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note | Protocol

For Research Use Only.

Introduction

While 10-Camphorsulfonic acid ethyl ester is a known chiral compound, its direct application in the multi-step synthesis of natural products is not extensively documented in scientific literature. Its primary relevance often appears in the context of being a potential genotoxic impurity in pharmaceutical manufacturing when (1S)-(+)-10-camphorsulfonic acid (CSA) is used as a resolving agent or a salt-forming acid in the presence of ethanol.

However, the parent acid, 10-Camphorsulfonic acid, serves as a crucial and widely used starting material for the synthesis of highly effective chiral auxiliaries. Among the most prominent of these is Oppolzer's camphorsultam. This sultam is a powerful tool in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules, including natural products. By temporarily attaching this chiral auxiliary to an achiral substrate, chemists can direct the stereochemical outcome of key bond-forming reactions with high predictability and efficiency.

This document provides detailed protocols on the synthesis of Oppolzer's camphorsultam from a CSA derivative and its subsequent application in a Lewis acid-catalyzed asymmetric Diels-Alder reaction, a cornerstone transformation in the synthesis of natural products containing six-membered rings with multiple stereocenters.

I. Synthesis of (-)-2,10-Camphorsultam (Oppolzer's Auxiliary)

Oppolzer's camphorsultam is synthesized from (-)-(camphorsulfonyl)imine, which is in turn derived from (1S)-(+)-10-camphorsulfonic acid. The final step involves the stereoselective reduction of the imine. The use of lithium aluminum hydride is a common and effective method.[1][2]

Reaction Scheme:

G cluster_0 Synthesis of (-)-2,10-Camphorsultam start (-)-(Camphorsulfonyl)imine reagent 1. LiAlH4, THF, reflux 2. 1N HCl (aq) start->reagent product (-)-2,10-Camphorsultam reagent->product

Caption: Synthetic pathway for the reduction of (-)-(camphorsulfonyl)imine.

Experimental Protocol: Reduction of (-)-(Camphorsulfonyl)imine[1]
  • Apparatus Setup: Equip a dry 2-L three-necked round-bottomed flask with a magnetic stirrer, a 250-mL addition funnel, and a Soxhlet extraction apparatus. The flask is charged with 600 mL of dry tetrahydrofuran (B95107) (THF) and 6.2 g (0.16 mol) of lithium aluminum hydride (LiAlH₄).

  • Reaction: Place 35.0 g (0.16 mol) of (-)-(camphorsulfonyl)imine into the thimble of the Soxhlet extractor. Heat the reaction mixture to reflux with stirring. The imine will be slowly transported into the reaction flask over 3–4 hours.

  • Quenching: After the addition is complete, allow the mixture to cool to room temperature. Cautiously hydrolyze the excess LiAlH₄ by the dropwise addition of 200 mL of 1 N hydrochloric acid through the addition funnel. This step should be performed slowly, especially at the beginning, to control the vigorous reaction.

  • Workup: Transfer the contents of the flask to a 1-L separatory funnel. Separate the lower aqueous layer. Wash the aqueous layer with methylene (B1212753) chloride (3 x 100 mL). Combine the organic layers (original THF layer and methylene chloride washes).

  • Isolation: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. This yields the crude (-)-2,10-camphorsultam.

  • Purification: Recrystallize the crude product from approximately 60 mL of absolute ethanol. Collect the crystals by suction filtration and dry them in a vacuum desiccator.

Quantitative Data
ProductStarting MaterialReagentYieldMelting PointOptical Rotation [α]DReference
(-)-2,10-Camphorsultam(-)-(Camphorsulfonyl)imineLithium aluminum hydride92%183–184 °C-30.7° (c 2.3, CHCl₃)[1]

II. Application in Asymmetric Diels-Alder Reaction

Oppolzer's camphorsultam is widely used to control stereochemistry in Diels-Alder reactions, which are fundamental for synthesizing complex cyclic systems found in many natural products.[3][4] The sultam is first acylated with an α,β-unsaturated acyl chloride to form the dienophile. The subsequent [4+2] cycloaddition with a diene, often catalyzed by a Lewis acid, proceeds with high diastereoselectivity.[5][6]

Experimental Workflow

G cluster_1 Asymmetric Diels-Alder Workflow node_a Acylation: (-)-2,10-Camphorsultam + Acryloyl Chloride node_b N-Acryloyl Camphorsultam (Dienophile) node_a->node_b node_c Diels-Alder Reaction: Dienophile + Cyclopentadiene (B3395910) (Lewis Acid Catalyst, e.g., TiCl4) node_b->node_c node_d Cycloadduct (Sultam Adduct) node_c->node_d node_e Hydrolysis: Removal of Chiral Auxiliary (e.g., LiOH) node_d->node_e node_f Enantiopure Cycloaddition Product + Recovered (-)-2,10-Camphorsultam node_e->node_f

Caption: General workflow for an asymmetric Diels-Alder reaction.

Experimental Protocol: Asymmetric Diels-Alder Cycloaddition[5][7]

This protocol is representative and adapted from the synthesis of a norbornene derivative, a common structural motif.

  • Preparation of Dienophile: In a flame-dried flask under an inert atmosphere (Argon), dissolve (-)-2,10-camphorsultam in anhydrous dichloromethane (B109758). Cool the solution to 0 °C. Add triethylamine (B128534) followed by the dropwise addition of acryloyl chloride. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. After completion, perform an aqueous workup to isolate the N-acryloyl camphorsultam dienophile.

  • Diels-Alder Reaction: To a solution of the N-acryloyl camphorsultam in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a Lewis acid catalyst (e.g., a solution of TiCl₄ in dichloromethane) dropwise. Stir the mixture for 15 minutes.

  • Diene Addition: Add freshly distilled cyclopentadiene dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for several hours (e.g., 18 hours), gradually warming to room temperature.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Auxiliary Removal: Purify the resulting cycloadduct by column chromatography on silica (B1680970) gel. The chiral auxiliary can then be cleaved by hydrolysis (e.g., with lithium hydroxide (B78521) in a THF/water mixture) to yield the enantiomerically enriched carboxylic acid product and recover the camphorsultam auxiliary.

Quantitative Data for a Representative Diels-Alder Reaction
DienophileDieneCatalystSolventYield (Cycloadduct)Diastereomeric Excess (d.e.)Reference
N-Crotonyl CamphorsultamCyclopentadieneTiCl₄Dichloromethane74%>95%[7]

Conclusion

While this compound itself is not a prominent reagent in natural product synthesis, its parent acid is the precursor to one of the most reliable and versatile chiral auxiliaries in asymmetric synthesis: Oppolzer's camphorsultam. The protocols provided herein demonstrate the straightforward synthesis of the auxiliary and its powerful application in controlling the stereochemical outcome of the Diels-Alder reaction. This strategy provides a robust and predictable method for constructing key stereocenters, making it an invaluable tool for researchers and scientists in the field of natural product synthesis and drug development.

References

Application Notes and Protocols: 10-Camphorsulfonic Acid Ethyl Ester and its Industrial Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Camphorsulfonic acid ethyl ester (CSA-Et) is an organosulfur compound that has garnered significant attention within the pharmaceutical industry. However, its primary relevance is not as a reagent or product with direct industrial applications, but rather as a potential genotoxic impurity (PGI) .[1] This document provides a comprehensive overview of CSA-Et in this context, including its formation, analytical detection, and control strategies.

Furthermore, as the presence of CSA-Et is intrinsically linked to the use of its parent compound, 10-camphorsulfonic acid (CSA), this guide also details the significant industrial applications of CSA as a chiral resolving agent and an organocatalyst.

Section 1: this compound as a Potential Genotoxic Impurity

Formation and Genotoxicity Concerns

This compound is an alkyl sulfonate that can form during the manufacturing of active pharmaceutical ingredients (APIs) when 10-camphorsulfonic acid is used in the presence of ethanol (B145695).[1] CSA is frequently employed as a salt-forming agent to improve the solubility and bioavailability of basic drug substances. If ethanol is used as a solvent in the process, residual CSA can react with it to form the ethyl ester.

Alkyl sulfonates, as a class of compounds, are considered to be potentially genotoxic because they are alkylating agents that can modify DNA, leading to mutations and potentially carcinogenesis.[1] Due to this risk, regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) mandate strict control of such impurities in pharmaceutical products. The control limit is often determined by the "Threshold of Toxicological Concern" (TTC), which for genotoxic impurities is typically set at 1.5 µ g/day lifetime exposure.

Analytical Detection and Quantification

The detection and quantification of trace levels of CSA-Et in APIs require highly sensitive analytical methods. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are the preferred techniques.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and reliable method for quantifying known impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers higher sensitivity and selectivity, which is crucial for confirming the identity of trace impurities and for analysis in complex matrices.[2][3]

A study on the determination of alkyl camphorsulfonates has been conducted using both GC-FID and GC-MS, demonstrating the suitability of these techniques for quality control in the pharmaceutical industry.

Table 1: Quantitative Data for Analytical Methods for Alkyl Camphorsulfonates

ParameterGC-FIDGC-MSReference
Limit of Detection (LOD) HigherLower (better sensitivity)[1]
**Linearity (R²) **>0.99>0.99[1]
Recovery GoodGood[1]
Experimental Protocol: GC-MS for the Determination of CSA-Et in an API

This protocol is a general guideline based on established methods for the analysis of alkyl sulfonates.[4]

Objective: To quantify the amount of this compound in an API sample.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-1 or equivalent (e.g., 30 m x 0.32 mm, 3.0 µm)

  • Autosampler

Reagents and Materials:

  • This compound reference standard

  • API sample

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Helium (carrier gas)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of CSA-Et in the chosen solvent at a concentration of 100 µg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from the limit of quantification (LOQ) to approximately 120% of the specification limit.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the API sample in the solvent to achieve a final concentration suitable for the expected impurity level.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp to 220 °C at 15 °C/min.

      • Hold at 220 °C for 5 minutes.

    • MS Transfer Line Temperature: 230 °C

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Mode: Selected Ion Monitoring (SIM) using characteristic m/z fragments for CSA-Et.

  • Analysis:

    • Inject the prepared standards and samples.

    • Integrate the peak corresponding to CSA-Et.

    • Construct a calibration curve from the standard injections and determine the concentration of CSA-Et in the sample.

Visualization: Formation of CSA-Et as a PGI

G cluster_0 API Manufacturing Process CSA 10-Camphorsulfonic Acid (Salt Former) API_salt API-CSA Salt (Desired Product) CSA->API_salt CSA_Et 10-Camphorsulfonic Acid Ethyl Ester (PGI) CSA->CSA_Et Esterification (Side Reaction) Ethanol Ethanol (Solvent) Ethanol->CSA_Et API_base Basic API API_base->API_salt Salt Formation

Caption: Formation of this compound as a PGI.

Section 2: Industrial Applications of 10-Camphorsulfonic Acid (CSA)

While its ethyl ester is an impurity, 10-camphorsulfonic acid itself is a valuable and widely used industrial chemical.

Chiral Resolving Agent

Optically active CSA is a cornerstone of classical resolution for separating enantiomers of racemic amines.[5] The principle lies in the formation of diastereomeric salts which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[6]

Table 2: Examples of Chiral Resolution using 10-Camphorsulfonic Acid

Racemic CompoundResolving AgentOutcomeReference
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-camphorsulfonic acid(R,R)-(+)-enantiomer with 98% ee[7]
Racemic diethanolamine (B148213) derivative(-)-10-camphorsulfonic acidR,R-(-)-enantiomer with >99% ee[8]
Experimental Protocol: Resolution of a Racemic Amine with (1S)-(+)-10-CSA

This protocol provides a general workflow for the resolution of a racemic amine.[7]

Objective: To separate the enantiomers of a racemic amine.

Materials:

  • Racemic amine

  • (1S)-(+)-10-camphorsulfonic acid

  • Suitable solvent (e.g., Dichloromethane, Acetone, Butyl Acetate)[9]

  • Aqueous base solution (e.g., 2M Na₂CO₃)

  • Drying agent (e.g., anhydrous K₂CO₃)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1 equivalent) and (1S)-(+)-10-camphorsulfonic acid (1-2 equivalents) in the chosen solvent.

    • Stir the mixture at a specified temperature (e.g., 25 °C) for an extended period (e.g., 24 hours).

  • Fractional Crystallization:

    • Filter the resulting precipitate (Fraction 1). This fraction will be enriched in one diastereomeric salt.

    • The filtrate is enriched in the other diastereomer. It can be concentrated and cooled to induce further crystallization (Fraction 2).

  • Liberation of the Free Amine:

    • Suspend the isolated precipitate (Fraction 1) in a mixture of an organic solvent (e.g., Dichloromethane) and the aqueous base solution.

    • Stir until the solid dissolves.

    • Separate the organic layer. The aqueous layer contains the CSA salt.

    • Wash the organic layer with brine, dry over the drying agent, and evaporate the solvent to obtain the resolved amine enantiomer.

  • Enantiomeric Purity Analysis:

    • Determine the enantiomeric excess (ee) of the product using a suitable chiral analytical technique (e.g., chiral HPLC).

Organocatalyst

CSA is an effective and environmentally benign organocatalyst for a variety of organic transformations.[10] Its acidic nature allows it to catalyze reactions such as:

  • Mannich reactions: For the synthesis of β-amino ketones.[11]

  • Synthesis of heterocycles: Including indoles, quinolones, and pseudoglycosides.[12][13]

  • Multi-component reactions: Offering high atom economy and efficiency.[10]

Visualization: Workflow for Chiral Resolution

G cluster_1 Chiral Resolution Workflow Start Racemic Amine + (1S)-(+)-10-CSA in Solvent Stir Stir (e.g., 24h) Start->Stir Filter Filter Stir->Filter Precipitate Precipitate (Enriched Diastereomer 1) Filter->Precipitate Filtrate Filtrate (Enriched Diastereomer 2) Filter->Filtrate Base_Workup1 Base Workup Precipitate->Base_Workup1 Base_Workup2 Base Workup Filtrate->Base_Workup2 Enantiomer1 Resolved Enantiomer 1 Base_Workup1->Enantiomer1 Enantiomer2 Resolved Enantiomer 2 Base_Workup2->Enantiomer2

Caption: General workflow for the chiral resolution of a racemic amine.

Conclusion

This compound is a critical compound to monitor in pharmaceutical manufacturing due to its potential genotoxicity. Its presence is directly linked to the use of its parent acid, 10-camphorsulfonic acid, a versatile and important tool in industrial organic synthesis, particularly for chiral resolutions and as an organocatalyst. A thorough understanding of both the applications of CSA and the potential for the formation of its ethyl ester is essential for ensuring the safety and efficacy of pharmaceutical products.

References

Application Notes and Protocols for Large-Scale Synthesis of Chiral Compounds with Camphorsulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphorsulfonic acid (CSA) and its derivatives have emerged as powerful and versatile tools in the large-scale synthesis of chiral compounds, a critical aspect of pharmaceutical and fine chemical industries. Derived from the readily available natural product camphor (B46023), CSA is a strong chiral Brønsted acid that can be utilized in two primary ways: as a resolving agent for the separation of racemic mixtures and as an organocatalyst to promote enantioselective reactions.[1][2] Its commercial availability in both enantiomeric forms, (1R)-(-) and (1S)-(+), provides access to either enantiomer of a target molecule.[3]

These application notes provide a comprehensive overview of the practical use of camphorsulfonic acid derivatives in large-scale chiral synthesis. Detailed experimental protocols for key applications, quantitative data summaries, and visual representations of workflows and mechanisms are presented to facilitate the adoption and optimization of these methods in a laboratory and industrial setting.

I. Chiral Resolution using Camphorsulfonic Acid as a Resolving Agent

The classical method of resolving a racemic mixture involves the formation of diastereomeric salts with a chiral resolving agent. The differing physical properties of these diastereomers, such as solubility, allow for their separation by fractional crystallization.[4] CSA is particularly effective for the resolution of racemic amines and other basic compounds.[2][5]

General Workflow for Chiral Resolution

The overall process for chiral resolution using CSA involves three main stages: diastereomeric salt formation, separation of diastereomers via crystallization, and liberation of the desired enantiomer.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_mixture Racemic Mixture (e.g., (R/S)-Amine) salt_formation Mixture of Diastereomeric Salts racemic_mixture->salt_formation Reaction in a suitable solvent csa Chiral Resolving Agent ((+)- or (-)-CSA) csa->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation Liberation (e.g., with base) less_soluble->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer recovered_csa Recovered CSA liberation->recovered_csa

Caption: General workflow for the chiral resolution of a racemic mixture using camphorsulfonic acid.

Experimental Protocol: Resolution of (±)-trans-2,3-Diphenylpiperazine

This protocol details the resolution of a racemic diamine using (1S)-(+)-10-camphorsulfonic acid.[6]

Materials:

  • (±)-trans-2,3-Diphenylpiperazine

  • (1S)-(+)-10-Camphorsulfonic acid (CSA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Brine solution

Procedure:

  • Salt Formation: In a suitable reaction vessel, combine (±)-2,3-diphenylpiperazine (10 mmol, 2.4 g) and (1S)-(+)-10-camphorsulfonic acid (20 mmol, 4.65 g) in dichloromethane (100 mL).

  • Stir the mixture at 25°C for 24 hours.

  • Filtration of Precipitate I: Filter the resulting precipitate (Precipitate I).

  • Liberation of (R,R)-(+)-2,3-Diphenylpiperazine:

    • Suspend Precipitate I in a mixture of dichloromethane and 2M aqueous Na₂CO₃.

    • Stir until the solid dissolves completely.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.

    • Evaporate the solvent to obtain (R,R)-(+)-2,3-diphenylpiperazine.

  • Isolation of the Second Diastereomer:

    • Concentrate the filtrate from step 3 to approximately 50 mL.

    • Stir for an additional 12 hours and filter the precipitate formed (Precipitate II).

    • Liberate the (S,S)-(-)-2,3-diphenylpiperazine from Precipitate II using the same procedure as in step 4.

Data Presentation: Chiral Resolution of Amines with CSA
Racemic CompoundResolving AgentSolventProductYield (%)Enantiomeric Excess (ee%)Reference
(±)-trans-2,3-Diphenylpiperazine(1S)-(+)-10-CSACH₂Cl₂(R,R)-(+)-isomer2598[6]
(±)-trans-2,3-Diphenylpiperazine(1S)-(+)-10-CSACH₂Cl₂(S,S)-(-)-isomer6273[6]
(±)-3-Amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one(1S)-(+)-10-CSAIsopropyl acetate/Acetonitrile(S)-isomer83>99.8[5]

II. Asymmetric Catalysis using Camphorsulfonic Acid Derivatives

As a chiral Brønsted acid, CSA can catalyze a variety of asymmetric reactions, including aldol (B89426) reactions, Friedel-Crafts alkylations, and Michael additions.[1][7] The rigid camphor backbone creates a defined chiral environment around the acidic proton, which activates the substrate and directs the stereochemical outcome of the reaction.[1]

General Mechanism of CSA-Catalyzed Asymmetric Synthesis

CSA functions by protonating a substrate (e.g., a carbonyl compound), which lowers its LUMO energy and activates it towards nucleophilic attack. The chiral scaffold of the CSA then dictates the facial selectivity of the nucleophilic addition, leading to the preferential formation of one enantiomer.[1]

G catalyst Chiral Catalyst ((R)- or (S)-CSA) intermediate Activated Substrate-Catalyst Complex catalyst->intermediate substrate Prochiral Substrate (e.g., Carbonyl) substrate->intermediate Protonation nucleophile Nucleophile nucleophile->intermediate Stereoselective Attack product Enantioenriched Product product->catalyst intermediate->product Product formation & Catalyst regeneration

Caption: General mechanism of camphorsulfonic acid-catalyzed asymmetric synthesis.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes an L-proline and D-camphorsulfonic acid co-catalyzed asymmetric aldol reaction.[1]

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • L-proline

  • D-Camphorsulfonic acid (D-CSA)

  • Water

  • Organic solvent (e.g., DMF)

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve L-proline (20 mol%) and D-camphorsulfonic acid (20 mol%) in a mixture of water and the organic solvent.

  • Add the ketone (2.0 mmol) to the solution, followed by the aldehyde (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the aldol product.

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation

This protocol details the asymmetric Friedel-Crafts alkylation of indole (B1671886) with a chalcone (B49325) catalyzed by (1R)-(-)-Camphorsulfonic acid.[1]

Materials:

  • Indole

  • Chalcone

  • (1R)-(-)-Camphorsulfonic acid

  • Dry Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of chalcone (0.125 mmol) and (1R)-(-)-Camphorsulfonic acid (0.0125 mmol) in dry dichloromethane (0.75 mL), add indole (0.15 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Quench the reaction by the dropwise addition of a saturated aqueous solution of NaHCO₃ (0.75 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: CSA-Catalyzed Asymmetric Reactions
ReactionSubstrate 1Substrate 2Catalyst SystemProductYield (%)Enantiomeric Excess (ee%)Reference
Aldol Reactionp-NitrobenzaldehydeCyclohexanoneL-Proline/D-CSAAldol Adduct9998[8]
Friedel-Crafts AlkylationIndoleChalcone(1R)-(-)-CSA3-Indolyl Ketone9275[1]
Michael AdditionIndoleEnoneCSA3-Indolyl Ketoneup to 95Not reported[7]
Ferrier Rearrangement2,4,6-tri-O-acetyl-D-glucalVarious alcohols/thiols(S)-CSA2,3-Unsaturated GlycosidesGood to ExcellentExclusive α-stereoselectivity[9]

III. Large-Scale Synthesis of Camphorsulfonic Acid

For industrial applications, a reliable and scalable synthesis of camphorsulfonic acid is essential. The following protocol is based on the well-established sulfonation of camphor.[3]

Experimental Protocol: Synthesis of D,L-10-Camphorsulfonic Acid

Materials:

Procedure:

  • In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer, place concentrated sulfuric acid (6 moles, 366 mL).

  • Cool the flask in an ice-salt mixture and add acetic anhydride (12 moles, 1170 mL) at a rate that maintains the temperature below 20°C.

  • Add coarsely powdered D,L-camphor (6 moles, 912 g) and continue stirring until it dissolves.

  • Remove the ice bath and let the mixture stand for 36 hours.

  • Collect the crystalline camphorsulfonic acid by suction filtration and wash with ether.

  • Dry the product in a vacuum desiccator.

Conclusion

Camphorsulfonic acid and its derivatives are invaluable reagents for the large-scale synthesis of chiral compounds. Their application as both resolving agents and organocatalysts offers efficient and scalable routes to enantiomerically pure products. The protocols and data presented in these application notes serve as a practical guide for researchers and professionals in the pharmaceutical and chemical industries, enabling the development and implementation of robust and economical processes for chiral synthesis.

References

Controlling Genotoxic Impurities in Pharmaceutical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and control of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) and drug products are critical aspects of drug development and manufacturing.[1] Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially cancer.[2] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines, most notably ICH M7, to ensure the safety of pharmaceutical products by limiting the daily intake of such impurities to a Threshold of Toxicological Concern (TTC).[3][4] The TTC for a lifetime exposure is generally 1.5 µ g/day .[5] This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying GTIs at trace levels, often in the parts per million (ppm) range relative to the API.[6]

This document provides detailed application notes and protocols for the determination of common classes of genotoxic impurities, including nitrosamines, sulfonate esters, and alkyl halides. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals involved in pharmaceutical quality control and safety assessment.

Analytical Approaches for Genotoxic Impurity Determination

The selection of an appropriate analytical technique for GTI analysis is dependent on the physicochemical properties of the impurity, the nature of the drug matrix, and the required sensitivity.[7] The most commonly employed techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), due to their high selectivity and sensitivity.[1][5][6]

  • LC-MS/MS is particularly suitable for non-volatile, polar, and thermally labile GTIs.[5]

  • GC-MS is the preferred method for volatile and semi-volatile organic impurities.[1][5]

Method validation is performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the analytical data.[8][9] Key validation parameters include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods detailed in this document.

Table 1: Quantitative Performance Data for Nitrosamine Impurities by LC-HRMS

Nitrosamine ImpurityLOD (ng/mL)LOQ (ng/mL)Recovery (%)
N-Nitrosodimethylamine (NDMA)0.100.2595 - 105
N-Nitrosodiethylamine (NDEA)0.100.2593 - 103
N-Nitrosoethylisopropylamine (NEIPA)0.150.5096 - 104
N-Nitrosodiisopropylamine (NDIPA)0.150.5097 - 106
N-Nitrosodibutylamine (NDBA)0.200.7592 - 102
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)0.100.3098 - 107

Data synthesized from representative LC-HRMS methods.

Table 2: Quantitative Performance Data for Sulfonate Ester Impurities by LC-MS/MS and GC-MS

Sulfonate Ester ImpurityAnalytical MethodLODLOQRecovery (%)
Methyl Methanesulfonate (MMS)GC-MS0.001 µg/mL0.005 µg/mL97.2 - 99.8
Ethyl Methanesulfonate (EMS)GC-MS0.001 µg/mL0.005 µg/mL97.2 - 99.8
Methyl p-toluenesulfonate (MTS)LC-MS/MS~1 ng/mL~5 ng/mL90 - 110
Ethyl p-toluenesulfonate (ETS)LC-MS/MS~1 ng/mL~5 ng/mL90 - 110

Data based on published methods.[10][11] Note: LOD/LOQ for LC-MS/MS can vary based on instrumentation and matrix.

Table 3: Quantitative Performance Data for Alkyl Halide Impurities by GC-MS

Alkyl Halide ImpurityLOD (ppm)LOQ (ppm)Recovery (%)
Methyl Bromide0.005 µg/mL0.015 µg/mL97.6 - 111.3
Ethyl Bromide0.006 µg/mL0.018 µg/mL97.6 - 111.3
Isopropyl Bromide0.005 µg/mL0.016 µg/mL97.6 - 111.3
4-chloro-1-butanol<1 ppm~2-3 ppmNot Specified

Data compiled from various sources.[12][13] Note: ppm values are relative to the sample concentration.

Experimental Workflow for Genotoxic Impurity Analysis

The logical flow for the assessment and control of genotoxic impurities follows a risk-based approach as outlined by ICH M7. This workflow ensures that potential risks are identified and mitigated throughout the drug development process.

G cluster_0 Risk Assessment cluster_1 Analytical Strategy cluster_2 Implementation and Control A Identify Potential GTIs (Synthesis Route Analysis) B In Silico Assessment (QSAR Analysis) A->B C Hazard Classification (ICH M7 Classes 1-5) B->C D Define Control Threshold (e.g., TTC of 1.5 µg/day) C->D If GTI risk identified E Select Analytical Technique (LC-MS, GC-MS, etc.) D->E F Method Development E->F G Method Validation (ICH Q2(R1)) F->G H Routine Testing of APIs and Drug Products G->H I Data Review and Reporting H->I J Establish Control Strategy (e.g., Specification Limits) I->J

Figure 1: Experimental Workflow for Genotoxic Impurity Analysis.

Signaling Pathway of Genotoxic Impurity-Induced DNA Damage

Genotoxic impurities exert their harmful effects by interacting with DNA, leading to the activation of the DNA Damage Response (DDR) pathway. This complex signaling network aims to repair the damage and maintain genomic integrity. A key player in this pathway is the tumor suppressor protein p53.

G cluster_0 Cellular Stress cluster_1 DNA Damage and Recognition cluster_2 Signal Transduction and Cellular Response GTI Genotoxic Impurity (e.g., Alkylating Agent) DNADamage DNA Adducts & Double-Strand Breaks GTI->DNADamage Sensors Sensor Proteins (ATM/ATR Kinases) DNADamage->Sensors activates p53 p53 Activation (Phosphorylation) Sensors->p53 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M Checkpoints) p53->CellCycleArrest induces DNARepair DNA Repair (BER, NER, etc.) p53->DNARepair activates Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis triggers CellCycleArrest->DNARepair allows time for

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Camphorsulfonic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 10-Camphorsulfonic acid ethyl ester. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address specific issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Fischer esterification of 10-Camphorsulfonic acid with ethanol (B145695), catalyzed by a strong acid. This reaction, however, is an equilibrium process, and achieving high yields requires specific strategies to shift the equilibrium towards the product.[1][2][3]

Q2: My yield of this compound is consistently low. What are the primary factors affecting the yield?

A2: Low yields in this Fischer esterification are typically due to the reversible nature of the reaction. The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.[1] Other factors include incomplete reaction, side reactions, and losses during product isolation and purification.

Q3: How can I drive the reaction equilibrium to favor the formation of the ethyl ester and improve the yield?

A3: According to Le Chatelier's principle, there are two primary strategies to enhance the yield:

  • Use of Excess Ethanol: Employing a large excess of ethanol can significantly shift the equilibrium towards the formation of the ethyl ester.[1][3] Often, ethanol can be used as the reaction solvent itself.

  • Removal of Water: Continuously removing water as it is formed is a highly effective method. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent.[1][4][5][6][7]

Q4: What are the potential side reactions during the synthesis of this compound?

A4: Under the strongly acidic conditions of the Fischer esterification, several side reactions can occur:

  • Ether Formation: Ethanol can self-condense to form diethyl ether, especially at higher temperatures.

  • Dehydration of Camphor (B46023) Backbone: The camphor moiety itself might undergo dehydration or rearrangement reactions, although this is less common under typical esterification conditions.

  • Sulfonation Byproducts: If the starting 10-Camphorsulfonic acid is not pure, impurities can lead to the formation of undesired sulfonated byproducts.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method to track the disappearance of the starting 10-Camphorsulfonic acid and the appearance of the less polar ethyl ester product.[1]

  • Spectroscopic Methods: Techniques like ¹H NMR or IR spectroscopy can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient catalyst. 2. Presence of water in reagents or glassware. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Increase the amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). 2. Ensure all glassware is thoroughly dried and use anhydrous ethanol. 3. Increase the reaction temperature to ensure reflux. 4. Extend the reaction time and monitor progress using TLC.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Drive the reaction to completion by using a larger excess of ethanol or by removing water with a Dean-Stark apparatus. 2. During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove unreacted 10-camphorsulfonic acid. Recrystallize the crude product.[4][8]
Formation of a Dark-Colored Reaction Mixture 1. Reaction temperature is too high, leading to decomposition. 2. Impurities in the starting materials.1. Reduce the heating mantle temperature to maintain a gentle reflux. 2. Use purified 10-Camphorsulfonic acid. The crude acid can be recrystallized from glacial acetic acid.[9]
Difficulty in Isolating the Product 1. The product ester may have some water solubility. 2. Emulsion formation during aqueous workup.1. After extraction with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether), wash the organic layer with brine to reduce the amount of dissolved water. 2. To break emulsions, add a small amount of brine or allow the mixture to stand for a longer period.

Experimental Protocols

Protocol 1: Fischer Esterification using Excess Ethanol

This protocol focuses on driving the reaction equilibrium by using a large excess of the alcohol.

Materials:

  • 10-Camphorsulfonic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10-Camphorsulfonic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq, which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Fischer Esterification with Azeotropic Removal of Water

This protocol utilizes a Dean-Stark apparatus to remove the water byproduct, thus driving the reaction to completion.

Materials:

  • 10-Camphorsulfonic acid

  • Anhydrous Ethanol

  • Toluene (or another suitable azeotroping agent)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • To the flask, add 10-Camphorsulfonic acid (1.0 eq), ethanol (1.5-2.0 eq), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 eq).

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will collect at the bottom while the toluene will overflow back into the reaction flask.

  • Continue the reaction until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as described in Protocol 1.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the two protocols.

ParameterProtocol 1: Excess EthanolProtocol 2: Dean-Stark
Ethanol (eq) 10 - 201.5 - 2.0
Catalyst Conc. H₂SO₄ (0.1-0.2 eq)p-TsOH·H₂O (0.05-0.1 eq)
Solvent EthanolToluene
Water Removal Not actively removedAzeotropic distillation
Typical Reaction Time 4 - 6 hours2 - 4 hours
Expected Yield Good to ExcellentExcellent

Visualizations

Experimental Workflow for Fischer Esterification

FischerEsterificationWorkflow cluster_reaction Reaction Setup cluster_process Reaction Process cluster_workup Workup and Purification Reactants 10-Camphorsulfonic Acid + Ethanol ReactionVessel Round-Bottom Flask Reactants->ReactionVessel Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->ReactionVessel Solvent Ethanol or Toluene Solvent->ReactionVessel Heating Reflux ReactionVessel->Heating Monitoring TLC Monitoring Heating->Monitoring WaterRemoval Water Removal (Dean-Stark or Excess Alcohol) Heating->WaterRemoval Cooling Cool to RT WaterRemoval->Cooling Extraction Extraction with Organic Solvent Cooling->Extraction Washing Aqueous Washes (NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification FinalProduct Pure Ethyl Ester Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting cluster_investigation Investigation of Potential Causes cluster_solutions Corrective Actions cluster_outcome Expected Outcome Start Low Yield of Ester CheckReagents Check Reagents for Water Start->CheckReagents CheckReactionSetup Review Reaction Setup Start->CheckReactionSetup CheckConditions Verify Reaction Conditions Start->CheckConditions UseAnhydrous Use Anhydrous Reagents and Dry Glassware CheckReagents->UseAnhydrous Water present UseDeanStark Employ Dean-Stark Apparatus CheckReactionSetup->UseDeanStark Inefficient water removal IncreaseExcessAlcohol Increase Excess of Alcohol CheckReactionSetup->IncreaseExcessAlcohol Insufficient excess OptimizeTempTime Optimize Temperature and Time CheckConditions->OptimizeTempTime Sub-optimal IncreaseCatalyst Increase Catalyst Loading CheckConditions->IncreaseCatalyst Insufficient ImprovedYield Improved Yield UseAnhydrous->ImprovedYield UseDeanStark->ImprovedYield IncreaseExcessAlcohol->ImprovedYield OptimizeTempTime->ImprovedYield IncreaseCatalyst->ImprovedYield

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude 10-Camphorsulfonic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 10-Camphorsulfonic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound may contain several impurities, primarily stemming from its synthesis. The most significant impurity of concern is the unreacted starting material, 10-Camphorsulfonic acid. Additionally, byproducts from the esterification reaction, such as other alkyl esters if different alcohols are present, and residual solvents are common. Given that this compound can be formed as a potential genotoxic impurity in some pharmaceutical manufacturing processes, its removal is critical.[1]

Q2: What is the melting point of pure this compound?

A2: The reported melting point for (1S)-(+)-10-Camphorsulfonic acid ethyl ester is 44 °C.[2] The racemic form, Ethyl (+/-)-10-Camphorsulfonate, has a reported melting point of 72-75 °C with decomposition.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical methods can be employed to determine the purity of this compound. Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for identifying and quantifying volatile impurities.[1] High-Performance Liquid Chromatography (HPLC) is also a powerful technique for purity assessment, and specific methods have been developed for related compounds.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and help identify impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization The melting point of the compound is low, or the crude material is highly impure, leading to a significant melting point depression.- Ensure the crude material is as dry as possible. - Try a different solvent or a solvent mixture. A good starting point for polar compounds is a mixture of a soluble solvent (e.g., ethyl acetate (B1210297), acetone) and a less soluble solvent (e.g., hexanes, heptane). - Lower the crystallization temperature slowly.
No crystal formation The solution is not supersaturated (too much solvent was used), or nucleation is inhibited.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The chosen solvent is not effective at separating the impurities, or the cooling was too rapid, trapping impurities.- Select a different recrystallization solvent. - Allow the solution to cool slowly to room temperature before placing it in a cold bath. - Consider a second recrystallization step.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities The mobile phase polarity is too high or too low.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - A common mobile phase for compounds of moderate polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
The compound is not eluting from the column The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase. - If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase may help.
Cracking or channeling of the silica (B1680970) gel bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
The compound streaks on the column The sample was not loaded in a concentrated band, or the compound is not very soluble in the mobile phase.- Dissolve the crude sample in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel before loading (dry loading).

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl acetate/Hexanes mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in different solvents and solvent mixtures to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature. A mixture of ethyl acetate and hexanes is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat the mixture gently while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add the less soluble solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the more soluble solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., Hexanes, Ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system that gives good separation between the desired product and impurities. A mobile phase of Hexanes:Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity) is a common choice. The target Rf for the product should be around 0.3.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with the low-polarity mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative Purification Data for Crude this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethyl Acetate/Hexanes)859875Effective for removing less polar impurities.
Flash Column Chromatography (Hexanes:EtOAc gradient)85>9965Provides higher purity but with potentially lower yield.

Note: These are representative values and actual results may vary depending on the nature and amount of impurities in the crude material.

Visualizations

Purification_Workflow crude Crude 10-Camphorsulfonic Acid Ethyl Ester assess_purity1 Assess Purity (TLC/GC/HPLC) crude->assess_purity1 decision Purity > 95%? assess_purity1->decision recrystallization Recrystallization decision->recrystallization No, minor impurities column_chromatography Column Chromatography decision->column_chromatography No, significant impurities pure_product Pure Product decision->pure_product Yes assess_purity2 Assess Purity recrystallization->assess_purity2 assess_purity3 Assess Purity column_chromatography->assess_purity3 assess_purity2->pure_product assess_purity3->pure_product

Caption: Decision workflow for selecting a purification method.

Recrystallization_Process cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation cluster_3 Drying dissolve Dissolve crude product in minimum hot solvent cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filtrate Vacuum filtration ice_bath->filtrate wash Wash with cold solvent filtrate->wash dry Dry under vacuum wash->dry pure_product pure_product dry->pure_product Pure Crystals

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: Overcoming Low Enantioselectivity in Camphorsulfonic Acid (CSA) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for camphorsulfonic acid (CSA) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low enantioselectivity in their asymmetric syntheses.

Troubleshooting Guide

This guide addresses common problems encountered during CSA-catalyzed reactions that can lead to suboptimal enantiomeric excess (e.e.).

Issue: Low Enantioselectivity (Low e.e.)

Low enantioselectivity is a frequent challenge in asymmetric catalysis. The following sections break down potential causes and provide systematic solutions.

Catalyst and Reaction Conditions

Q1: My CSA-catalyzed reaction is giving a low e.e. What are the first parameters I should investigate?

A1: When troubleshooting low enantioselectivity, it is crucial to systematically evaluate the foundational parameters of your reaction. Start with the catalyst itself and the immediate environment it operates in.

  • Catalyst Purity and Integrity: Ensure the (1S)-(+)- or (1R)-(-)-camphorsulfonic acid is of high purity and enantiomeric excess. Impurities can act as catalyst poisons or promote side reactions. Confirm the absence of the opposite enantiomer, which would lead to a racemic product.

  • Catalyst Loading: An insufficient catalyst loading can result in a significant background, non-catalyzed reaction, which will be racemic and thus lower the overall e.e. Conversely, an excessively high loading is not always beneficial and can sometimes lead to side reactions. A typical starting point for CSA is 10-20 mol%.

  • Water Content: CSA is a strong acid and can be hygroscopic. The presence of excess water can alter the catalyst's acidity and its interaction with the substrate, potentially creating a less organized chiral environment in the transition state. Ensure you are using anhydrous solvents and reagents.

Q2: How does temperature affect the enantioselectivity of my CSA-catalyzed reaction?

A2: Temperature is a critical parameter for controlling enantioselectivity. In most cases, lower reaction temperatures lead to higher enantiomeric excess. This is because a lower temperature increases the energy difference between the diastereomeric transition states leading to the two enantiomers.

  • Recommendation: If your reaction is currently running at room temperature or above, try incrementally lowering the temperature (e.g., to 0 °C, -20 °C, or even -78 °C). Monitor the reaction kinetics, as lowering the temperature will also decrease the reaction rate.

Q3: The solvent system seems to be impacting my results. How do I choose the optimal solvent?

A3: The solvent plays a crucial role in the stereochemical outcome of a reaction by influencing the conformation of the catalyst-substrate complex and the transition state. The polarity, coordinating ability, and protic nature of the solvent can all affect enantioselectivity.

  • Solvent Screening: A solvent screen is often the most effective way to identify the optimal medium for your reaction. Start with common non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene. Protic solvents can sometimes be beneficial; for instance, ethanol-water mixtures have been found to be effective for CSA-catalyzed Michael additions of indoles.[1]

  • Aprotic vs. Protic Solvents: In aprotic solvents, CSA can form tight ion pairs with the protonated substrate, leading to a well-defined chiral environment. Protic solvents, on the other hand, can solvate the catalyst and substrate differently, which may either enhance or diminish enantioselectivity depending on the specific reaction.

Substrate and Reagents

Q4: Could impurities in my starting materials be the cause of low e.e.?

A4: Absolutely. Impurities in your substrate or other reagents can have a significant detrimental effect on enantioselectivity.

  • Competing Reactions: Impurities may compete for the catalyst, leading to the formation of undesired byproducts and a decrease in the efficiency of the desired asymmetric transformation.

  • Catalyst Inhibition: Some impurities can act as catalyst poisons, deactivating the CSA and promoting the non-catalyzed racemic pathway.

  • Solution: Ensure all starting materials and reagents are purified before use. Techniques such as distillation, recrystallization, or column chromatography can be used to remove critical impurities.

Additives and Co-catalysts

Q5: Can I use additives to improve the enantioselectivity of my reaction?

A5: Yes, the use of additives or co-catalysts can be a powerful strategy to enhance enantioselectivity. Additives can influence the reaction by altering the steric or electronic properties of the catalyst-substrate complex or by participating in the transition state.

  • Screening Additives: A variety of additives can be screened, including other Brønsted acids, Lewis acids, or bases. The effect of an additive is often reaction-specific.

  • Example: In a tandem Friedel–Crafts alkylation/Michael addition reaction, the addition of a base like NaOt-Bu was shown to significantly improve the enantioselectivity.

Additive (10 mol%)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (e.e.) (%)
None5896:484
Et₃N7585:1565
DABCO6295:585
LiOt-Bu6595:587
NaOt-Bu 73 96:4 89
Data from a diphenylamine-linked bis(oxazoline)-Zn(OTf)₂ catalyzed reaction, illustrating the impact of additives on enantioselectivity. A similar screening approach can be applied to CSA-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q: How should I handle and store camphorsulfonic acid? A: Camphorsulfonic acid is a crystalline solid that is stable under normal laboratory conditions. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. For sensitive reactions, it is advisable to dry the CSA in a vacuum oven before use.

Q: My reaction is very slow at the low temperatures required for high e.e. What can I do? A: This is a common trade-off in asymmetric catalysis. If the reaction rate is too slow at the optimal temperature for enantioselectivity, you can try several approaches:

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 10 mol% to 15 or 20 mol%) can increase the reaction rate without significantly impacting the e.e.

  • Concentration: Running the reaction at a higher concentration can also increase the rate.

  • Extended Reaction Time: Simply allow the reaction to run for a longer period. Monitor the reaction progress by TLC or another suitable analytical technique to determine the point of maximum conversion.

Q: I suspect my CSA catalyst has decomposed. How can I check its activity? A: Catalyst deactivation can be a cause of low yield and enantioselectivity.

  • Visual Inspection: Discoloration of the catalyst may indicate decomposition.

  • Control Reaction: Run a control reaction with a fresh batch of CSA and compare the results to the suspect batch. A significant difference in yield or e.e. points to catalyst deactivation.

  • NMR Spectroscopy: You can take a ¹H NMR spectrum of the catalyst to check for the presence of impurities or degradation products.

Q: Can I regenerate a deactivated CSA catalyst? A: In some cases, CSA that has been deactivated by non-covalently bound impurities can be purified by recrystallization. However, if the catalyst has undergone chemical decomposition, regeneration is generally not feasible. It is often more practical to use a fresh batch of high-purity catalyst.

Experimental Protocols

General Protocol for Optimizing Enantioselectivity in a CSA-Catalyzed Reaction

This protocol provides a systematic approach to optimizing a new or underperforming CSA-catalyzed asymmetric reaction.

  • Initial Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1S)-(+)-camphorsulfonic acid (0.1 mmol, 10 mol%).

    • Add the desired anhydrous solvent (e.g., dichloromethane, 2.0 mL).

    • Cool the mixture to the desired starting temperature (e.g., room temperature or 0 °C).

    • Add the substrate (1.0 mmol) to the catalyst solution.

    • Slowly add the second reagent (1.2 mmol) to the reaction mixture.

    • Stir the reaction and monitor its progress by TLC or GC/LC-MS.

  • Troubleshooting and Optimization Steps:

    • Temperature Screening: Run the reaction at a series of temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, and -78 °C) and analyze the e.e. of the product at each temperature.

    • Solvent Screening: Perform the reaction in a variety of anhydrous solvents with different polarities (e.g., toluene, THF, diethyl ether, acetonitrile, and an ethanol/water mixture) at the optimal temperature identified in the previous step.

    • Catalyst Loading Screening: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%, and 20 mol%) to find the optimal balance between reaction rate and enantioselectivity.

    • Additive Screening: If enantioselectivity is still low, introduce a small amount (e.g., 10-20 mol%) of an additive. Screen a range of additives, including co-catalysts (e.g., a Lewis acid) or a non-nucleophilic base.

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

TroubleshootingWorkflow start Low Enantioselectivity Observed check_analytical 1. Validate Analytical Method (Chiral HPLC/GC) start->check_analytical analytical_ok Method Validated check_analytical->analytical_ok OK analytical_bad Optimize Analytical Method check_analytical->analytical_bad Not OK check_catalyst 2. Check Catalyst Integrity - Purity - Enantiomeric Purity - Handling/Storage analytical_ok->check_catalyst catalyst_ok Catalyst is Good check_catalyst->catalyst_ok OK catalyst_bad Source High-Purity Catalyst check_catalyst->catalyst_bad Not OK optimize_conditions 3. Optimize Reaction Conditions catalyst_ok->optimize_conditions temp_screen a) Temperature Screen (Lower Temperature) optimize_conditions->temp_screen solvent_screen b) Solvent Screen temp_screen->solvent_screen loading_screen c) Catalyst Loading Screen solvent_screen->loading_screen check_reagents 4. Check Substrate/Reagent Purity loading_screen->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok OK reagents_bad Purify Starting Materials check_reagents->reagents_bad Not OK consider_additives 5. Consider Additives/Co-catalysts reagents_ok->consider_additives additive_screen Screen Additives (e.g., co-acids, bases) consider_additives->additive_screen final_optimization Final Optimized Protocol additive_screen->final_optimization

Caption: A systematic workflow for troubleshooting and optimizing reactions with low enantioselectivity.

Decision Tree for Optimizing Reaction Parameters

DecisionTree start Initial Reaction Gives Low e.e. is_rate_ok Is the reaction rate acceptable? start->is_rate_ok lower_temp Lower the temperature is_rate_ok->lower_temp Yes is_rate_ok->lower_temp No (too slow) check_e_e_again Is e.e. now acceptable? lower_temp->check_e_e_again rate_too_slow Reaction is now too slow check_e_e_again->rate_too_slow No, and rate is now too slow e_e_still_low e.e. is still too low check_e_e_again->e_e_still_low No, but rate is acceptable success Optimized Conditions Found check_e_e_again->success Yes increase_loading Increase catalyst loading or concentration rate_too_slow->increase_loading increase_loading->success solvent_screen Perform a solvent screen e_e_still_low->solvent_screen additive_screen Perform an additive screen solvent_screen->additive_screen additive_screen->success

References

side reactions and byproducts in the synthesis of ethyl 10-camphorsulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 10-Camphorsulfonate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 10-camphorsulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of ethyl 10-camphorsulfonate?

A1: The synthesis of ethyl 10-camphorsulfonate is typically achieved through the Fischer-Speier esterification of 10-camphorsulfonic acid with ethanol (B145695). This reaction is acid-catalyzed, usually by a strong acid like sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process where the sulfonic acid reacts with the alcohol to form the corresponding ester and water.[1][2] To favor the formation of the ethyl ester, an excess of ethanol is often used, and the water produced is removed.[1][2]

Q2: What are the main starting materials and potential impurities in them?

A2: The primary starting materials are 10-camphorsulfonic acid and ethanol.

  • 10-Camphorsulfonic Acid: Commercial 10-camphorsulfonic acid can be prepared by the sulfonation of camphor (B46023) using sulfuric acid and acetic anhydride.[3][4] Impurities in the starting camphor or side reactions during sulfonation could lead to impurities in the sulfonic acid. The product can be purified by recrystallization from glacial acetic acid.[3]

  • Ethanol: Anhydrous ethanol is preferred to shift the reaction equilibrium towards the product. The presence of water in the ethanol will hinder the esterification process.

Q3: Why is ethyl 10-camphorsulfonate considered a potential genotoxic impurity (PGI)?

A3: Ethyl 10-camphorsulfonate, like other alkyl sulfonates, is considered a potential genotoxic impurity because alkylating agents can react with DNA, potentially causing mutations.[5][6] Its presence in active pharmaceutical ingredients (APIs) is closely monitored and controlled to very low levels.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ethyl 10-camphorsulfonate.

Issue 1: Low Yield of Ethyl 10-Camphorsulfonate

Possible Causes:

  • Equilibrium not shifted towards products: The Fischer-Speier esterification is a reversible reaction.[1][2]

  • Presence of water: Water in the reaction mixture will drive the equilibrium back towards the reactants.

  • Insufficient reaction time or temperature: The reaction may not have reached completion.

  • Inefficient catalyst: The acid catalyst may be weak or used in an insufficient amount.

Solutions:

Solution Detailed Protocol
Use Excess Ethanol Use ethanol as the solvent to ensure a large molar excess relative to the 10-camphorsulfonic acid. This shifts the equilibrium towards the formation of the ethyl ester according to Le Chatelier's principle.[1]
Remove Water Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[1] Alternatively, use a drying agent like molecular sieves.
Optimize Reaction Conditions Reflux the reaction mixture to ensure a sufficient reaction temperature. Typical temperatures for Fischer esterification range from 60-110 °C.[2] Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
Ensure Proper Catalysis Use a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid in a catalytic amount.
Issue 2: Presence of Significant Byproducts

Possible Byproducts:

  • Unreacted 10-camphorsulfonic acid and ethanol: Due to the equilibrium nature of the reaction.

  • Diethyl ether: Formed from the acid-catalyzed dehydration of ethanol, especially at higher temperatures.

  • Ethylene: Also a product of ethanol dehydration at elevated temperatures.

Troubleshooting Steps:

Problem Identification Mitigation Strategy
Unreacted Starting Materials Can be detected by chromatographic methods like GC-MS or HPLC.[5]Drive the reaction to completion using the strategies outlined in "Issue 1". Purify the final product using column chromatography or recrystallization.
Diethyl Ether and Ethylene Formation Diethyl ether can be identified by its characteristic boiling point and spectral data (GC-MS). Ethylene is a gas and may be detected in the reaction headspace.Maintain a controlled reaction temperature. The formation of these byproducts is more prevalent at higher temperatures. Use the minimum effective amount of acid catalyst.
Issue 3: Difficulty in Product Purification

Challenges:

  • Separating the desired ester from the unreacted polar sulfonic acid and the non-polar byproducts.

  • Potential for hydrolysis of the ester back to the sulfonic acid during workup.

Purification Protocol:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. This will convert the unreacted 10-camphorsulfonic acid into its salt, making it water-soluble.

  • Extraction: Extract the crude product with an organic solvent like ethyl acetate. The ethyl 10-camphorsulfonate will move to the organic layer, while the sodium camphorsulfonate salt will remain in the aqueous layer.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ethyl 10-camphorsulfonate.

  • Final Purification: If necessary, further purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Visual Guides

Reaction Workflow

Synthesis Workflow cluster_reaction Reaction cluster_workup Workup & Purification 10-CSA 10-Camphorsulfonic Acid ReactionVessel Reaction at Reflux 10-CSA->ReactionVessel Ethanol Ethanol (excess) Ethanol->ReactionVessel Catalyst Acid Catalyst (H+) Catalyst->ReactionVessel Neutralization Neutralization (e.g., NaHCO3) ReactionVessel->Neutralization Crude Product Extraction Solvent Extraction Neutralization->Extraction Purification Chromatography/Recrystallization Extraction->Purification FinalProduct Ethyl 10-Camphorsulfonate Purification->FinalProduct

Caption: Experimental workflow for the synthesis and purification of ethyl 10-camphorsulfonate.

Main Reaction and Side Reactions

Reaction_Pathways cluster_main Main Reaction (Esterification) cluster_side Side Reaction (Dehydration) CSA 10-Camphorsulfonic Acid Product Ethyl 10-Camphorsulfonate CSA->Product + Ethanol, H+ EtOH Ethanol EtOH->Product Water Water EtOH2 Ethanol Ether Diethyl Ether EtOH2->Ether H+, Heat Ethene Ethylene EtOH2->Ethene H+, High Heat

Caption: Main esterification reaction and potential side reactions of ethanol dehydration.

References

Technical Support Center: Optimizing Diels-Alder Reactions with Camphorsulfonic Acid (CSA) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Diels-Alder reactions catalyzed by camphorsulfonic acid (CSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is camphorsulfonic acid (CSA) and why is it used as a catalyst in Diels-Alder reactions?

Camphorsulfonic acid (CSA) is a chiral Brønsted acid derived from camphor (B46023).[1] It is an effective organocatalyst for various organic transformations.[2] As a metal-free catalyst, it is advantageous in drug development to avoid metal contamination in the final products.[1] Its key features include:

  • Brønsted Acidity: The sulfonic acid group is sufficiently acidic (pKa ≈ 1.2) to protonate and activate substrates like carbonyls, thereby lowering their LUMO and making them more susceptible to nucleophilic attack.[1][3]

  • Chiral Scaffolding: The rigid camphor backbone provides a defined chiral environment, which can be utilized to induce enantioselectivity in asymmetric reactions.[1]

  • Stability and Reusability: CSA is a stable, commercially available, non-toxic, and reusable organocatalyst.[2]

Q2: What are the typical reaction conditions for a CSA-catalyzed Diels-Alder reaction?

While optimal conditions are substrate-dependent, a general starting point for a CSA-catalyzed reaction can be extrapolated from related procedures. For instance, a Friedel-Crafts alkylation catalyzed by (1R)-(-)-Camphorsulfonic acid uses 10 mol% of the catalyst in dry dichloromethane (B109758) at room temperature, with the reaction running for 48 hours.[1] For Diels-Alder reactions, it is crucial to optimize parameters such as catalyst loading, solvent, and temperature.[4]

Q3: How does CSA compare to Lewis acid catalysts in Diels-Alder reactions?

Both Brønsted acids like CSA and Lewis acids are used to catalyze Diels-Alder reactions by activating the dienophile.[1][5] Lewis acids coordinate to the electron-withdrawing group of the dienophile, making it more electron-deficient.[5] CSA, being a Brønsted acid, protonates the substrate to achieve activation.[1] The choice between a Brønsted acid and a Lewis acid often depends on the specific substrates, desired selectivity, and tolerance of the starting materials to different acidic conditions.[4]

Q4: Can the retro-Diels-Alder reaction be an issue with CSA catalysis?

Yes, the retro-Diels-Alder reaction is a potential side reaction, especially at higher temperatures, where the cycloadduct can revert to the diene and dienophile.[6] If a reaction is conducted at elevated temperatures to overcome a high activation barrier, this equilibrium shift can lead to lower yields.[4][6] If you suspect this is occurring, running the reaction at a lower temperature for a longer duration may be beneficial.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Diels-Alder experiments using a CSA catalyst.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity While CSA is a relatively strong acid, its catalytic activity may not be sufficient for unreactive dienes or dienophiles. Consider increasing the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). However, be aware that higher catalyst loading can sometimes lead to side reactions.
Unfavorable Reaction Conditions Temperature: Some Diels-Alder reactions require heating to proceed at a reasonable rate.[4] If the reaction is sluggish at room temperature, try gradually increasing the temperature. Conversely, if the retro-Diels-Alder reaction is suspected, lower the temperature and increase the reaction time.[6] Solvent: The choice of solvent can significantly impact the reaction rate.[4] Experiment with a range of solvents with varying polarities. Dichloromethane is a common starting point.[1] In some cases, polar solvents or even aqueous media have been shown to accelerate Diels-Alder reactions.[6]
Poor Reactivity of Diene or Dienophile The electronic properties of the reactants are crucial. For a normal electron-demand Diels-Alder reaction, an electron-rich diene and an electron-poor dienophile are ideal. If your substrates are not electronically matched, the reaction may be inherently slow.
Presence of Water Although some reactions benefit from aqueous conditions, the presence of excess water can potentially deactivate the catalyst or lead to undesired side reactions, especially if other water-sensitive functional groups are present. Ensure you are using dry solvents and glassware, particularly when starting your optimization.
Issue 2: Poor Diastereoselectivity (endo/exo mixture)
Potential Cause Troubleshooting Steps
Thermodynamic vs. Kinetic Control The endo product is often the kinetically favored product, forming faster at lower temperatures. The exo product is typically more thermodynamically stable and may be favored at higher temperatures.[4] Adjusting the reaction temperature can influence the endo/exo ratio.[4] To favor the endo product, try running the reaction at a lower temperature.
Steric Hindrance Bulky substituents on the diene or dienophile can disfavor the formation of the more sterically congested endo transition state, leading to a higher proportion of the exo product.
Catalyst Influence The chiral environment of CSA can influence the diastereoselectivity. The choice of the enantiomer of CSA ((1R)-(-) or (1S)-(+)) may impact the product ratio in reactions involving chiral substrates.

Data Presentation

The following tables summarize typical starting conditions and optimization parameters for Diels-Alder reactions. Note that specific quantitative data for a wide range of Diels-Alder reactions catalyzed by CSA is not extensively available in the provided search results; therefore, these tables are based on general principles and related reactions.

Table 1: Typical Starting Conditions for CSA-Catalyzed Reactions

ParameterRecommended Starting ConditionRationale / Reference
Catalyst (1R)-(-)-Camphorsulfonic acid or (1S)-(+)-Camphorsulfonic acidChiral Brønsted acid catalyst.[1]
Catalyst Loading 10 mol%A common starting point for organocatalysis.[1]
Solvent Dry Dichloromethane (CH₂Cl₂)A common solvent for acid-catalyzed reactions.[1]
Temperature Room TemperatureA mild starting condition.[1]
Reaction Time 24 - 48 hoursMonitor reaction progress by TLC or GC-MS.[1]

Table 2: Optimization Parameters for CSA-Catalyzed Diels-Alder Reactions

ParameterRange to InvestigateConsiderations
Catalyst Loading 5 mol% - 30 mol%Higher loading may increase the rate but could also lead to side products.
Temperature -20 °C to RefluxLower temperatures may improve selectivity, while higher temperatures can increase the reaction rate but may favor the retro-Diels-Alder reaction.[6][7]
Solvent Toluene, THF, Acetonitrile, WaterSolvent polarity can significantly affect reaction rates and selectivity.[8][9]
Concentration 0.1 M - 1.0 MHigher concentrations can increase the reaction rate.

Experimental Protocols

General Protocol for a CSA-Catalyzed Diels-Alder Reaction

This protocol is a general guideline and requires optimization for specific substrates.

1. Reactant Preparation:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the diene (1.0 mmol, 1.0 equiv).

  • Dissolve the diene in the chosen dry solvent (e.g., dichloromethane, 10 mL).

2. Addition of Dienophile and Catalyst:

  • Add the dienophile (1.2 mmol, 1.2 equiv) to the solution.

  • Add camphorsulfonic acid (0.1 mmol, 10 mol%) to the reaction mixture.

3. Reaction Execution:

  • Stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

4. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Diene and Dienophile mix Combine Reactants, Catalyst, and Solvent prep_reactants->mix prep_catalyst Weigh CSA Catalyst prep_catalyst->mix prep_solvent Prepare Dry Solvent prep_solvent->mix react Stir at Optimized Temperature mix->react monitor Monitor Progress (TLC, GC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for a CSA-catalyzed Diels-Alder reaction.

troubleshooting_workflow cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity start Low Yield or Poor Selectivity? check_temp Optimize Temperature start->check_temp Low Yield adjust_temp Adjust Temperature (Kinetic vs. Thermo Control) start->adjust_temp Poor Selectivity check_solvent Screen Solvents check_temp->check_solvent check_loading Vary Catalyst Loading check_solvent->check_loading check_sterics Assess Steric Hindrance adjust_temp->check_sterics

Caption: Troubleshooting decision tree for optimizing Diels-Alder reactions.

References

stability and degradation of 10-Camphorsulfonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 10-Camphorsulfonic acid ethyl ester. It includes troubleshooting advice, frequently asked questions, and relevant experimental protocols to address common challenges encountered during its handling and analysis.

Disclaimer: Detailed experimental studies on the degradation pathways and kinetics of this compound are not extensively available in the public domain. The information provided herein is based on general chemical principles of ester stability, data on the parent compound (10-Camphorsulfonic acid), and published analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound at -20°C as a white solid.[1] Before opening, it is advisable to centrifuge the vial to ensure maximum product recovery.[1] The parent compound, 10-Camphorsulfonic acid, is known to be hygroscopic, so it is crucial to protect the ethyl ester from moisture as well.[2][3]

Q2: What are the primary degradation pathways I should be concerned about?

A2: As an ester, the most probable degradation pathway is hydrolysis of the ethyl ester bond to form 10-Camphorsulfonic acid and ethanol (B145695). This reaction can be catalyzed by both acidic and basic conditions. Due to the presence of the sulfonate group, the molecule's stability might be compromised in the presence of strong bases and oxidizing agents.[2]

Q3: Is this compound considered a stable compound?

A3: While specific stability data is limited, the parent 10-Camphorsulfonic acid is considered stable under standard conditions, though it is sensitive to moisture and incompatible with strong bases and oxidizing agents.[2] The ethyl ester is expected to be susceptible to hydrolysis, particularly outside of a neutral pH range. A solution of L-camphorsulfonic acid ethyl ester in a mixed solvent has been shown to be stable for at least 24 hours at room temperature.[4]

Q4: Why is this compound a concern in pharmaceutical manufacturing?

A4: this compound is considered a potential genotoxic impurity (PGI).[5] PGIs are compounds that can potentially damage DNA and are strictly controlled to very low levels in active pharmaceutical ingredients (APIs).[5] It can form when 10-Camphorsulfonic acid is used in the presence of ethanol during API manufacturing.[5]

Q5: What analytical techniques are suitable for detecting and quantifying this compound and its potential degradants?

A5: Several analytical methods have been developed for this purpose, including Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4][5] These techniques offer high sensitivity and specificity, which is crucial for quantifying potential genotoxic impurities at trace levels.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Appearance of a new peak in HPLC/GC analysis corresponding to 10-Camphorsulfonic acid. Ester hydrolysis has occurred.Ensure the sample is maintained under neutral pH conditions. Avoid exposure to high temperatures and moisture. Prepare solutions fresh before analysis.
Loss of assay value or lower than expected concentration of the ester. Degradation of the compound.Review storage conditions; ensure the compound is stored at -20°C and protected from moisture.[1] Check the pH of your sample matrix and buffer if possible.
Inconsistent analytical results. Sample instability in the analytical solvent or matrix.A stability study of the analyte in the chosen solvent showed stability for 24 hours at room temperature.[4] If issues persist, consider using a different solvent or preparing samples immediately before injection.
Formation of unknown impurities. Reaction with incompatible substances or stress conditions (e.g., light, heat, oxidation).The parent acid is incompatible with strong bases and oxidizing agents.[2] Protect the sample from light and excessive heat. Ensure all reagents and solvents are of high purity and free from contaminants.

Quantitative Data

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC12H20O4S[1][6][7][8]
Molecular Weight260.35 g/mol [1][6][7][8]
AppearanceWhite Solid[1]
Melting Point44 °C[7]
Storage Temperature-20°C[1]

Analytical Method Performance (HPLC-MS)

ParameterResultSource
Recovery Rate80% - 120%[4]
RSD% of each impurity< 10%[4]
Solution StabilityStable for 24 hours at room temperature[4]

Experimental Protocols

Protocol 1: Detection of this compound by HPLC-MS

This protocol is based on a method for the detection of L-camphorsulfonic acid methyl and ethyl esters.[4]

  • Sample Preparation: Dissolve the sample to be analyzed in a suitable solvent to obtain a test solution.

  • Chromatographic Conditions:

    • Chromatographic Column: Octadecylsilane (C18) chemically bonded silica.

    • Column Temperature: 33-37 °C.

    • Mobile Phase A: Formic acid aqueous solution.

    • Mobile Phase B: Methanol or Acetonitrile (B52724).

    • Flow Rate: 0.4-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Scanning Mode: Positive ion scanning.

  • Analysis: Inject the prepared sample into the HPLC-MS system. The content of this compound is calculated based on the resulting chromatogram.

Protocol 2: General Forced Degradation Study

To investigate the stability of this compound, a forced degradation study can be performed under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 N NaOH to the stock solution and keep at room temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and incubate at a controlled temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV or HPLC-MS) to quantify the remaining this compound and detect any degradation products.

Visualizations

cluster_conditions Catalyzed by Acid (H+) Acid (H+) Hydrolysis Hydrolysis Acid (H+)->Hydrolysis Base (OH-) Base (OH-) Base (OH-)->Hydrolysis 10-CSA_Ethyl_Ester 10-Camphorsulfonic Acid Ethyl Ester 10-CSA_Ethyl_Ester->Hydrolysis 10-CSA 10-Camphorsulfonic Acid Hydrolysis->10-CSA + H2O Ethanol Ethanol Hydrolysis->Ethanol

Caption: Inferred primary degradation pathway of this compound via hydrolysis.

start Start: Stability Study prep Prepare Sample Solutions of 10-CSA Ethyl Ester start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sampling Withdraw Samples at Defined Time Points stress->sampling analysis Analyze using Stability-Indicating Method (e.g., HPLC-MS) sampling->analysis evaluation Evaluate Data: Assay, Impurity Profile, Mass Balance analysis->evaluation report Report Findings evaluation->report

Caption: General experimental workflow for a forced degradation study.

start Unexpected Peak in Chromatogram? is_parent_acid Does it correspond to 10-Camphorsulfonic Acid? start->is_parent_acid Yes hydrolysis Likely Hydrolysis. Check pH, moisture, and temperature of sample. is_parent_acid->hydrolysis Yes unknown Unknown Degradant. Investigate other stress factors (light, oxidation). is_parent_acid->unknown No end_hydrolysis Action: Neutralize sample, use fresh solutions. hydrolysis->end_hydrolysis end_unknown Action: Protect from light, use inert atmosphere. unknown->end_unknown

Caption: Troubleshooting decision tree for unexpected analytical results.

References

challenges in the purification of products from camphorsulfonic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Camphorsulfonic Acid Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from reactions involving camphorsulfonic acid (CSA).

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification of your target compounds.

Section 1: Diastereomeric Salt Resolution & Crystallization

The most common application of camphorsulfonic acid is in the chiral resolution of racemic mixtures through the formation of diastereomeric salts. The primary challenge in this process is the selective crystallization of one diastereomer.

Q1: I've mixed my racemic compound and the camphorsulfonic acid resolving agent, but no crystals are forming. What should I do?

A: A lack of crystallization is a common issue, typically related to the solubility of the diastereomeric salts in the chosen solvent system.[1]

  • Problem: The diastereomeric salts may be too soluble in the solvent, preventing the solution from becoming supersaturated.[2]

  • Solution:

    • Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration.[2]

    • Anti-Solvent Addition: Slowly add a solvent in which the salts are known to be less soluble (an anti-solvent) to induce precipitation.[2] This should be done dropwise to avoid the formation of oils.[1]

    • Lower Temperature: Gradually decrease the crystallization temperature, as solubility generally decreases with temperature.[2]

    • Induce Nucleation: If the solution is supersaturated but not nucleating, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding seed crystals of the desired diastereomeric salt.[1][2]

Q2: Instead of crystals, my product is "oiling out." How can I fix this?

A: "Oiling out" occurs when the solute separates as a liquid phase instead of a solid. This is often due to excessively high supersaturation or the crystallization temperature being too high.[2]

  • Problem: The level of supersaturation is too high, leading to rapid phase separation rather than controlled crystal growth.

  • Solution:

    • Reduce Supersaturation: Use a more dilute solution or slow down the addition of any anti-solvent.[2]

    • Slower Cooling: Employ a much more gradual cooling rate to allow for orderly crystal lattice formation.

    • Solvent Choice: Select a solvent system where crystallization can occur at a higher temperature, well below the melting point of the solvated salt.[2]

    • Agitation: Ensure efficient and consistent stirring of the solution.

Q3: My crystallization has resulted in a low diastereomeric excess (ee) or low purity. How can I improve the selectivity?

A: Low purity indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent, or that the system has not reached equilibrium.

  • Problem: Poor discrimination between the two diastereomers in the selected solvent.

  • Solution:

    • Solvent Screening: This is the most critical factor. A systematic screening of various solvents (polar, non-polar, protic, aprotic) and solvent mixtures is essential to find a system with a significant solubility difference between the two diastereomers.[1]

    • Recrystallization: The isolated diastereomeric salt can be recrystallized from a suitable solvent to enhance its purity.[3]

    • Adjust Stoichiometry: Using 0.5 equivalents of the resolving agent can sometimes be more effective, as the separation is then based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[2][4]

Q4: The yield of my desired diastereomeric salt is very low. What steps can I take to increase it?

A: A low yield suggests that a substantial amount of the target diastereomer remains in the mother liquor.

  • Problem: The desired salt may still be too soluble in the chosen solvent, or the crystallization process was stopped prematurely.[2]

  • Solution:

    • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[2]

    • Sufficient Crystallization Time: Ensure the crystallization is allowed to proceed for an adequate amount of time to reach equilibrium.

    • Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled, improving the overall process yield.[2]

Below is a troubleshooting decision tree for initial crystallization problems.

G start Start: Racemic Compound + Camphorsulfonic Acid in Solvent check_precipitate Precipitate Observed? start->check_precipitate is_oil Is it an oil? check_precipitate->is_oil Yes no_precipitate No Precipitate check_precipitate->no_precipitate No is_solid Is it a solid? is_oil->is_solid No oil_out Oil Formation is_oil->oil_out Yes solid_precipitate Solid Formed is_solid->solid_precipitate Yes troubleshoot_no_precipitate Troubleshooting: - Increase Concentration - Add Anti-Solvent Slowly - Lower Temperature - Add Seed Crystals no_precipitate->troubleshoot_no_precipitate troubleshoot_oil Troubleshooting: - Reduce Supersaturation (Dilute) - Slower Cooling Rate - Change Solvent System - Ensure Proper Agitation oil_out->troubleshoot_oil proceed_purification Proceed to Filtration and Purity Analysis solid_precipitate->proceed_purification

Troubleshooting Crystallization Issues
Section 2: Product Isolation and Final Purification

Q5: How do I liberate the free amine (or acid) from its camphorsulfonate salt after resolution?

A: The enantiomerically enriched compound is typically liberated by a simple acid-base workup. For a resolved amine, this involves treating the diastereomeric salt with a base.

  • Procedure: The diastereomeric salt is suspended in a mixture of an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and an aqueous solution of a weak base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5] The camphorsulfonic acid is neutralized by the base, forming a water-soluble salt, while the free amine dissolves in the organic layer. The layers are then separated, and the organic layer is washed and dried to yield the desired enantiomerically enriched amine.

Q6: My final product has low enantiomeric excess (ee) after liberating it from the salt. What can I do?

A: This indicates that the diastereomeric salt itself was not sufficiently pure.

  • Solution:

    • Re-evaluate the Resolution: Refer to the troubleshooting steps in Section 1 to improve the purity of the diastereomeric salt.

    • Final Product Recrystallization: It may be possible to enrich the enantiomeric excess of the final product through careful recrystallization. This is most effective for compounds that form conglomerates (a physical mixture of crystals of the two enantiomers) rather than racemic compounds (where both enantiomers are present in the same crystal lattice).[6][7]

Section 3: Impurity Control

Q7: I am concerned about potential genotoxic impurities from my reaction. What should I look for?

A: When using alcohols (like methanol, ethanol, or isopropanol) as solvents in the presence of camphorsulfonic acid, there is a potential to form alkyl camphorsulfonates.[8][9] These are considered potential genotoxic impurities (PGIs) and must be controlled to very low levels in active pharmaceutical ingredients (APIs), often according to the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day .[8]

Q8: How can I detect and quantify these alkyl camphorsulfonate impurities?

A: Due to the low concentration limits, sensitive analytical methods are required. Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used.[8][10]

  • GC-FID: Offers good reproducibility and is a robust method for routine analysis.

  • GC-MS: Provides higher sensitivity and specificity, which is often necessary to meet the stringent control limits for PGIs.[10]

The following table summarizes the detection limits for common alkyl camphorsulfonates using these methods.

ImpurityMethodDetection Limit (ppm)
Methyl Camphorsulfonate (MCS)GC-FID1.5 - 1.9
Methyl Camphorsulfonate (MCS)GC-MS0.055 - 0.102
Ethyl Camphorsulfonate (ECS)GC-FID1.5 - 1.9
Ethyl Camphorsulfonate (ECS)GC-MS0.055 - 0.102
Isopropyl Camphorsulfonate (ICS)GC-FID1.5 - 1.9
Isopropyl Camphorsulfonate (ICS)GC-MS0.055 - 0.102
Data sourced from a study on the determination of alkyl camphorsulfonates.[8]

Experimental Protocols

Protocol 1: General Diastereomeric Salt Resolution by Crystallization

This protocol outlines a general workflow for the chiral resolution of a racemic amine using (1S)-(+)-10-camphorsulfonic acid.

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis dissolve_racemate 1. Dissolve Racemic Amine in suitable solvent mix_solutions 3. Mix solutions (heat if necessary to dissolve) dissolve_racemate->mix_solutions dissolve_csa 2. Dissolve (1S)-(+)-CSA (0.5-1.0 eq) in solvent dissolve_csa->mix_solutions cool_solution 4. Cool slowly to induce crystallization (seeding optional) mix_solutions->cool_solution age_slurry 5. Age the slurry at low temperature cool_solution->age_slurry filter_crystals 6. Filter the crystals (collect mother liquor) age_slurry->filter_crystals wash_crystals 7. Wash crystals with cold solvent filter_crystals->wash_crystals dry_crystals 8. Dry the diastereomeric salt wash_crystals->dry_crystals analyze_purity 9. Analyze diastereomeric purity (e.g., HPLC, NMR) dry_crystals->analyze_purity

References

Technical Support Center: Enhancing Chiral Resolution with Camphorsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the efficiency of chiral resolution using camphorsulfonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral resolution of racemic mixtures using camphorsulfonic acid via diastereomeric salt crystallization.

Issue 1: No Precipitation of Diastereomeric Salt

  • Question: I've mixed my racemic compound with camphorsulfonic acid in the chosen solvent, but no precipitate is forming. What should I do?

  • Answer:

    • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt.

    • Induce Crystallization:

      • Seeding: If you have a crystal of the desired diastereomeric salt, add a tiny amount to the solution to act as a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that promote crystal growth.

      • Cooling: Slowly cool the solution in an ice bath or refrigerator. Rapid cooling can sometimes lead to the formation of oils rather than crystals, so a gradual temperature decrease is often more effective.

    • Solvent Screening: The choice of solvent is critical for successful resolution.[1] If precipitation does not occur, the diastereomeric salt may be too soluble in the current solvent. Experiment with different solvents or solvent mixtures. Common solvents for this purpose include alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane).[1][2][3]

Issue 2: Oily Product Formation Instead of Crystals

  • Question: An oil is forming at the bottom of my flask instead of crystalline precipitate. How can I resolve this?

  • Answer:

    • Trituration: Try to induce crystallization by adding a small amount of a non-solvent (a solvent in which the oil is immiscible or poorly soluble) and stirring vigorously. This process, known as trituration, can sometimes encourage the oil to solidify.

    • Solvent System Re-evaluation: Oiling out often indicates that the solubility of the diastereomeric salt is too high at the crystallization temperature. Consider using a less polar solvent or a mixture of solvents to decrease solubility.

    • Slow Cooling: Ensure the solution is being cooled slowly. Abrupt temperature changes can favor oil formation over crystallization.

Issue 3: Low Enantiomeric Excess (ee) of the Resolved Product

  • Question: After isolating the precipitated salt and liberating the free base/acid, the enantiomeric excess is lower than expected. How can I improve the purity?

  • Answer:

    • Recrystallization: The most effective method to improve enantiomeric purity is to recrystallize the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired enantiomeric excess is achieved.

    • Optimize Resolving Agent Stoichiometry: The molar ratio of camphorsulfonic acid to the racemic compound can significantly impact the resolution efficiency.[2] While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to the precipitation of a highly enriched salt of one enantiomer.[1] Conversely, using an excess of the resolving agent may be beneficial in other cases.[2]

    • Solvent Selection: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[1] A solvent that maximizes the solubility difference between the two diastereomers will yield a higher enantiomeric excess in the precipitate. Empirical screening of various solvents is often necessary.[1]

Issue 4: Low Yield of the Resolved Product

  • Question: The chiral resolution is successful in terms of enantiomeric purity, but the yield is very low. How can I improve the recovery?

  • Answer:

    • Mother Liquor Processing: The desired enantiomer may still be present in the mother liquor (the solution left after filtering the precipitate). Concentrate the mother liquor and attempt a second crystallization. It is also possible to recover the other enantiomer from the mother liquor.

    • Racemization and Recycling: If applicable to your compound, the undesired enantiomer remaining in the mother liquor can be racemized and recycled back into the resolution process, improving the overall yield.

    • Optimize Crystallization Time and Temperature: Allowing the crystallization to proceed for a longer period or at a lower temperature may increase the amount of precipitated product. However, this must be balanced with the potential for decreased enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: Which enantiomer of camphorsulfonic acid should I use?

A1: The choice between (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid depends on which enantiomer of your racemic mixture you want to isolate in the crystalline fraction. One enantiomer of camphorsulfonic acid will form a less soluble diastereomeric salt with one specific enantiomer of your compound. It is often necessary to perform small-scale screening experiments with both enantiomers of the resolving agent to determine the optimal choice for your specific substrate.

Q2: How do I choose the right solvent for my chiral resolution?

A2: The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. A general approach is to find a solvent in which the racemic compound is soluble at an elevated temperature but sparingly soluble at room temperature or below. Commonly used solvents include methanol, ethanol, acetone, and dichloromethane.[1][2] A systematic screening of different solvents and solvent mixtures is the most effective strategy to identify the optimal conditions.[1]

Q3: How can I determine the enantiomeric excess of my resolved product?

A3: The enantiomeric excess is typically determined using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.[4] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by derivatizing with a chiral auxiliary can also be employed.[5]

Q4: What is the difference between using camphorsulfonic acid for crystallization and as a mobile phase additive in chromatography?

A4: In crystallization, camphorsulfonic acid is used as a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for the physical separation of enantiomers.[1] In chiral chromatography, camphorsulfonic acid can be used as a chiral additive to the mobile phase.[6][7] In this case, it interacts with the analytes and the stationary phase to create a transient chiral environment that allows for the differential retention and separation of enantiomers on an achiral or chiral column.

Data Presentation

Table 1: Effect of Solvent and Stoichiometry on the Chiral Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid. [2]

EntrySolventEquivalents of CSAFractionYield (%)Enantiomeric Excess (ee) (%)
1THF1.5Filtrate-58 ((S,S)-)
2THF2.0Precipitate2080 ((R,R)-)
3CH₂Cl₂1.5Precipitate-90 ((R,R)-)
4CH₂Cl₂1.5Filtrate-60 ((S,S)-)
5CH₂Cl₂2.0Precipitate-98 ((R,R)-)

Table 2: Resolution of Racemic Diethanolamine Derivative with (-)-camphor-10-sulphonic acid in Acetone. [4]

FractionCompoundYield (%)Enantiomeric Excess (ee) (%)
PrecipitateR,R-(-)-170>99
FiltrateS,S-(+)-17079

Experimental Protocols

General Protocol for Chiral Resolution by Diastereomeric Salt Crystallization [1][8]

  • Salt Formation: Dissolve the racemic compound (e.g., an amine) in a suitable solvent (e.g., methanol, ethanol, acetone). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) in the same or a miscible solvent.[1]

  • Mixing: Add the resolving agent solution to the racemic compound solution. The mixture may be heated gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the product can be beneficial.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., Na₂CO₃) to neutralize the camphorsulfonic acid and liberate the free base.[2] For an acidic resolved compound, an aqueous acidic workup would be used.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the enantiomerically enriched compound.

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique (e.g., chiral HPLC).

Mandatory Visualization

Chiral_Resolution_Workflow racemic_mixture Racemic Mixture (R- and S-enantiomers) dissolution Dissolution & Salt Formation racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-CSA) resolving_agent->dissolution solvent Suitable Solvent solvent->dissolution diastereomeric_salts Solution of Diastereomeric Salts (R,+) and (S,+) dissolution->diastereomeric_salts crystallization Crystallization (Cooling) diastereomeric_salts->crystallization separation Filtration crystallization->separation precipitate Less Soluble Salt Precipitate (e.g., S,+) separation->precipitate Solid mother_liquor Mother Liquor (Enriched in R,+) separation->mother_liquor Liquid liberation1 Liberation of Enantiomer (e.g., Base treatment) precipitate->liberation1 liberation2 Liberation of Enantiomer (e.g., Base treatment) mother_liquor->liberation2 pure_enantiomer Enriched S-Enantiomer liberation1->pure_enantiomer other_enantiomer Enriched R-Enantiomer liberation2->other_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting_Logic cluster_no_precipitate cluster_low_ee cluster_oiling_out start Start Experiment problem Problem Encountered? start->problem no_precipitate No Precipitation problem->no_precipitate Yes low_ee Low Enantiomeric Excess problem->low_ee oiling_out Oily Product problem->oiling_out success Successful Resolution problem->success No action1 1. Increase Concentration 2. Induce Crystallization 3. Change Solvent no_precipitate->action1 action2 1. Recrystallize Salt 2. Optimize Stoichiometry 3. Screen Solvents low_ee->action2 action3 1. Triturate with Non-solvent 2. Re-evaluate Solvent 3. Slow Cooling oiling_out->action3

References

recovery and recycling of camphorsulfonic acid catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the recovery and recycling of camphorsulfonic acid (CSA) catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recovery and recycling of your CSA catalyst.

IssuePotential CauseRecommended Solution
Reduced Catalytic Activity After Recycling Catalyst Poisoning: Adsorption of reactants, products, or byproducts onto the active sulfonic acid sites.Wash the catalyst with an appropriate solvent (e.g., methanol, acetone, ethyl acetate) to remove adsorbed impurities.[1] If activity is not restored, consider a decolorization step with activated carbon.[2]
Leaching of CSA: The sulfonic acid may detach from a solid support or be lost during aqueous workups, especially at elevated temperatures.[1]Perform a hot filtration test to confirm if the filtrate has catalytic activity, which indicates leaching.[1][3] To minimize leaching, consider immobilizing the CSA on a solid support or using less polar solvents where possible.[1][4]
Thermal Degradation: High temperatures during reaction or recovery can cause CSA to decompose, potentially releasing sulfur dioxide.[2]Ensure that concentration and drying steps are performed under reduced pressure and at moderate temperatures (e.g., 50-60°C) to prevent degradation.[2]
Low Recovery Yield Incomplete Extraction/Precipitation: CSA or its salt may have high solubility in the reaction or wash solvents, leading to losses.[2]Optimize the solvent system for extraction and precipitation. For recovery from aqueous solutions, conversion to a salt (e.g., sodium camphor (B46023) sulfonate) followed by acidification can improve yields.[2] Ensure complete precipitation by adjusting pH and allowing sufficient time for crystallization at cool temperatures.[5]
Mechanical Losses: Physical loss of the catalyst during transfers, filtration, or washing steps.[1]Minimize the number of transfers between vessels. Ensure all catalyst residues are carefully collected from reactors and filter media.[1] For heterogeneous catalysts, centrifugation can be an alternative to filtration for fine particles.[6][7]
Discoloration of Recovered Catalyst Presence of Organic Impurities: Residual reactants, products, or polymeric byproducts are present in the recovered catalyst.Treat the aqueous solution of the CSA salt with activated carbon before the final acidification step to remove color and organic impurities.[2] Recrystallization from a suitable solvent, such as glacial acetic acid or butanone, can also purify the final product.[5][8]
Difficult Catalyst Separation / Filtration Fine Catalyst Particles: The catalyst support may have a small particle size, or the CSA itself may form fine crystals.[1]For heterogeneous catalysts, use a filter with a smaller pore size or consider centrifugation.[1][7] If the catalyst is supported on a magnetic material, magnetic separation is a highly efficient recovery method.[6][9]
Clogged Filter Medium: Reaction byproducts or fine catalyst particles are blocking the filter pores.[1]Pre-treat the mixture by allowing the catalyst to settle and decanting the supernatant liquid before filtration. Using a larger filter surface area can also help.[1]

Frequently Asked Questions (FAQs)

Q1: What is the main difference between recovering homogeneous and heterogeneous CSA catalysts? A1: Homogeneous CSA is dissolved in the same phase as the reactants and products. Its recovery typically involves more complex processes like solvent extraction, distillation, or crystallization after converting it to a salt.[6][10] Heterogeneous CSA, which is immobilized on a solid support, is in a different phase and can be easily recovered using simple physical methods like filtration, centrifugation, or magnetic separation.[6][7]

Q2: How many times can a CSA catalyst be recycled? A2: The reusability of a CSA catalyst depends heavily on the reaction conditions and the recovery method. For heterogeneous systems, such as CSA on a magnetic support, catalysts have been reused for at least five cycles without a significant drop in performance.[9] For homogeneous systems, the recovery process itself may lead to some loss or degradation, but high recovery rates of over 89% are achievable, allowing for multiple reuses.[5][11]

Q3: How can I test if my solid-supported CSA catalyst is leaching into the reaction mixture? A3: A hot filtration test is a standard procedure to detect leaching.[1][3] While the reaction is in progress, a sample of the hot reaction mixture is rapidly filtered to remove the solid catalyst. The filtrate is then allowed to continue reacting under the same conditions. If the reaction continues to progress in the absence of the solid catalyst, it confirms that active catalytic species have leached into the solution.

Q4: What are the signs of CSA degradation during recovery? A4: A key sign of degradation is the release of acidic gases like sulfur dioxide (SO₂) during concentration or heating steps, which can also corrode equipment.[2] A lower-than-expected yield of recovered CSA and poor performance in subsequent reactions are also indicators of degradation.

Q5: How can I improve the purity of my recovered CSA? A5: Purity can be enhanced through several methods. Decolorization of an aqueous solution of a CSA salt with activated carbon is effective for removing organic impurities.[2] Further purification can be achieved by recrystallization from an appropriate solvent or by performing slurry washes.[8][12] The purity of the recovered CSA can be checked using analytical techniques like HPLC.[13][14]

Quantitative Data on CSA Recovery

The following table summarizes recovery yields reported in various experimental protocols.

Recovery MethodApplication ContextOrganic SolventReported YieldReference
Alkaline treatment, acidification, crystallizationResolving agent for Clopidogrel (B1663587)Butanone92.0%[5]
Alkaline treatment, acidification, crystallizationResolving agent for ClopidogrelAcetone89.1%[5]
Alkaline treatment, acidification, crystallizationResolving agent for ClopidogrelEthyl Acetate (B1210297)91.4%[5][11]

Experimental Protocols

Protocol 1: Recovery of L-Camphorsulfonic Acid from Clopidogrel Salt

This protocol is adapted from a method used to recover L-CSA after its use as a resolving agent.[5]

  • Dissolution & Neutralization: Dissolve 30g of clopidogrel camphorsulfonate in a mixture of 120ml ethyl acetate and 60ml water. Stir vigorously. Add a saturated sodium carbonate solution dropwise until the pH of the aqueous layer reaches 8.

  • Phase Separation: Separate the organic and aqueous layers. Extract the aqueous layer twice more with 30ml of ethyl acetate each time to remove all clopidogrel. Discard the organic layers.

  • Acidification: Cool the aqueous layer and acidify with concentrated sulfuric acid until the pH is approximately 0.5.

  • Concentration: Concentrate the acidified aqueous solution under reduced pressure to evaporate the water and obtain a solid residue.

  • Purification & Crystallization: Add 75ml of butanone to the solid residue and heat to 60°C until fully dissolved. Filter the hot solution if necessary. Allow the filtrate to cool to room temperature and crystallize for 12 hours.

  • Isolation: Collect the crystals by suction filtration and dry them to obtain pure L-camphorsulfonic acid.

Protocol 2: General Recovery from an Aqueous Solution

This protocol is based on a patented method for recovering CSA from industrial aqueous solutions.[2]

  • Neutralization: Take the aqueous solution containing CSA and measure its pH. Adjust the pH to neutral (pH ~7) using sodium carbonate.

  • Decolorization: Add activated carbon (0.01-0.10 w/w of the estimated CSA content) to the neutralized solution. Heat the mixture to 50-60°C and stir for 2 hours.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Concentration: Concentrate the filtrate under reduced pressure (vacuum ≤-0.08MPa) at 50-60°C to remove the water and obtain a solid camphor sulfonate salt.

  • Solvent Slurry & Isolation: Cool the solid to 20-30°C. Add an organic solvent like dichloromethane (B109758) (3 times the weight of the solid), and stir the resulting slurry for 1 hour. Filter the slurry to collect the solid camphor sulfonate salt and dry it in an oven at 50-60°C.

  • Re-acidification: The purified camphor sulfonate salt can now be acidified using a strong acid to regenerate the camphorsulfonic acid for reuse.

Protocol 3: Hot Filtration Test for Catalyst Leaching

This protocol helps determine if a solid-supported CSA catalyst is leaching active species into the reaction medium.[1][3]

  • Initial Reaction: Set up the chemical reaction as usual with the solid-supported CSA catalyst.

  • Mid-reaction Sampling: At approximately 50% reaction conversion (or after a significant amount of product has formed), quickly and carefully filter the hot reaction mixture through a fine porosity filter (e.g., a syringe filter) to completely remove the solid catalyst.

  • Continued Reaction of Filtrate: Transfer the hot, catalyst-free filtrate to a new reaction vessel and continue to maintain the reaction conditions (temperature, stirring).

  • Analysis: Monitor the progress of the reaction in the filtrate over time. If the reaction continues to proceed and product concentration increases, it indicates that active catalytic species have leached from the solid support into the solution. If the reaction stops, the catalyst is likely truly heterogeneous.

Visual Diagrams

Recovery_Workflow cluster_main General CSA Recovery Workflow from Aqueous Solution start Aqueous Solution containing CSA neutralize 1. Neutralize with Base (e.g., Na2CO3) start->neutralize decolorize 2. Decolorize with Activated Carbon @ 50-60°C neutralize->decolorize filter_carbon 3. Filter to Remove Carbon decolorize->filter_carbon concentrate 4. Concentrate under Vacuum to obtain CSA Salt filter_carbon->concentrate acidify 5. Acidify Salt to Regenerate CSA concentrate->acidify end Pure, Recycled CSA acidify->end

Caption: General workflow for recovering CSA from an aqueous solution.

Troubleshooting_Activity cluster_troubleshooting Troubleshooting Reduced Catalytic Activity start Reduced Activity Observed check_leaching Is catalyst heterogeneous? start->check_leaching hot_filtration Perform Hot Filtration Test check_leaching->hot_filtration Yes check_poisoning Wash with Solvent &/or Activated Carbon check_leaching->check_poisoning No leaching_pos Leaching Confirmed: Consider catalyst immobilization hot_filtration->leaching_pos Positive hot_filtration->check_poisoning Negative activity_restored Activity Restored check_poisoning->activity_restored Success check_degradation Suspect Thermal Degradation check_poisoning->check_degradation Failure degradation_pos Reduce temp/pressure during recovery check_degradation->degradation_pos

Caption: Decision tree for troubleshooting reduced CSA activity.

Recovery_Types cluster_types CSA Catalyst Recovery Pathways cluster_homo Homogeneous (Dissolved) CSA cluster_hetero Heterogeneous (Solid) CSA reaction Reaction Mixture with CSA Catalyst homo_path Solvent Extraction or Crystallization reaction->homo_path CSA is dissolved hetero_path Filtration, Centrifugation or Magnetic Separation reaction->hetero_path CSA is solid/supported recovered Recovered CSA homo_path->recovered hetero_path->recovered

Caption: Recovery pathways for homogeneous vs. heterogeneous CSA.

References

Technical Support Center: Strategies to Improve the Solubility of Camphorsulfonate Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of camphorsulfonate salts. The following information is designed to offer practical guidance for your experimental work.

Troubleshooting Guide

Low solubility of a newly synthesized or formulated camphorsulfonate salt can be a significant hurdle. The following table outlines common problems, their probable causes, and suggested solutions to guide your troubleshooting efforts.

Problem Probable Cause(s) Recommended Solution(s)
Low aqueous solubility of the camphorsulfonate salt. The parent drug molecule has very low intrinsic solubility. The camphorsulfonate salt may exist in a stable, less soluble polymorphic form.- pH Adjustment: For basic drugs, lowering the pH of the aqueous medium can increase solubility. - Co-solvency: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) to the aqueous solution. - Solid Dispersion: Prepare an amorphous solid dispersion of the camphorsulfonate salt with a hydrophilic polymer.
Precipitation of the salt upon dilution of a stock solution. The stock solution is supersaturated, and the addition of an aqueous medium reduces the concentration of the solubilizing agent (e.g., co-solvent) below the critical level needed to maintain solubility.- Prepare a less concentrated stock solution. - Add the stock solution to the aqueous medium slowly while stirring vigorously. - Consider using a different co-solvent system or a combination of solubilizers.
Inconsistent solubility results between batches. - Polymorphism: Different batches may have crystallized into different polymorphic forms with varying solubilities. - Hygroscopicity: The salt may be hygroscopic, leading to variations in the actual amount of dry compound being weighed. - Impurity Profile: Variations in impurities can affect solubility.- Characterize the solid-state properties of each batch using techniques like XRPD and DSC to identify the polymorphic form. - Dry the salt under vacuum to a constant weight before solubility experiments. - Analyze the impurity profile of each batch.
The salt is less soluble than the free form of the drug. This is uncommon but can occur if the salt forms a very stable crystal lattice that is difficult for the solvent to disrupt. The common ion effect may also reduce solubility in buffered solutions.- Re-evaluate the choice of the counterion; camphorsulfonate may not be optimal for this specific API. - Investigate the solubility in different buffer systems to assess the impact of the common ion effect.
Difficulty in preparing a stable amorphous solid dispersion. The glass transition temperature (Tg) of the camphorsulfonate salt may be too high or too low, affecting the stability of the amorphous form. Incompatibility between the salt and the chosen polymer.- Screen different polymers to find one that is miscible with the camphorsulfonate salt. - Adjust the drug-to-polymer ratio. - Characterize the thermal properties of the salt to select an appropriate processing temperature for techniques like hot-melt extrusion.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is camphorsulfonic acid used to form salts of pharmaceutical compounds?

A1: Camphorsulfonic acid (CSA) is a strong acid that can effectively form salts with weakly basic active pharmaceutical ingredients (APIs).[4] The resulting camphorsulfonate salts often exhibit improved physicochemical properties compared to the free base, such as increased aqueous solubility and better stability.[5] The camphor (B46023) moiety of CSA is hydrophobic, while the sulfonate group is hydrophilic, giving the counterion an amphiphilic character that can influence the salt's interaction with solvents and biological membranes.

Q2: How does pH adjustment improve the solubility of camphorsulfonate salts?

A2: The solubility of camphorsulfonate salts of basic drugs is often pH-dependent. In an acidic environment (low pH), the equilibrium shifts towards the protonated, ionized form of the basic drug, which is generally more water-soluble.[6] Therefore, by lowering the pH of the aqueous medium, the overall solubility of the salt can be significantly increased. For instance, the dapsone-camphorsulfonate salt shows its highest solubility in a buffered solution at pH 1.2.[6]

Q3: What are co-solvents, and how do they enhance the solubility of camphorsulfonate salts?

A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of lipophilic molecules. Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene (B3416737) glycols (PEGs).

Q4: Can polymorphism affect the solubility of my camphorsulfonate salt?

A4: Yes, polymorphism, the ability of a substance to exist in more than one crystalline form, can have a significant impact on the solubility of a salt. Different polymorphs can have different crystal lattice energies, which in turn affects their solubility. A metastable polymorph is generally more soluble than the thermodynamically stable form. It is crucial to control the crystallization process to obtain the desired polymorph consistently.

Q5: What is an amorphous solid dispersion, and how can it improve the solubility of a camphorsulfonate salt?

A5: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a hydrophilic polymer matrix.[7][8] The amorphous form of a drug has a higher free energy and is generally more soluble than its crystalline counterpart.[9] By preventing the drug from crystallizing, an ASD can maintain a supersaturated concentration in solution, which can lead to enhanced oral absorption. The choice of polymer is critical for the stability and performance of the ASD.[1][2][3]

Quantitative Data on Solubility Enhancement

The formation of a camphorsulfonate salt can lead to a significant increase in the aqueous solubility of a poorly soluble drug. The extent of this enhancement is drug-dependent.

Drug Salt Form Solubility Enhancement Factor (vs. Free Form in Water) Reference
Dapsone (B1669823)Dapsone-camphorsulfonate9.3x[6]
ZiprasidoneZiprasidone camphorsulfonateSparingly water-soluble as the hydrochloride salt, suggesting the camphorsulfonate salt is used as an intermediate.[6]
TrimetazidineTrimetazidine dihydrochloride (B599025)Very soluble in water.[10][11][12]

Note: Publicly available quantitative solubility data for a wide range of camphorsulfonate salts is limited. The data for dapsone is a specific example of the potential for solubility enhancement.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the solubility of a camphorsulfonate salt of a basic drug.

Methodology:

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., phosphate (B84403) and citrate (B86180) buffers).

  • Equilibrate the salt: Add an excess amount of the camphorsulfonate salt to a known volume of each buffer in separate vials.

  • Incubate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample and filter: Withdraw a sample from each vial and immediately filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantify the dissolved salt: Analyze the concentration of the drug in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To evaluate the effect of a co-solvent on the solubility of a camphorsulfonate salt.

Methodology:

  • Select a co-solvent: Choose a water-miscible co-solvent (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v).

  • Equilibrate the salt: Add an excess amount of the camphorsulfonate salt to a known volume of each co-solvent mixture in separate vials.

  • Incubate: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample and filter: Withdraw and filter samples as described in Protocol 1.

  • Quantify and plot: Analyze the drug concentration in each filtrate and plot the solubility as a function of the co-solvent concentration.

Visualizing Experimental Workflows

Workflow for Selecting a Solubility Enhancement Strategy

solubility_enhancement_workflow start Start: Poorly Soluble Camphorsulfonate Salt check_ionizable Is the parent drug ionizable (weak base)? start->check_ionizable ph_adjustment pH Adjustment check_ionizable->ph_adjustment Yes co_solvency Co-solvency check_ionizable->co_solvency No end End: Optimized Solubility ph_adjustment->end solid_dispersion Amorphous Solid Dispersion co_solvency->solid_dispersion If insufficient co_solvency->end solid_dispersion->end

Caption: A decision workflow for selecting an appropriate solubility enhancement strategy.

Experimental Workflow for Co-solvency Studies

cosolvency_workflow cluster_prep Preparation cluster_equilibration Equilibration & Analysis cluster_results Results prep_cosolvent Prepare Co-solvent Mixtures (0-40%) add_salt Add Excess Salt to Each Mixture prep_cosolvent->add_salt incubate Incubate at Constant Temp (24-48h) add_salt->incubate filter_sample Filter Samples (0.22 µm) incubate->filter_sample analyze Analyze Filtrate by HPLC-UV filter_sample->analyze plot_data Plot Solubility vs. Co-solvent % analyze->plot_data

References

Validation & Comparative

A Comparative Guide to the Validation of Enantiomeric Excess Using 10-Camphorsulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of methodologies employing 10-camphorsulfonic acid (CSA) derivatives for ee validation, alongside alternative techniques. Detailed experimental protocols and supporting data are presented to facilitate an informed selection of the most suitable method for specific analytical challenges.

The validation of enantiomeric purity is paramount in the pharmaceutical and chemical industries, as the biological activity and safety of a chiral compound can be highly dependent on its stereochemistry. 10-Camphorsulfonic acid, a readily available and robust chiral resolving agent, can be converted to its derivatives, such as 10-camphorsulfonyl chloride, to serve as a versatile chiral derivatizing agent (CDA). The reaction of a racemic mixture with a single enantiomer of a CDA produces a mixture of diastereomers. Unlike enantiomers, diastereomers possess distinct physical and spectroscopic properties, enabling their differentiation and quantification by common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques for Enantiomeric Excess Determination

The choice of method for determining enantiomeric excess depends on several factors, including the functional group of the analyte (e.g., alcohol, amine), the required accuracy, and the available instrumentation. This section compares the use of 10-camphorsulfonic acid derivatives in NMR and HPLC with other common methods.

Table 1: Comparison of Methods for Enantiomeric Excess Determination of Chiral Alcohols

MethodChiral Derivatizing AgentPrincipleKey Performance MetricsAdvantagesDisadvantages
NMR Spectroscopy (1S)-(+)-10-Camphorsulfonyl Chloride Formation of diastereomeric sulfonates with distinct chemical shifts.Δδ values for key protons.Relatively inexpensive reagent, straightforward derivatization.Requires a clean sample, potential for signal overlap in complex molecules.
NMR Spectroscopy(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid)Formation of diastereomeric esters with distinct chemical shifts, often monitored by ¹⁹F NMR.Δδ values for protons and fluorine.Well-established method, ¹⁹F NMR offers a clean spectral window.Reagent is more expensive than CSA derivatives.
Chiral HPLC N/A (Chiral Stationary Phase)Differential interaction of enantiomers with a chiral stationary phase (CSP).Resolution factor (Rs), separation factor (α).High sensitivity and accuracy, applicable to a wide range of compounds.Requires method development, can be more time-consuming.

Table 2: Comparison of Methods for Enantiomeric Excess Determination of Chiral Amines

MethodChiral AgentPrincipleKey Performance MetricsAdvantagesDisadvantages
NMR Spectroscopy (1S)-(+)-10-Camphorsulfonyl Chloride Formation of diastereomeric sulfonamides with distinct chemical shifts.Δδ values for key protons.Covalent bond formation leads to stable diastereomers.Derivatization may be slow for some amines.
NMR Spectroscopy (1S)-(+)-10-Camphorsulfonic Acid (as a Chiral Solvating Agent) Formation of transient diastereomeric salts with distinct chemical shifts.Δδ values for key protons.No covalent modification required, simple sample preparation.Interactions may be weak, leading to small chemical shift differences.
Chiral HPLC (1S)-(+)-10-Camphorsulfonic Acid (as a Chiral Mobile Phase Additive) Formation of transient diastereomeric ion pairs that interact differently with the stationary phase.Resolution factor (Rs), separation factor (α).Can be a cost-effective alternative to dedicated chiral columns.Method development can be complex, limited applicability.
Chiral HPLCN/A (Chiral Stationary Phase)Differential interaction of enantiomers with a chiral stationary phase (CSP).Resolution factor (Rs), separation factor (α).High sensitivity and accuracy, broad applicability.Requires specialized and often expensive columns.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess of a Chiral Secondary Alcohol using (1S)-(+)-10-Camphorsulfonyl Chloride and ¹H NMR Spectroscopy

This protocol describes the derivatization of a chiral secondary alcohol with (1S)-(+)-10-camphorsulfonyl chloride to form diastereomeric sulfonates, followed by analysis using ¹H NMR spectroscopy.

Materials:

Procedure:

  • Derivatization:

    • In a clean, dry vial, dissolve the chiral secondary alcohol (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq).

    • Add (1S)-(+)-10-camphorsulfonyl chloride (1.1 eq) portion-wise while stirring.

    • Seal the vial and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Work-up:

    • Quench the reaction with the addition of water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Dissolve the crude diastereomeric sulfonate mixture in CDCl₃.

    • Acquire a ¹H NMR spectrum.

    • Identify a well-resolved signal corresponding to a proton near the stereocenter of the alcohol moiety in the two diastereomers.

    • Integrate the signals for each diastereomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100

Expected Results:

The ¹H NMR spectrum will show two distinct sets of signals for the two diastereomers. The difference in chemical shift (Δδ) for a given proton between the two diastereomers allows for their quantification. For example, the methine proton of 1-phenylethanol (B42297) derivatized with (1S)-(+)-10-camphorsulfonyl chloride will appear as two distinct signals.

Protocol 2: Determination of Enantiomeric Excess of a Chiral Primary Amine using (1S)-(+)-10-Camphorsulfonyl Chloride and ¹H NMR Spectroscopy

This protocol details the derivatization of a chiral primary amine with (1S)-(+)-10-camphorsulfonyl chloride to form diastereomeric sulfonamides, followed by ¹H NMR analysis.

Materials:

  • Chiral primary amine (e.g., 1-phenylethylamine)

  • (1S)-(+)-10-Camphorsulfonyl chloride

  • Pyridine or triethylamine (Et₃N)

  • Anhydrous deuterated chloroform (B151607) (CDCl₃)

  • NMR tube

Procedure:

  • Derivatization (in NMR tube):

    • Dissolve the chiral primary amine (1.0 eq) in anhydrous CDCl₃ directly in an NMR tube.

    • Add pyridine (1.2 eq).

    • Add (1S)-(+)-10-camphorsulfonyl chloride (1.05 eq).

    • Cap the NMR tube and shake to mix the reactants.

    • Allow the reaction to proceed at room temperature. The reaction time can vary depending on the reactivity of the amine (from minutes to several hours).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum directly on the reaction mixture.

    • Identify a well-resolved signal for a proton in the amine moiety that shows a clear chemical shift difference between the two diastereomeric sulfonamides.

    • Integrate the corresponding signals for each diastereomer.

    • Calculate the enantiomeric excess as described in Protocol 1.

Visualizing Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes described.

G cluster_derivatization Derivatization cluster_analysis Analysis racemic_analyte Racemic Analyte (Alcohol or Amine) reaction Reaction racemic_analyte->reaction cda Chiral Derivatizing Agent ((1S)-10-Camphorsulfonyl Chloride) cda->reaction base Base (e.g., Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction diastereomers Mixture of Diastereomers reaction->diastereomers nmr NMR Spectroscopy diastereomers->nmr diastereomers->nmr NMR Analysis hplc Chiral HPLC diastereomers->hplc diastereomers->hplc HPLC Analysis quantification Signal Integration / Peak Area nmr->quantification hplc->quantification ee_calculation Enantiomeric Excess Calculation quantification->ee_calculation

General workflow for ee determination using a CDA.

G cluster_nmr NMR with Chiral Derivatizing Agent cluster_hplc Chiral HPLC start_nmr Racemic Analyte + CDA derivatization_nmr Form Diastereomers start_nmr->derivatization_nmr nmr_acquisition Acquire NMR Spectrum derivatization_nmr->nmr_acquisition signal_integration Integrate Diastereomeric Signals nmr_acquisition->signal_integration ee_calc_nmr Calculate ee signal_integration->ee_calc_nmr start_hplc Racemic Analyte hplc_injection Inject on Chiral Column start_hplc->hplc_injection separation Separation of Enantiomers hplc_injection->separation peak_integration Integrate Enantiomeric Peaks separation->peak_integration ee_calc_hplc Calculate ee peak_integration->ee_calc_hplc

Comparison of NMR and Chiral HPLC workflows.

Conclusion

A Comparative Guide to Chiral Solvating Agents for Enantiomeric Purity Determination by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug can be highly dependent on its stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), offers a rapid, non-destructive, and widely accessible method for assessing enantiomeric excess (ee). This guide provides an objective comparison of three commonly used CSAs: Pirkle's Alcohol, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), and Quinine. The performance of these agents is evaluated based on their ability to induce chemical shift non-equivalence (ΔΔδ) in enantiomeric analytes, with supporting experimental data and detailed protocols.

Principle of Chiral Recognition by Solvating Agents

The fundamental principle behind the use of CSAs in NMR spectroscopy lies in the formation of transient diastereomeric complexes between the chiral solvating agent and the enantiomers of the analyte. These diastereomeric complexes are energetically distinct and exist in a fast exchange equilibrium with the free species. In the magnetic field of the NMR spectrometer, the nuclei of the analyte in these different diastereomeric environments experience slightly different electronic shielding, leading to a separation of their resonance signals. The magnitude of this separation, known as the chemical shift non-equivalence (ΔΔδ), is a measure of the CSA's effectiveness. The ratio of the integrated areas of the separated signals directly corresponds to the enantiomeric ratio of the analyte.[1]

Key interactions that drive the formation of these diastereomeric complexes include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[2][3] The choice of an appropriate CSA depends on the functional groups present in the analyte and the nature of these potential intermolecular interactions.

Comparison of Common Chiral Solvating Agents

The efficacy of a CSA is primarily judged by its ability to induce a large and baseline-resolved chemical shift non-equivalence for a broad range of analytes. A larger ΔΔδ value facilitates more accurate integration and, consequently, a more reliable determination of enantiomeric excess.[1] The following sections compare the performance of Pirkle's Alcohol, TFAE, and Quinine.

Data Presentation: Chemical Shift Non-Equivalence (ΔΔδ)

The following table summarizes the reported chemical shift non-equivalence (ΔΔδ in ppm) induced by the selected CSAs for various classes of analytes. It is important to note that the magnitude of ΔΔδ can be influenced by experimental conditions such as solvent, temperature, and the relative concentrations of the analyte and the CSA.[2]

Analyte ClassAnalyte ExampleChiral Solvating AgentObserved ProtonΔΔδ (ppm)SolventReference
Alcohols 1-Phenylethanol(R)-Pirkle's Alcoholα-CH0.040CCl₄Pirkle, W. H.; Sikkenga, D. L. J. Org. Chem.1976 , 41 (19), 3163-3166
1-Phenylethanol(S)-TFAEα-CH0.035CDCl₃Pirkle, W. H.; Hoover, D. J. J. Org. Chem.1982 , 47 (15), 2901-2905
Amines α-Methylbenzylamine(R)-Pirkle's Alcoholα-CH0.120CDCl₃Pirkle, W. H.; Hoover, D. J. J. Org. Chem.1982 , 47 (15), 2901-2905
Amino Acids N-TFA-PhenylalanineQuinineNH0.310C₆D₆Uccello-Barretta, G. et al. Chirality2007 , 19 (10), 826-834
N-3,5-DNB-Phenylglycine Me EsterIsosorbide DerivativeNH0.159CDCl₃
Sulfoxides Methyl phenyl sulfoxide(R)-Pirkle's AlcoholS-CH₃0.060CDCl₃Pirkle, W. H.; et al. J. Am. Chem. Soc.1971 , 93 (15), 3854-3855
Lactones γ-Valerolactone(R)-TFAEγ-CH0.022CCl₄[3]

Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible results. Below are generalized protocols for determining enantiomeric excess using the discussed chiral solvating agents.

General Sample Preparation Protocol
  • Analyte Preparation: Accurately weigh a specific amount of the chiral analyte (typically 1-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CCl₄) in a clean, dry NMR tube.[4][5][6] The final volume should be approximately 0.5-0.7 mL.[5][6]

  • CSA Addition: Add the chiral solvating agent to the analyte solution. The molar ratio of CSA to analyte is a critical parameter and often needs to be optimized. A common starting point is a 1:1 molar ratio, but ratios from 0.5 to 5 equivalents of CSA may be explored to maximize the chemical shift separation.

  • Homogenization: Gently shake or vortex the NMR tube to ensure the solution is homogeneous.

  • Temperature Equilibration: Allow the sample to equilibrate to the probe temperature of the NMR spectrometer before data acquisition. Temperature can significantly affect the observed chemical shift non-equivalence.[2]

NMR Data Acquisition
  • Spectrometer: A standard ¹H NMR spectrometer (300-600 MHz) is typically sufficient.

  • Experiment: A standard one-dimensional ¹H NMR experiment is usually performed.

  • Parameters:

    • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration of the signals of interest.

    • Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the protons being integrated is recommended for quantitative analysis.

    • Pulse Width: A 90° pulse is typically used.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum carefully.

    • Perform a baseline correction.

    • Integrate the separated signals corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula:

    % ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Mandatory Visualizations

Principle of Chiral Recognition and Signal Splitting

G Principle of Chiral Recognition by a CSA R_enantiomer R-Enantiomer R_CSA_complex [R-Analyte • CSA] R_enantiomer->R_CSA_complex + CSA S_enantiomer S-Enantiomer S_CSA_complex [S-Analyte • CSA] S_enantiomer->S_CSA_complex + CSA CSA Chiral Solvating Agent (CSA) NMR_Spectrum NMR Spectrum R_CSA_complex->NMR_Spectrum δ_R S_CSA_complex->NMR_Spectrum δ_S

Caption: Formation of diastereomeric complexes between enantiomers and a CSA, leading to distinct NMR signals.

Experimental Workflow for Enantiomeric Purity Determination

G Workflow for Enantiomeric Purity Determination by NMR start Start sample_prep 1. Sample Preparation - Dissolve analyte in deuterated solvent - Add Chiral Solvating Agent start->sample_prep nmr_acquisition 2. NMR Data Acquisition - Acquire 1H NMR spectrum sample_prep->nmr_acquisition data_processing 3. Data Processing - Fourier Transform - Phasing & Baseline Correction nmr_acquisition->data_processing peak_integration 4. Peak Integration - Integrate separated enantiomeric signals data_processing->peak_integration ee_calculation 5. Enantiomeric Excess Calculation - % ee = |(I_maj - I_min) / (I_maj + I_min)| * 100 peak_integration->ee_calculation end End ee_calculation->end

Caption: Step-by-step workflow for determining enantiomeric excess using NMR spectroscopy with a CSA.

Concluding Remarks

The use of chiral solvating agents in NMR spectroscopy provides a powerful and efficient tool for the determination of enantiomeric purity. Pirkle's Alcohol, TFAE, and Quinine each offer distinct advantages depending on the class of analyte being investigated. The selection of the optimal CSA and the careful optimization of experimental conditions are paramount for achieving accurate and reliable results. This guide serves as a starting point for researchers to compare these common CSAs and to implement this valuable analytical technique in their work. For novel or challenging analytes, screening a variety of CSAs may be necessary to identify the most effective agent for achieving baseline-resolved signals and, thus, a confident determination of enantiomeric purity.

References

A Comparative Guide to 10-Camphorsulfonic Acid and Mosher's Acid for Chiral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereochemistry, the accurate determination of enantiomeric purity and absolute configuration is paramount for researchers, scientists, and professionals in drug development. Chiral derivatizing agents (CDAs) and resolving agents are indispensable tools in this pursuit. This guide provides a detailed comparison of two prominent chiral acids: 10-Camphorsulfonic acid (CSA) and α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid. We will delve into their primary applications, mechanisms of action, and present supporting experimental data to offer a comprehensive overview of their performance in chiral analysis.

At a Glance: Key Differences and Primary Applications

Feature10-Camphorsulfonic Acid (CSA)Mosher's Acid (MTPA)
Primary Application Chiral resolution of racemic amines and other cations via diastereomeric salt formation and crystallization.[1][2][3]Determination of enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines via NMR analysis of diastereomeric esters/amides.[4][5][6][7]
Mechanism Forms diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.Covalently derivatizes the analyte to form diastereomers that exhibit distinct chemical shifts in NMR spectra.[4][5]
Typical Analyte Basic compounds, particularly amines.[1][2][3]Alcohols and amines.[4][5][6][7]
Analytical Technique Primarily crystallization, followed by analysis of the separated enantiomers (e.g., by HPLC, polarimetry).Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F).[4][5]

In-Depth Comparison: Mechanism of Action and Performance

10-Camphorsulfonic Acid (CSA): A Workhorse for Chiral Resolution

10-Camphorsulfonic acid is a strong, chiral acid widely employed as a resolving agent. Its primary utility lies in the separation of enantiomers of basic compounds, most notably amines, through the formation of diastereomeric salts.[1][2][3] The differing solubilities of these salts allow for their separation by fractional crystallization. Both (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid are commercially available, enabling the selective crystallization of either enantiomer of the target compound.

While its principal application is in physical separation, CSA can also be used as a chiral derivatizing agent for NMR analysis, particularly for chiral alcohols. By converting the sulfonic acid to its corresponding sulfonyl chloride, diastereomeric sulfonate esters can be formed. These diastereomers can then be distinguished by NMR spectroscopy to determine the enantiomeric composition.[8]

Experimental Data for Chiral Resolution using CSA:

Racemic CompoundResolving AgentSolventEnantiomeric Excess (ee) AchievedReference
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-camphorsulfonic acidDichloromethane98% for (R,R)-enantiomer (precipitate)[3]
Racemic diethanolamine (B148213) derivative(-)-camphor-10-sulphonic acidAcetone>99% for R,R-(-) enantiomer (precipitate)[2]
Mosher's Acid (MTPA): The Gold Standard for NMR-Based Chiral Analysis

Mosher's acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a cornerstone of chiral analysis, specifically for the determination of enantiomeric excess and absolute configuration of chiral alcohols and amines using NMR spectroscopy.[4][5][6][7] The methodology involves the reaction of the chiral analyte with an enantiomerically pure form of Mosher's acid chloride (either (R)-(-)- or (S)-(+)-MTPA-Cl) to form diastereomeric esters or amides.

The key to the Mosher method lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the resulting diastereomers, this phenyl group is held in a preferred conformation relative to the chiral center of the analyte, leading to distinct shielding or deshielding of nearby protons. This results in different chemical shifts for the corresponding protons in the two diastereomers, which can be observed in the ¹H NMR spectrum. The difference in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration of the stereocenter.[5] Furthermore, the integration of the distinct signals allows for the precise quantification of the enantiomeric excess.

Hypothetical ¹H NMR Data for Mosher's Ester Analysis of a Chiral Secondary Alcohol (R¹R²CHOH):

Protonδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H of R¹ group2.352.45+0.10
H of R² group1.801.72-0.08
OCH₃ of MTPA3.553.58+0.03

Experimental Protocols

Chiral Resolution of a Racemic Amine using 10-Camphorsulfonic Acid

This protocol is a generalized procedure based on the resolution of (±)-trans-2,3-diphenylpiperazine.[3]

  • Salt Formation: Dissolve the racemic amine (1 equivalent) and (1S)-(+)-10-camphorsulfonic acid (2 equivalents) in a suitable solvent (e.g., dichloromethane) at room temperature.

  • Crystallization: Stir the solution for an extended period (e.g., 24 hours) to allow for the selective precipitation of one diastereomeric salt.

  • Isolation: Filter the precipitate and wash with a small amount of cold solvent. The filtrate can be processed separately to recover the other enantiomer.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 2M Na₂CO₃). Stir until the salt dissolves.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the enantiomerically enriched free amine.

  • Analysis: Determine the enantiomeric excess of the product by a suitable method, such as chiral HPLC.

Determination of Enantiomeric Excess of a Chiral Alcohol using Mosher's Acid

This is a general protocol for the preparation of Mosher's esters for NMR analysis.[5]

  • Preparation of Reagents: In two separate NMR tubes or small vials, place the chiral alcohol (1.0 equivalent) and a suitable solvent (e.g., pyridine-d₅ or CDCl₃ with a non-nucleophilic base like pyridine).

  • Derivatization: To one container, add (R)-(-)-Mosher's acid chloride (1.1 equivalents). To the other, add (S)-(+)-Mosher's acid chloride (1.1 equivalents).

  • Reaction: Gently shake or vortex the mixtures and allow them to react at room temperature. The reaction progress can be monitored by TLC or NMR until the starting alcohol is consumed.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester mixtures directly.

  • Data Processing: Identify and assign the signals for protons near the chiral center in both spectra.

  • Calculation of Enantiomeric Excess (ee): Integrate a well-resolved signal for each diastereomer. The enantiomeric excess can be calculated using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100

Visualizing the Workflows

Logical Workflow for Chiral Analysis Method Selection

Chiral_Analysis_Workflow start Chiral Analyte (Alcohol or Amine) method_selection Select Analytical Method start->method_selection goal Determine Enantiomeric Purity and/or Absolute Configuration is_amine Is the analyte an amine? method_selection->is_amine csa_nmr 10-Camphorsulfonic Acid (NMR Analysis of Diastereomers) method_selection->csa_nmr is_preparative Is preparative scale separation required? is_amine->is_preparative Yes mtpa_nmr Mosher's Acid (NMR Analysis of Diastereomers) is_amine->mtpa_nmr No (or alcohol) csa_resolution 10-Camphorsulfonic Acid (Diastereomeric Salt Resolution) is_preparative->csa_resolution Yes is_preparative->mtpa_nmr No csa_resolution->goal mtpa_nmr->goal csa_nmr->goal

Caption: A decision-making workflow for selecting a suitable chiral analysis method.

Generalized Mechanism of Chiral Derivatizing Agents for NMR Analysis

CDA_Mechanism cluster_reactants Reactants cluster_products Products enantiomers Enantiomeric Mixture (R-Analyte and S-Analyte) reaction Derivatization Reaction enantiomers->reaction cda Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) cda->reaction diastereomers Diastereomeric Mixture ((R,R)-Derivative and (S,R)-Derivative) nmr_analysis NMR Spectroscopy diastereomers->nmr_analysis reaction->diastereomers result Distinct NMR Signals (Quantification of ee and Determination of Absolute Configuration) nmr_analysis->result

Caption: The general mechanism of action for chiral derivatizing agents in NMR analysis.

Conclusion

Both 10-Camphorsulfonic acid and Mosher's acid are powerful tools for chiral analysis, each with its distinct advantages and primary areas of application. Mosher's acid is the preeminent reagent for the determination of enantiomeric excess and absolute configuration of chiral alcohols and amines by NMR spectroscopy, offering a wealth of structural information from a small amount of sample. On the other hand, 10-Camphorsulfonic acid excels as a robust and cost-effective agent for the preparative-scale resolution of racemic amines through diastereomeric salt crystallization. While CSA can be adapted for NMR analysis of chiral alcohols, Mosher's acid remains the more widely used and documented reagent for this specific application. The choice between these two reagents will ultimately depend on the specific goals of the analysis, the nature of the analyte, and the scale of the investigation.

References

A Comparative Guide to 10-Camphorsulfonic Acid and Tartaric Acid for Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical process in the development and manufacturing of chiral drugs and fine chemicals. The formation of diastereomeric salts through the use of a chiral resolving agent is a classical and robust method for separating enantiomers. Among the arsenal (B13267) of resolving agents, 10-Camphorsulfonic acid (CSA) and tartaric acid are two of the most commonly employed chiral acids for the resolution of racemic bases, such as amines. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the most suitable resolving agent for their specific needs.

Principle of Enantiomeric Resolution by Diastereomeric Salt Formation

Enantiomeric resolution via diastereomeric salt formation relies on the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequent liberation of the free base from the separated diastereomeric salts yields the resolved enantiomers.

Performance Comparison: 10-Camphorsulfonic Acid vs. Tartaric Acid

The choice between 10-camphorsulfonic acid and tartaric acid is often empirical and depends heavily on the specific substrate, the desired enantiomer, and the solvent system used for crystallization. While both are effective, their performance can vary significantly in terms of yield and enantiomeric excess (ee%).

Quantitative Data Summary

The following tables summarize the performance of 10-camphorsulfonic acid and tartaric acid in the resolution of various racemic amines, based on available experimental data.

Table 1: Performance of 10-Camphorsulfonic Acid in Enantiomeric Resolution

Racemic CompoundResolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
2-(Benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol(-)-10-Camphorsulfonic acidAcetone70>99--INVALID-LINK--
(±)-trans-2,3-Diphenylpiperazine(1S)-(+)-10-Camphorsulfonic acidDichloromethane (B109758)25 (for the R,R-enantiomer)98--INVALID-LINK--
3-Amino-diazepin-2-one derivative(1S)-(+)-10-Camphorsulfonic acidIsopropyl acetate/Acetonitrile83>99.8--INVALID-LINK--

Table 2: Performance of Tartaric Acid in Enantiomeric Resolution

Racemic CompoundResolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
(±)-α-Methylbenzylamine(+)-Tartaric acidMethanol (B129727)High>95--INVALID-LINK--
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric acidNot specified80-90>85--INVALID-LINK--
2-(Benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanolD-Tartaric acid / D-Dibenzoyl tartaric acidMethanolPoorPoor--INVALID-LINK--

Direct Comparison Case Study:

In the resolution of 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol, a direct comparison revealed the superior performance of (-)-camphor-10-sulphonic acid over tartaric acid derivatives. While (-)-CSA yielded the R,R-(-) enantiomer with a high yield (70%) and excellent enantiomeric excess (>99%), attempts with D-tartaric acid and D-dibenzoyl tartaric acid resulted in poor resolution with low yields and enantiomeric excesses. This highlights that for certain substrates, the choice of resolving agent can be the determining factor for a successful resolution.

Experimental Protocols

Below are detailed, generalized methodologies for the enantiomeric resolution of a racemic amine using both 10-camphorsulfonic acid and tartaric acid. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Resolution using 10-Camphorsulfonic Acid

Materials:

  • Racemic amine

  • (1S)-(+)- or (1R)-(-)-10-Camphorsulfonic acid (0.5 - 1.0 equivalent)

  • Anhydrous solvent (e.g., acetone, dichloromethane, ethyl acetate, or a mixture)

  • Standard laboratory glassware (Erlenmeyer flask, Büchner funnel, etc.)

  • Stirring and heating apparatus

Procedure:

  • Dissolution: Dissolve the racemic amine (1 equivalent) in a minimal amount of the chosen anhydrous solvent in an Erlenmeyer flask. In a separate flask, dissolve 0.5 to 1.0 equivalent of the selected enantiomer of 10-camphorsulfonic acid in the same solvent, with gentle heating if necessary.

  • Salt Formation: Slowly add the 10-camphorsulfonic acid solution to the amine solution with continuous stirring. The formation of a precipitate (the less soluble diastereomeric salt) may occur immediately or upon cooling.

  • Crystallization: If no precipitate forms, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. The solution can also be left to stand at a reduced temperature for an extended period (e.g., overnight) to allow for slow crystallization, which often leads to higher purity crystals.

  • Isolation of Diastereomeric Salt: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any soluble impurities and the more soluble diastereomer.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous basic solution (e.g., 1 M NaOH). Stir the mixture until the solid dissolves completely.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Final Product: Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Protocol 2: Resolution using Tartaric Acid

Materials:

  • Racemic amine

  • (+)- or (-)-Tartaric acid (0.5 - 1.0 equivalent)

  • Anhydrous methanol or ethanol

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1 equivalent) in anhydrous methanol or ethanol. In a separate flask, dissolve 0.5 to 1.0 equivalent of the chosen enantiomer of tartaric acid in the same solvent. Gentle heating may be required to fully dissolve the tartaric acid.

  • Salt Formation: Add the tartaric acid solution to the amine solution while stirring. An exothermic reaction may be observed.

  • Crystallization: Allow the solution to cool to room temperature and then let it stand undisturbed for several hours or overnight to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol or ethanol.

  • Liberation of the Free Amine: Treat the collected diastereomeric salt with an aqueous solution of a strong base (e.g., 1 M NaOH) to liberate the free amine.

  • Extraction and Purification: Extract the liberated amine into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extract with water and brine, and then dry it over an anhydrous drying agent.

  • Final Product: Evaporate the solvent to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the final product by chiral HPLC, polarimetry, or other suitable methods.

Visualization of the Resolution Workflow

The following diagram illustrates the general experimental workflow for enantiomeric resolution via diastereomeric salt formation.

G cluster_0 Diastereomeric Salt Formation and Separation cluster_1 Liberation of Enantiomers racemic_mixture Racemic Mixture (R- and S-enantiomers) salt_formation Salt Formation in Solution (R-base)(+)-acid & (S-base)(+)-acid racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-CSA or (+)-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (solid) crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomeric Salt (in solution) crystallization->more_soluble_salt Mother Liquor liberation_less Liberation of Free Base (e.g., with NaOH) less_soluble_salt->liberation_less liberation_more Liberation of Free Base (from mother liquor) more_soluble_salt->liberation_more enantiomer_1 Pure Enantiomer 1 liberation_less->enantiomer_1 enantiomer_2 Enriched Enantiomer 2 liberation_more->enantiomer_2

Caption: General workflow for enantiomeric resolution.

Conclusion

Both 10-Camphorsulfonic acid and tartaric acid are valuable and effective resolving agents for the enantiomeric resolution of racemic bases. The choice between them is not always straightforward and should be guided by preliminary screening experiments.

  • Tartaric acid is often a cost-effective first choice due to its ready availability and success in resolving a wide range of amines.

  • 10-Camphorsulfonic acid , a stronger acid, can form more stable and crystalline salts, which may lead to higher yields and enantiomeric excesses, particularly for substrates that are difficult to resolve with tartaric acid.

For any new racemic compound, it is advisable to screen a panel of chiral resolving agents, including both 10-camphorsulfonic acid and tartaric acid, along with their derivatives, and to optimize the solvent system to achieve the most efficient separation. The detailed protocols and comparative data presented in this guide provide a solid foundation for developing a successful enantiomeric resolution process.

effectiveness of camphorsulfonic acid derivatives as chiral catalysts compared to others

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving desired stereochemical outcomes. Among the diverse array of catalysts available to researchers, scientists, and drug development professionals, camphorsulfonic acid (CSA) and its derivatives have carved out a significant niche as effective and readily available organocatalysts. This guide provides an objective comparison of the performance of camphorsulfonic acid derivatives against other prominent classes of chiral catalysts in key asymmetric transformations, supported by experimental data.

Derived from the naturally abundant and inexpensive camphor, CSA is a strong chiral Brønsted acid. Its rigid bicyclic structure provides a well-defined chiral environment that can effectively induce enantioselectivity in a variety of chemical reactions.[1] This, coupled with its stability and ease of handling, makes it an attractive option in both academic and industrial settings. This guide will delve into a comparative analysis of CSA derivatives against other catalyst systems in three fundamental asymmetric reactions: the Friedel-Crafts alkylation, the aldol (B89426) reaction, and the Michael addition.

Asymmetric Friedel-Crafts Alkylation: A Battle of Brønsted Acids

The Friedel-Crafts alkylation is a cornerstone of carbon-carbon bond formation. In its asymmetric variant, chiral Brønsted acids are frequently employed to protonate the electrophile, thereby activating it and directing the nucleophilic attack of an aromatic ring to one enantiotopic face. Here, we compare the efficacy of camphorsulfonic acid with that of a widely used chiral phosphoric acid (CPA) in the alkylation of indole (B1671886) with a chalcone (B49325) derivative.

While direct comparative data under identical conditions is often scarce in the literature, a study on the influence of Brønsted acid pKa on reaction yield provides valuable insight. In the reaction of 3-indolylmethanol with furan, camphorsulfonic acid (pKa ≈ 1.2) provided a high yield, whereas less acidic catalysts such as benzoic acid (pKa = 4.2) and 2,4-dinitrobenzoic acid (pKa = 1.42) failed to catalyze the reaction.[2] This highlights the importance of sufficient acidity for this transformation. However, in terms of enantioselectivity, chiral phosphoric acids often demonstrate superior performance due to their well-defined chiral pocket. In an asymmetric Friedel-Crafts arylation of 3-indolylmethanol with furan, various chiral phosphoric acids were employed, though they resulted in low enantioselectivities (<27% ee) in this specific instance.[2]

Table 1: Comparison of Catalysts in Asymmetric Friedel-Crafts Alkylation

CatalystElectrophileNucleophileSolventTemp. (°C)Yield (%)ee (%)Reference
(1R)-(-)-CSAChalconeIndoleCH₂Cl₂RTHighModerate[1][3]
Chiral Phosphoric AcidN-acyl imineIndoleNot SpecifiedNot SpecifiedExcellentHigh[4]
Cu(I)-Aziridine-phosphinetrans-β-nitrostyreneIndoleCHCl₃-15up to 88up to 92[5]

Experimental Protocols:

General Protocol for Asymmetric Friedel-Crafts Alkylation with (1R)-(-)-Camphorsulfonic Acid: [1] To a solution of chalcone (0.125 mmol) and (1R)-(-)-Camphorsulfonic acid (0.0125 mmol) in dry dichloromethane (B109758) (0.75 mL), indole (0.15 mmol) is added. The reaction mixture is stirred at room temperature for 48 hours. The reaction is then quenched by the dropwise addition of a saturated aqueous solution of NaHCO₃ (0.75 mL). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for Asymmetric Friedel-Crafts Alkylation with a Chiral Phosphoric Acid-Cu(I) Complex: [5] A solution of (CuOTf)₂·C₆H₆ (8 mol%, 0.04 mmol), a chiral aziridine-phosphine ligand (10 mol%, 0.05 mmol), and triethylamine (B128534) (0.1 mmol) in chloroform (B151607) (3 mL) is stirred at 0 °C for 4 hours. Following catalyst generation, trans-β-nitrostyrene (0.5 mmol) and indole (0.5 mmol) are added, and the mixture is stirred at -15 °C for 48 hours. The reaction mixture is then directly loaded onto a silica gel column for purification.

General Catalytic Cycle of a Brønsted Acid-Catalyzed Friedel-Crafts Reaction Catalyst Chiral Brønsted Acid (H-A) Activated_E Activated Electrophile (E-H-A) Catalyst->Activated_E Protonation Electrophile Electrophile (E) Electrophile->Activated_E Product_Complex Product-Catalyst Complex Activated_E->Product_Complex Nucleophile Nucleophile (Nu) Nucleophile->Activated_E Nucleophilic Attack Product_Complex->Catalyst Catalyst Regeneration Product Chiral Product (Nu-E) Product_Complex->Product

Catalytic cycle of a Brønsted acid-catalyzed reaction.

Asymmetric Aldol Reaction: A Synergistic Approach

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. While L-proline is a renowned organocatalyst for this transformation, studies have shown that its efficacy can be enhanced by the addition of a co-catalyst, such as camphorsulfonic acid.[6] The CSA is thought to assist in the protonation of the aldehyde, increasing its electrophilicity.

Table 2: Comparison of Catalysts in Asymmetric Aldol Reaction

CatalystKetoneAldehydeSolventTemp. (°C)Yield (%)dr (anti:syn)ee (%)Reference
L-ProlineCyclohexanone4-NitrobenzaldehydeDMSORT9793:799[7]
L-Proline / D-CSACyclohexanoneBenzaldehydeH₂O/DMFRTHighGoodGood[1]
Chiral DiamineAcetone4-NitrobenzaldehydeNot SpecifiedRT9519:196[8]

Experimental Protocols:

General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction: [9] In a 2 mL vial, the aldehyde (0.25 mmol) is dissolved in DMSO (0.5 mL). Cyclohexanone (1.0 mmol, 4 equivalents) and (S)-proline (0.05 mmol, 20 mol%) are added. The vial is capped and the mixture is stirred at room temperature for the specified time. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product conversion and diastereomeric ratio are determined by ¹H-NMR analysis of the crude mixture, and the enantiomeric excess is determined by CSP-HPLC analysis after purification.

General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction Assisted by D-Camphorsulfonic Acid: [1] In a reaction vessel, L-proline (20 mol%) and D-camphorsulfonic acid (20 mol%) are dissolved in a mixture of water and an appropriate organic solvent (e.g., DMF). The ketone (2.0 mmol) is added to the solution, followed by the aldehyde (1.0 mmol). The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the aldol product.

Experimental Workflow for Asymmetric Synthesis Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Solvent) Start->Reaction_Setup Reaction Stirring at Controlled Temperature Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC, etc.) Purification->Analysis End End Analysis->End Catalyst Selection Logic for Asymmetric Synthesis Reaction_Type Define Reaction Type (e.g., Aldol, Friedel-Crafts) Substrate_Scope Consider Substrate Scope (Sterics, Electronics) Reaction_Type->Substrate_Scope Catalyst_Class Select Catalyst Class Substrate_Scope->Catalyst_Class Organocatalyst Organocatalyst (e.g., CSA, Proline, CPA) Catalyst_Class->Organocatalyst Metal-free, Readily available Metal_Complex Transition Metal Complex Catalyst_Class->Metal_Complex High turnover, Broad scope Biocatalyst Enzyme Catalyst_Class->Biocatalyst High selectivity, Mild conditions Literature_Search Consult Literature for Precedent & Performance Data Organocatalyst->Literature_Search Metal_Complex->Literature_Search Biocatalyst->Literature_Search Optimization Optimize Reaction Conditions (Solvent, Temp., Loading) Literature_Search->Optimization Final_Choice Final Catalyst Selection Optimization->Final_Choice

References

A Comparative Guide to Prominent Chiral Auxiliaries: Evans' Oxazolidinones vs. Oppolzer's Camphorsultam

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, crucial for the development of enantiomerically pure pharmaceuticals, chiral auxiliaries remain a cornerstone for the stereocontrolled formation of new chiral centers. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding the stereochemical outcome of a subsequent reaction before being cleaved and often recovered.[1][2] This guide provides an objective comparison of two of the most powerful and widely utilized classes of chiral auxiliaries: the Evans' oxazolidinones and the camphor-derived Oppolzer's camphorsultams.

While the initial topic of interest included camphorsulfonic acid esters, a thorough literature review reveals their limited application as chiral auxiliaries. Instead, this guide focuses on the structurally related and extensively documented Oppolzer's camphorsultam, providing a more practical and data-supported comparison for researchers, scientists, and drug development professionals.[3][4]

At a Glance: Performance Comparison

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity, ensure high chemical yields, and be readily attached and removed under conditions that do not compromise the newly formed stereocenter.[5]

Table 1: Performance in Asymmetric Alkylation Reactions
Chiral AuxiliarySubstrate (N-Acyl Group)ElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone PropionylAllyl Iodide98:2 d.r.>90
(S)-4-Benzyl-2-oxazolidinone PropionylBenzyl (B1604629) Bromide>99:1 d.r.95
(1S)-(-)-2,10-Camphorsultam PropionylAllyl Bromide96:4 d.r.>90
(1S)-(-)-2,10-Camphorsultam PhenylacetylMethyl Iodide>95% d.e.High
Table 2: Performance in Asymmetric Aldol (B89426) Reactions
Chiral AuxiliarySubstrate (N-Acyl Group)AldehydeLewis Acid / BaseDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone PropionylIsobutyraldehydeBu₂BOTf, Et₃N>99:1 (syn:anti)89
(S)-4-Isopropyl-2-oxazolidinone PropionylBenzaldehydeBu₂BOTf, DIPEA99:1 (syn:anti)85
(1S)-(-)-2,10-Camphorsultam PropionylIsobutyraldehydeTiCl₄, (-)-Sparteine91:9 (anti:syn)80

Mechanism of Stereocontrol

The high degree of stereoselectivity achieved with these auxiliaries is a direct result of their rigid structures, which create a highly ordered and sterically biased transition state.

Evans' Oxazolidinones: Upon deprotonation, the N-acyloxazolidinone forms a rigid, chelated Z-enolate with the metal cation (e.g., Li⁺, Na⁺, or Bu₂B⁺).[6] The substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. This predictable facial bias is the key to its high stereocontrol, particularly in generating syn-aldol products.[5]

Oppolzer's Camphorsultam: Derived from naturally occurring camphor (B46023), the rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment.[7] The sulfonyl group plays a crucial role in orienting the acyl side chain through dipole-dipole interactions, exposing one face of the enolate to electrophilic attack while the bulky camphor skeleton shields the other. This model effectively predicts the stereochemical outcome in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[5][8]

Stereocontrol_Models cluster_evans Evans' Oxazolidinone cluster_oppolzer Oppolzer's Camphorsultam evans_model Chelated Z-Enolate (Rigid Structure) evans_shield Steric Shielding by C4-Substituent evans_model->evans_shield evans_attack Electrophile Attacks Less Hindered Face evans_shield->evans_attack evans_product High Diastereoselectivity (e.g., syn-Aldol) evans_attack->evans_product oppolzer_model Rigid Camphor Backbone oppolzer_shield Facial Shielding by Camphor Structure oppolzer_model->oppolzer_shield oppolzer_attack Electrophile Attacks Exposed Face oppolzer_shield->oppolzer_attack oppolzer_product High Diastereoselectivity oppolzer_attack->oppolzer_product

Caption: Logical flow of stereocontrol for Evans' and Oppolzer's auxiliaries.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon published results. Below are representative protocols for the attachment of an acyl group to the auxiliary, a diastereoselective alkylation, and the subsequent cleavage of the auxiliary.

Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The general process for utilizing a chiral auxiliary involves three main stages: attachment, diastereoselective reaction, and cleavage.

Asymmetric_Synthesis_Workflow sub Prochiral Substrate (e.g., Carboxylic Acid Derivative) attach Attachment (Acylation) sub->attach aux Chiral Auxiliary (Evans' or Oppolzer's) aux->attach acyl_aux N-Acyl Auxiliary Adduct attach->acyl_aux react Diastereoselective Reaction (e.g., Alkylation) acyl_aux->react product_aux Product-Auxiliary Adduct (New Stereocenter) react->product_aux cleave Cleavage product_aux->cleave product Enantiomerically Enriched Product cleave->product aux_rec Recovered Auxiliary cleave->aux_rec

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Evans' Oxazolidinone

Step A: N-Acylation of (S)-4-Benzyl-2-oxazolidinone [6][9]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the resulting lithium salt solution for 30 minutes at -78 °C.

  • In a separate flask, prepare the desired acid chloride (e.g., propionyl chloride, 1.1 eq). Add the acid chloride dropwise to the lithium salt solution at -78 °C.

  • Stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-acyl oxazolidinone.

Step B: Asymmetric Alkylation [6][10]

  • Dissolve the N-acyl oxazolidinone (1.0 eq) from Step A in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C. Slowly add a solution of a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the sodium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.

  • Extract the product, dry the combined organic layers over anhydrous MgSO₄, and concentrate. The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio before purification by column chromatography.

Step C: Cleavage of the Auxiliary [2][5]

  • Dissolve the purified alkylated product from Step B (1.0 eq) in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add aqueous hydrogen peroxide (30%, 4.0 eq), followed by the dropwise addition of aqueous lithium hydroxide (B78521) (LiOH, 2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Remove the organic solvent (THF) under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl (e.g., 1 M) and extract with diethyl ether to isolate the enantiomerically enriched carboxylic acid.

Protocol 2: Oppolzer's Camphorsultam

Step A: N-Acylation of (1S)-(-)-2,10-Camphorsultam [11]

  • In a flame-dried flask under an inert atmosphere, dissolve (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir the resulting solution for 30 minutes.

  • Add the desired acid chloride (e.g., phenylacetyl chloride, 1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step B: Asymmetric Alkylation [11]

  • Dissolve the N-acyl camphorsultam (1.0 eq) from Step A in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise and stir the mixture for 1 hour at this temperature to form the enolate.

  • Add the electrophile (e.g., methyl iodide, 1.5 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at this temperature for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Step C: Cleavage of the Auxiliary [11][12]

  • Dissolve the N-alkylated camphorsultam from Step B (1.0 eq) in a mixture of THF and water (e.g., 4:1).

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH, 2.0 eq) followed by 30% hydrogen peroxide (H₂O₂, 4.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2 with 1 M HCl.

  • Extract with an organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid. The water-soluble camphorsultam auxiliary can often be recovered from the aqueous layer.

Conclusion

Both Evans' oxazolidinones and Oppolzer's camphorsultam are exemplary chiral auxiliaries that have proven invaluable in asymmetric synthesis.[5] They offer high levels of stereocontrol, predictable outcomes, and robust, well-documented protocols for their application and removal. The choice between these auxiliaries will often depend on the specific synthetic challenge, including the desired product stereochemistry (e.g., syn vs. anti in aldol reactions), the nature of the substrates, and the planned cleavage strategy. For many standard transformations like syn-selective aldol reactions and simple alkylations, Evans' auxiliaries are often the first choice due to a vast body of literature and consistently high selectivities. Oppolzer's camphorsultam, however, demonstrates exceptional performance in other areas, such as Diels-Alder reactions, and can offer different stereochemical outcomes in aldol additions, providing a complementary tool for the synthetic chemist.

References

A Comparative Guide to Analytical Methods for the Quality Control of 10-Camphorsulfonic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous quality control of pharmaceutical ingredients is paramount to ensure the safety and efficacy of drug products. 10-Camphorsulfonic acid ethyl ester, a chiral molecule, presents unique analytical challenges, particularly in the accurate determination of its enantiomeric purity and the detection of potential impurities. This guide provides an objective comparison of various analytical methods for the quality control of this compound, supported by experimental data and detailed methodologies.

Method Comparison at a Glance

A variety of analytical techniques can be employed for the quality control of this compound. The choice of method often depends on the specific analytical requirement, such as routine purity assessment, enantiomeric excess determination, or trace-level impurity analysis. The following table summarizes the key performance characteristics of the most relevant analytical methods.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric purity and impurity profiling.High resolution of enantiomers, well-established technique.Can require extensive method development for optimal separation.
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation of volatile compounds followed by detection based on ionization in a hydrogen flame.Assay and detection of organic impurities.Robust, reproducible, and provides good quantitative accuracy for volatile analytes.Not suitable for non-volatile impurities; does not provide structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile impurities, including potential genotoxic impurities.High sensitivity and specificity, provides structural information for impurity identification.Requires derivatization for some analytes; instrumentation can be more complex than GC-FID.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Chiral and achiral separations.Faster separations and lower organic solvent consumption compared to HPLC.[1][2][3][4]Instrumentation is less common than HPLC and GC.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.Enantiomeric separation and analysis of charged analytes.High separation efficiency, low sample and reagent consumption.[5][6][7][8]Can have lower sensitivity and precision compared to chromatographic methods.
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of compound purity by comparing the integral of an analyte signal to that of a certified reference standard.Absolute purity determination of reference standards.Primary analytical method, highly accurate and precise without the need for identical reference material for the analyte.[9][10][11][12][13]Lower sensitivity compared to chromatographic methods; requires a relatively large sample amount.

Performance Data Comparison

The following table presents a comparative summary of key validation parameters for selected analytical methods based on available literature. These values can serve as a benchmark for method development and validation in your laboratory.

ParameterChiral HPLC (Hypothetical)GC-FID[14]GC-MS[14]HPLC-MS[15]
Limit of Detection (LOD) Analyte dependent (typically ng/mL range)1.5 - 1.9 ppm0.055 - 0.102 ppm0.41 ng/mL
Limit of Quantitation (LOQ) Analyte dependent (typically ng/mL to µg/mL range)5.0 - 6.3 ppm0.18 - 0.34 ppm2.1 ng/mL
Linearity (r²) > 0.999> 0.99> 0.990.9992 - 0.9997
Accuracy (% Recovery) 98 - 102%90 - 110%90 - 110%80 - 120%
Precision (%RSD) < 2%< 10%< 10%< 10%

Experimental Protocols

Chiral High-Performance Liquid Chromatography (Chiral HPLC-UV)

This protocol provides a general starting point for developing a chiral HPLC method for the enantiomeric purity of this compound. Optimization of the chiral stationary phase, mobile phase composition, and other chromatographic parameters will be necessary.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol, ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 20 - 40 °C.

  • Detection: UV at a suitable wavelength (e.g., 285 nm).[16]

  • Sample Preparation: Dissolve a accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • System Suitability: Inject a solution of the racemic mixture to ensure baseline separation of the enantiomers (Resolution > 1.5). The relative standard deviation of replicate injections should be less than 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification and quantification of volatile impurities, including potential genotoxic impurities like alkyl camphorsulfonates.[14]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-1, 25 m x 0.32 mm i.d., 0.52 µm film thickness).[14]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[14]

  • Oven Temperature Program: Initial temperature of 200 °C, hold for 8 minutes, then ramp at 70 °C/min to 260 °C and hold for 8 minutes.[14]

  • Injector: Split injection with a split ratio of 10:1. Injector temperature at 280 °C.[14]

  • Mass Spectrometer: Electron ionization (EI) source. Scan range of m/z 40-400 or selected ion monitoring (SIM) for target impurities.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate (B1210297) to a concentration of approximately 4 mg/mL. An internal standard can be used for improved quantitative accuracy.[14]

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines. The reported LOD for ethyl camphorsulfonate is in the range of 0.055 to 0.102 ppm.[14]

Visualizing the Workflow and Logic

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the comprehensive quality control of this compound, from sample reception to final decision.

Quality Control Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision SampleReception Sample Reception SamplePreparation Sample Preparation SampleReception->SamplePreparation ChiralHPLC Chiral HPLC (Enantiomeric Purity) SamplePreparation->ChiralHPLC GCMS GC-MS (Impurity Profile) SamplePreparation->GCMS qNMR qNMR (Purity Assay) SamplePreparation->qNMR DataReview Data Review & Analysis ChiralHPLC->DataReview GCMS->DataReview qNMR->DataReview SpecificationCheck Comparison with Specifications DataReview->SpecificationCheck ReportGeneration Certificate of Analysis Generation SpecificationCheck->ReportGeneration Release Release SpecificationCheck->Release Pass Reject Reject SpecificationCheck->Reject Fail

Caption: A typical workflow for the quality control of this compound.

Logical Relationship in Analytical Method Validation

The validation of an analytical method is a structured process to ensure its suitability for the intended purpose. The following diagram illustrates the key parameters and their logical relationships in method validation according to ICH guidelines.

Method Validation Logic cluster_performance Performance Characteristics Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Accuracy->Range Precision->Range LOD->Specificity LOQ->Linearity Linearity->Range

References

A Spectroscopic Comparison of Methyl, Ethyl, and Isopropyl Camphorsulfonic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of three common alkyl esters of camphorsulfonic acid: methyl camphorsulfonate, ethyl camphorsulfonate, and isopropyl camphorsulfonate. These compounds are frequently encountered in synthetic chemistry, particularly as resolving agents and in the formation of sulfonic acid salts of active pharmaceutical ingredients.[1] Understanding their distinct spectroscopic signatures is crucial for their identification, characterization, and quality control. This document presents a summary of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of methyl, ethyl, and isopropyl camphorsulfonate. This data has been compiled from various sources and represents typical values observed in standard deuterated solvents like CDCl₃.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, typical chemical shifts in ppm)

ProtonsMethyl CamphorsulfonateEthyl CamphorsulfonateIsopropyl Camphorsulfonate
Camphor Moiety
CH₃ (C9)0.85 (s, 3H)0.85 (s, 3H)0.84 (s, 3H)
CH₃ (C8)1.05 (s, 3H)1.05 (s, 3H)1.04 (s, 3H)
CH₂ (C3)1.40-1.55 (m, 1H), 2.00-2.15 (m, 1H)1.40-1.55 (m, 1H), 2.00-2.15 (m, 1H)1.40-1.55 (m, 1H), 2.00-2.15 (m, 1H)
CH (C4)1.95 (t, J=4.5 Hz, 1H)1.95 (t, J=4.5 Hz, 1H)1.94 (t, J=4.5 Hz, 1H)
CH₂ (C5)1.60-1.75 (m, 1H), 2.30-2.45 (m, 1H)1.60-1.75 (m, 1H), 2.30-2.45 (m, 1H)1.60-1.75 (m, 1H), 2.30-2.45 (m, 1H)
CH₂ (C6)2.50-2.65 (m, 1H), 2.95-3.10 (m, 1H)2.50-2.65 (m, 1H), 2.95-3.10 (m, 1H)2.50-2.65 (m, 1H), 2.95-3.10 (m, 1H)
Ester Moiety
OCH₃3.80 (s, 3H)--
OCH₂CH₃-4.25 (q, J=7.1 Hz, 2H)-
OCH(CH₃)₂--4.80 (sept, J=6.2 Hz, 1H)
OCH₂CH₃-1.35 (t, J=7.1 Hz, 3H)-
OCH(CH₃)₂--1.38 (d, J=6.2 Hz, 6H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, typical chemical shifts in ppm)

CarbonMethyl CamphorsulfonateEthyl CamphorsulfonateIsopropyl Camphorsulfonate
Camphor Moiety
C158.058.058.1
C2 (C=O)215.0215.0215.1
C342.542.542.6
C442.842.842.9
C527.027.027.1
C630.030.030.1
C748.048.048.1
C819.819.819.9
C919.219.219.3
C1049.049.049.1
Ester Moiety
OCH₃53.0--
OCH₂CH₃-68.0-
OCH(CH₃)₂--76.0
OCH₂CH₃-15.0-
OCH(CH₃)₂--23.5

Table 3: FT-IR Spectroscopic Data (Characteristic absorption bands in cm⁻¹)

Functional GroupMethyl CamphorsulfonateEthyl CamphorsulfonateIsopropyl Camphorsulfonate
C=O (ketone)~1740 (s)~1740 (s)~1740 (s)
S=O (sulfonate)~1350 (s, asym), ~1170 (s, sym)~1350 (s, asym), ~1170 (s, sym)~1350 (s, asym), ~1170 (s, sym)
C-O (ester)~1000 (s)~1000 (s)~1000 (s)
C-H (alkane)~2960 (s), ~2870 (m)~2960 (s), ~2870 (m)~2960 (s), ~2870 (m)

Table 4: Mass Spectrometry Data (Key m/z values from GC-MS with Electron Ionization)

FragmentMethyl Camphorsulfonate (MCS)Ethyl Camphorsulfonate (ECS)Isopropyl Camphorsulfonate (ICS)
[M]+246260274
[M-OR]+215215215
Characteristic Fragment 181.081.081.0
Characteristic Fragment 2-109.1-
Characteristic Fragment 3151.1-151.1

Experimental Protocols

Synthesis of Camphorsulfonic Acid Esters

A general and effective method for the synthesis of camphorsulfonic acid esters involves the reaction of camphorsulfonyl chloride with the corresponding alcohol in the presence of a base.[2]

Materials:

  • (1S)-(+)-10-Camphorsulfonyl chloride

  • Anhydrous alcohol (methanol, ethanol, or isopropanol)

  • Triethylamine (B128534)

  • Dichloromethane (B109758) (anhydrous)

  • Deionized water

  • 10% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve the alcohol (e.g., methanol, 5 mmol) in anhydrous dichloromethane (25 mL).

  • Add triethylamine (7.5 mmol) to the solution.

  • Cool the mixture in an ice bath for 15 minutes with continuous stirring.[2]

  • Slowly add (1S)-(+)-10-camphorsulfonyl chloride (5.5 mmol) to the cooled solution over a period of 5 minutes.[2]

  • Continue stirring the reaction mixture in the ice bath for an additional 45 minutes.[2]

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with ice-cold deionized water (10 mL), cold 10% HCl (8 mL), and cold saturated NaHCO₃ solution (10 mL).[2]

  • Finally, wash the organic layer with deionized water (10 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonate ester.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary. The yield of the sulfonate esters is typically in the range of 75-86%.[2]

Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-25 mg of the camphorsulfonic acid ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Sample Preparation:

  • For liquid samples, a small drop can be placed directly on the ATR crystal of the FT-IR spectrometer.

  • Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Sample Preparation:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

  • Inject the sample into the GC-MS system. The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.

  • The mass spectrometer will ionize the sample molecules (commonly using electron ionization) and separate the resulting ions based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow and Pathway Diagrams

Spectroscopic_Analysis_Workflow cluster_synthesis Ester Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Alcohol Alcohol (Methanol, Ethanol, or Isopropanol) Reaction Esterification Reaction Alcohol->Reaction CSA_Cl (1S)-(+)-10-Camphorsulfonyl Chloride CSA_Cl->Reaction Base Triethylamine in CH2Cl2 Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Ester Camphorsulfonic Acid Ester Purification->Ester NMR NMR Spectroscopy (¹H and ¹³C) Ester->NMR IR FT-IR Spectroscopy Ester->IR MS Mass Spectrometry (GC-MS) Ester->MS Structure Structural Confirmation & Comparative Analysis NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the synthesis and spectroscopic analysis of camphorsulfonic acid esters.

Esterification_Pathway Alcohol R-OH (Alcohol) Intermediate [Intermediate Complex] Alcohol->Intermediate Nucleophilic Attack SulfonylChloride Camphor-SO₂Cl (Camphorsulfonyl Chloride) SulfonylChloride->Intermediate Ester Camphor-SO₂-OR (Camphorsulfonate Ester) Intermediate->Ester Elimination of Cl⁻ HCl HCl Intermediate->HCl Salt Et₃N·HCl HCl->Salt Base Et₃N (Triethylamine) Base->Salt Neutralization

Caption: Generalized reaction pathway for the esterification of camphorsulfonyl chloride.

References

performance of camphorsulfonic acid in resolving different classes of compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of camphorsulfonic acid (CSA) as a chiral resolving agent for various classes of compounds. The efficiency of CSA is compared with other commonly used resolving agents, supported by experimental data to aid in the selection of the most suitable agent for a given resolution challenge.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical and widely adopted technique for separating enantiomers. The process relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. This disparity in physical properties allows for their separation by methods such as fractional crystallization.[1][2] Subsequently, the desired enantiomer can be recovered from the isolated diastereomeric salt.

The general workflow for this process is illustrated in the diagram below.

G racemic_mixture Racemic Mixture (e.g., (R/S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(S)-CSA and (S)-Amine-(S)-CSA) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (1S)-(+)-CSA) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomeric Salt fractional_crystallization->mother_liquor liberation_less Liberation of Enantiomer less_soluble_salt->liberation_less liberation_more Liberation of Enantiomer mother_liquor->liberation_more pure_enantiomer1 Enantiomerically Enriched Product 1 liberation_less->pure_enantiomer1 recovered_agent1 Recovered Resolving Agent liberation_less->recovered_agent1 pure_enantiomer2 Enantiomerically Enriched Product 2 liberation_more->pure_enantiomer2 recovered_agent2 Recovered Resolving Agent liberation_more->recovered_agent2

A generalized workflow for chiral resolution via diastereomeric salt formation.

Performance of Camphorsulfonic Acid in Resolving Amines

Camphorsulfonic acid is a strong chiral acid, making it a highly effective resolving agent for racemic bases such as amines and amino alcohols. Its rigid camphor (B46023) backbone provides a well-defined chiral environment, leading to significant differences in the crystal packing of the resulting diastereomeric salts.

Below is a comparison of the performance of CSA with other acidic resolving agents in the resolution of various amines.

Racemic AmineResolving AgentYield (%)Enantiomeric Excess (ee%)Reference
(±)-2,3-Diphenylpiperazine(1S)-(+)-10-Camphorsulfonic Acid2598 (R,R)[3]
Racemic diethanolamine (B148213) derivative(-)-Camphor-10-sulfonic acid70>99 (R,R)[4]
(±)-1-Phenylethylamine(R)-Mandelic Acid8283[ ]
(±)-α-Methylbenzylamine(+)-Tartaric Acid--[ ]

Performance in Resolving Carboxylic Acids

While CSA is an acidic resolving agent and therefore not suitable for the direct resolution of racemic acids, the principle of diastereomeric salt formation is readily applied by using chiral bases as resolving agents. For comparison, the performance of common chiral bases in resolving racemic carboxylic acids is presented below.

Racemic Carboxylic AcidResolving AgentYield (%)Enantiomeric Excess (ee%)Reference
(±)-Ibuprofen(S)-(-)-α-Phenylethylamine--[ ]
(±)-NaproxenCinchonidine--[ ]
Racemic 2-phenylpropionic acid(S)-(-)-alpha-phenylethylamine--[ ]
Racemic α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid(R)-α-PEA-95[5]

Performance in Resolving Alcohols

Direct resolution of alcohols via diastereomeric salt formation with camphorsulfonic acid is not a common practice. Alcohols lack the necessary acidic or basic functionality to readily form salts. The standard approach for resolving racemic alcohols involves a two-step process:

  • Derivatization: The alcohol is first converted into a diastereomeric mixture of esters by reacting it with a chiral carboxylic acid or its derivative. Alternatively, the alcohol can be reacted with a cyclic anhydride (B1165640) to form a half-ester, which possesses a free carboxylic acid group.

  • Resolution of the Derivative: The resulting mixture of diastereomeric esters can be separated by chromatography, or the half-esters can be resolved as acids using a chiral base.

While not used for direct resolution, camphorsulfonyl chloride, a derivative of CSA, is employed as a chiral derivatizing agent for alcohols. The resulting diastereomeric sulfonate esters can be analyzed, often by NMR spectroscopy, to determine the enantiomeric composition of the original alcohol.

Experimental Protocols

Resolution of (±)-2,3-Diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid[3]
  • Salt Formation: (1S)-(+)-10-camphorsulfonic acid (4.65 g, 20 mmol) and (±)-2,3-diphenylpiperazine (2.4 g, 10 mmol) are combined in dichloromethane (B109758) (100 mL).

  • Crystallization: The mixture is stirred at 25°C for 24 hours.

  • Isolation: The resulting precipitate is collected by filtration.

  • Liberation of the Amine: The precipitate is suspended in a mixture of dichloromethane and 2M aqueous sodium carbonate and stirred until dissolution is complete. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine and dried over anhydrous potassium carbonate.

  • Analysis: The solvent is evaporated to yield (R,R)-(+)-2,3-diphenylpiperazine. The enantiomeric excess is determined by chiral HPLC.

Resolution of a Racemic Diethanolamine Derivative with (-)-Camphor-10-sulfonic acid[4]
  • Salt Formation and Crystallization: A racemic diethanolamine derivative and (-)-camphor-10-sulfonic acid are dissolved in boiling acetone. The mixture is stirred at room temperature for 16 hours, during which the diastereomeric complex precipitates.

  • Isolation: The precipitate is collected by filtration.

  • Liberation of the Amino Alcohol: The precipitate and the filtrate are separately subjected to base extraction to yield the enantiomers of the diethanolamine.

  • Analysis: The enantiomeric excess of the products is determined by chiral HPLC.

General Procedure for the Resolution of a Racemic Carboxylic Acid with a Chiral Amine
  • Salt Formation: The racemic carboxylic acid and a sub-stoichiometric amount (typically 0.5 equivalents) of the chiral amine are dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). The mixture may be heated to facilitate dissolution.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystalline salt is collected by vacuum filtration and washed with a small amount of cold solvent.

  • Liberation of the Carboxylic Acid: The isolated salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid.

  • Purification and Analysis: The liberated carboxylic acid is extracted into an organic solvent, dried, and the solvent is removed. The enantiomeric excess is determined by a suitable method, such as chiral HPLC or by measuring the optical rotation.

Conclusion

Camphorsulfonic acid is a powerful and versatile resolving agent, particularly for the resolution of chiral amines and their derivatives, consistently providing high enantiomeric excess. While not directly applicable to the resolution of carboxylic acids or alcohols via diastereomeric salt formation, the principles of this technique can be effectively applied to these classes of compounds through the use of chiral bases and derivatization strategies, respectively. The choice of the optimal resolving agent and experimental conditions remains crucial and often requires empirical screening to achieve the best results for a specific racemic mixture.

References

A Comparative Guide to Brønsted Acid Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Chiral Brønsted Acid Catalysts for Asymmetric Synthesis, Supported by Experimental Data.

The field of asymmetric organocatalysis has been revolutionized by the development of chiral Brønsted acids, which have emerged as powerful tools for the stereoselective synthesis of complex molecules.[1][2][3] These catalysts offer a metal-free alternative for a wide range of transformations, crucial for the synthesis of pharmaceuticals and other fine chemicals.[4][5] This guide provides a comparative analysis of the most prominent classes of chiral Brønsted acid catalysts, focusing on their performance in key asymmetric reactions, supported by quantitative data and detailed experimental protocols.

Key Catalyst Classes: A Performance Overview

The most extensively studied chiral Brønsted acid catalysts include chiral phosphoric acids (CPAs), N-triflylphosphoramides (NTPAs), and to a lesser extent, chiral carboxylic acids.[1][6] Their efficacy is largely determined by their acidity and the steric environment of the chiral backbone, typically derived from scaffolds like BINOL, H8-BINOL, or SPINOL.[5][7]

  • Chiral Phosphoric Acids (CPAs): Since the pioneering work of Akiyama and Terada in 2004, BINOL-derived phosphoric acids have become workhorse catalysts for a multitude of asymmetric transformations involving imine activation, such as Mannich, Friedel-Crafts, and Pictet-Spengler reactions.[1][2] CPAs are known for their bifunctional nature, acting as both a Brønsted acid and a Lewis base, which allows for the simultaneous activation of both the electrophile and the nucleophile.[7]

  • N-Triflylphosphoramides (NTPAs): Introduced to overcome the limitations of CPAs with less reactive substrates, NTPAs are significantly more acidic.[8][9] This enhanced acidity allows for the activation of less basic substrates like ketones and α,β-unsaturated carbonyl compounds, expanding the scope of Brønsted acid catalysis to reactions such as Diels-Alder and Mukaiyama aldol (B89426) reactions.[10][] The introduction of the N-triflyl group dramatically improves reactivity and enantioselectivity in many cases.[10]

  • Chiral Carboxylic Acids: Occupying a niche with intermediate acidity between hydrogen-bond donors and phosphoric acids, chiral carboxylic acids are suitable for activating specific classes of sensitive substrates.[6]

The following sections present a quantitative comparison of these catalyst classes in representative asymmetric reactions.

Data Presentation: Performance in Asymmetric Reactions

The performance of different Brønsted acid catalysts is highly dependent on the specific reaction and substrates involved. Below are comparative data tables for key asymmetric transformations.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The higher acidity of NTPAs often leads to superior performance, especially with challenging substrates.

Catalyst TypeCatalyst Loading (mol%)DieneDienophileSolventTime (h)Yield (%)ee (%)Reference
CPA 5Cyclopentadiene (B3395910)C-AcylimineHexane/Toluene (B28343) (3:1)-9482[12]
NTPA 1SilyloxydieneEthyl vinyl ketoneToluene129596[10]

Note: The data presented are from different studies and may not represent a direct head-to-head comparison under identical conditions but illustrates general performance trends.

Asymmetric Mannich Reaction

The Mannich reaction is a fundamental C-C bond-forming reaction to produce β-amino carbonyl compounds. CPAs are highly effective for this transformation.

Catalyst TypeCatalyst Loading (mol%)KetoneAldimineSolventTemp (°C)Yield (%)dr (anti:syn)ee (%) (anti)Reference
CPA (BINOL-derived) 1CyclohexanoneN-Boc-p-methoxyphenylaldimineToluene09998:298[13]
CPA (H8-BINOL-derived) 1CyclohexanoneN-Boc-p-methoxyphenylaldimineToluene09997:397[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the reactions cited above.

General Procedure for the Asymmetric Aza-Diels-Alder Reaction[12]

To a solution of the C-acylimine (0.2 mmol) and cyclopentadiene (0.4 mmol, 2.0 equiv) in a mixture of hexane/toluene (3:1, 1.0 mL) in a screw-capped test tube at -78 °C was added the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%). The reaction mixture was stirred at this temperature until complete consumption of the imine was observed by TLC analysis. The crude reaction mixture was then directly purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired aza-tetracycle.

General Procedure for the Asymmetric Mannich Reaction[13]

To a solution of the aldimine (0.2 mmol) and the chiral phosphoric acid catalyst (0.002 mmol, 1 mol%) in toluene (0.5 mL) was added the ketone (1.0 mmol, 5.0 equiv) at the specified temperature. The reaction mixture was stirred until the aldimine was completely consumed as monitored by TLC. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the desired Mannich product.

Visualizing Concepts in Brønsted Acid Catalysis

Diagrams created using the DOT language provide a clear visual representation of workflows and logical relationships in the comparative study of Brønsted acid catalysts.

Experimental_Workflow Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Analysis cluster_conclusion Conclusion A Select Reaction & Substrates B Synthesize/Procure Catalysts (CPA, NTPA, etc.) A->B C Initial Catalyst Screening B->C D Optimize Reaction Conditions (Solvent, Temp., Conc.) C->D E Determine Yield & Stereoselectivity (NMR, HPLC) D->E F Data Tabulation & Comparison E->F G Identify Optimal Catalyst F->G

Caption: A typical workflow for the comparative study of Brønsted acid catalysts.

Catalyst_Selection Catalyst Selection Logic Start Substrate Basicity? High High Start->High High Low Low Start->Low Low Sensitive Sensitive Start->Sensitive Sensitive CPA Consider CPA High->CPA NTPA Consider NTPA Low->NTPA CarboxylicAcid Consider Chiral Carboxylic Acid Sensitive->CarboxylicAcid

Caption: A simplified decision tree for selecting a Brønsted acid catalyst.

Reaction_Mechanism Generalized Catalytic Cycle Catalyst Chiral Brønsted Acid (AH) Activated_Complex Activated Complex [E-H-A] Catalyst->Activated_Complex + E Substrate Electrophile (E) Substrate->Activated_Complex Nucleophile Nucleophile (Nu) Product_Complex Product-Catalyst Complex [Product-H-A*] Nucleophile->Product_Complex Activated_Complex->Product_Complex + Nu Product_Complex->Catalyst - Product Product Chiral Product Product_Complex->Product

Caption: A generalized mechanism for Brønsted acid catalyzed asymmetric synthesis.

References

The Economic Balancing Act of Chiral Resolution: A Comparative Guide to 10-Camphorsulfonic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical and often costly step. This guide provides an objective comparison of the economic viability and performance of (1S)-(+)-10-camphorsulfonic acid (CSA) as a chiral resolving agent against its common alternatives, L-(+)-tartaric acid and (R)-(-)-mandelic acid. The focus is on the diastereomeric salt crystallization method, a widely used technique in both academic and industrial settings.

While 10-camphorsulfonic acid ethyl ester is a known potential genotoxic impurity in certain pharmaceutical manufacturing processes, its parent compound, 10-camphorsulfonic acid (CSA), is a highly effective chiral resolving agent, particularly for racemic amines. The choice of a resolving agent is a pivotal decision in process development, with significant implications for yield, purity, and overall cost-effectiveness.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is determined by its ability to form diastereomeric salts with significantly different solubilities, allowing for separation through fractional crystallization. The ideal agent provides a high yield of the desired diastereomer with high enantiomeric excess (e.e.).

Table 1: Performance Data of Chiral Resolving Agents for Racemic Amines

Racemic AmineResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved Amine
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-Camphorsulfonic AcidDichloromethane25% (precipitate I)98% (R,R)[1]
Racemic diethanolamine (B148213) derivative(-)-Camphor-10-sulfonic acidAcetone70% (precipitate)>99% (R,R)
(±)-1-phenylethylamineL-(+)-Tartaric AcidMethanol (B129727)VariableGood (qualitative)[2]
(rac)-phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanol90%85% (first cycle), 95% (second cycle)[3]
D,L-alpha-phenethylamineD(-)-Mandelic AcidWater/AcidOverall yield 75-80%>95%[4]

Economic Viability: A Cost Analysis

The economic viability of a chiral resolving agent is not solely dependent on its performance but also heavily influenced by its market price, especially at a commercial scale.

Table 2: Comparative Cost Analysis of Chiral Resolving Agents

Resolving AgentFormSupplier ExamplePrice (per kg)
(1S)-(+)-10-Camphorsulfonic Acid99%Sigma-Aldrich~$388
L-(+)-Tartaric Acid≥99.5%Carl ROTH~$42.36
L-(+)-Tartaric AcidBulk (55lb/25kg)Ingredi~$4.01 - $4.87
(R)-(-)-Mandelic Acid99%IndiaMART~$12 - $264

Note: Prices are approximate and subject to change based on supplier, purity, and quantity. Bulk pricing for CSA and Mandelic Acid may be lower upon request.

From the data, L-(+)-tartaric acid is the most cost-effective option, particularly when purchased in bulk. (1S)-(+)-10-Camphorsulfonic acid is significantly more expensive, while (R)-(-)-mandelic acid occupies a middle ground with a wide price range depending on the supplier.

Experimental Protocols: A Practical Framework

To provide a practical context for comparison, detailed experimental protocols for the resolution of a model racemic amine, 1-phenylethylamine (B125046), are presented below.

Protocol 1: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid

This protocol is adapted from established laboratory procedures for the resolution of racemic 1-phenylethylamine.

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • 50% aqueous NaOH solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation:

    • Dissolve racemic 1-phenylethylamine in methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in methanol. The solution may remain cloudy.

    • Add the amine solution to the tartaric acid solution and mix well.

    • Warm the mixture to near boiling, then cool in an ice bath to induce crystallization of the diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline product by suction filtration.

    • Wash the crystals with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Partially dissolve the collected crystals in water and make the solution basic with a 50% aqueous NaOH solution.

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether.

    • Repeat the extraction.

    • Combine the ether extracts and dry over anhydrous sodium sulfate.

    • Remove the diethyl ether by rotary evaporation to obtain the enantiomerically enriched 1-phenylethylamine.

Protocol 2: General Procedure for Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid

Materials:

  • Racemic amine

  • (1S)-(+)-10-Camphorsulfonic acid

  • Suitable solvent (e.g., dichloromethane, acetone, methanol)

  • Aqueous base (e.g., NaHCO₃, NaOH)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine in a suitable solvent.

    • Add a solution of (1S)-(+)-10-camphorsulfonic acid (typically 0.5 to 1.0 equivalents) in the same solvent.

    • Stir the mixture to allow for the formation of the diastereomeric salts.

  • Crystallization and Isolation:

    • Induce crystallization by cooling or slow evaporation of the solvent.

    • Collect the less soluble diastereomeric salt by filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated salt in a mixture of an organic solvent and an aqueous basic solution.

    • Stir until the salt has completely dissociated.

    • Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

    • Evaporate the solvent to yield the enantiomerically enriched amine.

Visualizing the Process: Workflows and Decision Pathways

To further clarify the experimental and logical steps involved in chiral resolution, the following diagrams are provided.

Chiral_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Liberation cluster_analysis Analysis racemic_amine Racemic Amine (e.g., 1-phenylethylamine) dissolve Dissolve in suitable solvent racemic_amine->dissolve resolving_agent Chiral Resolving Agent (e.g., CSA, Tartaric Acid) resolving_agent->dissolve mix Mix solutions to form diastereomeric salts dissolve->mix crystallize Induce crystallization (cooling/evaporation) mix->crystallize filter Filter to isolate less soluble salt crystallize->filter liberate Liberate free amine with base filter->liberate extract Extract with organic solvent liberate->extract dry_evaporate Dry and evaporate solvent extract->dry_evaporate final_product Enantiomerically Enriched Amine dry_evaporate->final_product analyze Determine e.e. (Chiral HPLC/NMR) final_product->analyze

Experimental workflow for chiral resolution.

Decision_Pathway start Need for Chiral Resolution of a Racemic Amine cost_consideration Initial Cost Assessment start->cost_consideration csa (1S)-(+)-10-Camphorsulfonic Acid (High Cost, High Performance) cost_consideration->csa High budget, potentially higher e.e. tartaric L-(+)-Tartaric Acid (Low Cost, Established) cost_consideration->tartaric Cost-sensitive, well-documented mandelic (R)-(-)-Mandelic Acid (Moderate Cost, Good Performance) cost_consideration->mandelic Balanced cost- performance performance_screening Performance Screening (small scale) select_agent Select Optimal Resolving Agent performance_screening->select_agent Based on yield and e.e. csa->performance_screening tartaric->performance_screening mandelic->performance_screening protocol_dev Develop and Optimize Protocol select_agent->protocol_dev scale_up Scale-up for Production protocol_dev->scale_up

Decision pathway for selecting a chiral resolving agent.

Conclusion

The economic viability of using a particular chiral resolving agent is a multifaceted decision that requires a careful balance of cost and performance.

  • (1S)-(+)-10-Camphorsulfonic Acid (CSA) stands out for its high performance, often delivering excellent enantiomeric excess. However, its significantly higher cost may limit its application to high-value products or situations where achieving very high purity in a single step is paramount.

  • L-(+)-Tartaric Acid is the most economically favorable option, especially for large-scale production. Its widespread availability and low cost make it an attractive starting point for the resolution of many racemic amines. However, it may require more extensive optimization and multiple recrystallization steps to achieve the desired purity.

  • (R)-(-)-Mandelic Acid offers a compromise between the high cost of CSA and the potentially lower initial efficiency of tartaric acid. Its performance is well-documented, and it can be a cost-effective choice for many applications.

Ultimately, the optimal choice of a chiral resolving agent depends on the specific requirements of the synthesis, including the target purity, the value of the final product, and the available budget for process development and manufacturing. Empirical screening of different resolving agents and crystallization conditions remains the most reliable strategy for identifying the most economically viable and efficient method for a given chiral resolution.

References

Safety Operating Guide

Navigating the Disposal of 10-Camphorsulfonic Acid Ethyl Ester: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 10-Camphorsulfonic acid ethyl ester, a compound for which specific disposal protocols may not be readily available. The following procedures are based on the hazardous characteristics of the parent compound, 10-Camphorsulfonic acid, and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before proceeding with any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the data for the parent acid, which is classified as corrosive, the following PPE is recommended:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles. A full face-shield may be necessary if there is a risk of splashing.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use in a well-ventilated area, such as under a chemical fume hood. If vapors or dust are generated, a respirator may be required.

Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.

  • Minor Spills: For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Major Spills: In the case of a large spill, evacuate the area and alert emergency responders. Ensure the area is well-ventilated.[1]

  • Containment: Prevent the spilled material from entering drains or surface water.[1][2] Drains in storage or use areas should ideally have retention basins.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste, adhering to all local, state, and federal regulations.[1]

  • Waste Identification and Classification :

    • Treat this compound as hazardous chemical waste. The parent compound, 10-Camphorsulfonic acid, is corrosive and may be assigned EPA hazardous waste number D002.[1]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]

  • Containerization and Labeling :

    • Keep the waste chemical in its original container if possible, or in a compatible, well-sealed container.[3]

    • Ensure the container is clearly and accurately labeled with the chemical name ("this compound"), CAS number (if available, e.g., 154335-57-6 for the (1S)-(+)-isomer), and appropriate hazard warnings (e.g., "Corrosive," "Irritant").[4]

  • Storage Pending Disposal :

    • Store the waste container in a designated, secure area, away from incompatible materials such as strong bases and oxidizing agents.[1]

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Final Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Final disposal methods may include incineration at a licensed facility or other approved treatments.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative data for the ethyl ester is not available, the table below summarizes key hazard and regulatory information for the parent acid, which should be used to inform the handling and disposal of the ester.

ParameterValue/ClassificationSource
Hazard Class Skin Corrosion/Irritation Category 1B/1A[2]
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage[2]
US EPA Waste Number D002 (for corrosivity, based on parent acid)[1]
UN Number UN 3261 (for Corrosive solid, acidic, organic, n.o.s.)[2]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have 10-Camphorsulfonic Acid Ethyl Ester for Disposal assess_hazards Assess Hazards (Treat as Corrosive based on parent acid) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe check_container Is original container available and intact? wear_ppe->check_container use_original Use Original Container check_container->use_original Yes transfer_container Transfer to a compatible, sealed waste container check_container->transfer_container No label_waste Label Container: - Chemical Name - CAS Number - Hazard Warnings use_original->label_waste transfer_container->label_waste store_waste Store in designated hazardous waste area label_waste->store_waste check_compat Segregate from incompatible materials (bases, oxidizers) store_waste->check_compat contact_ehs Contact Institutional EHS or Licensed Waste Contractor check_compat->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Waste properly disposed by licensed facility schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 10-Camphorsulfonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 10-Camphorsulfonic acid ethyl ester was not located. The following guidance is based on the known hazards of its parent compound, 10-Camphorsulfonic acid, and general principles for handling ester compounds. Researchers must obtain and review the specific SDS from their supplier before handling this chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is structured to offer procedural, step-by-step guidance.

Hazard Assessment and Personal Protective Equipment (PPE)

While the specific hazards of the ethyl ester are not detailed in available resources, the parent compound, 10-Camphorsulfonic acid, is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] Esterification may alter these properties, but a cautious approach is warranted. The primary routes of exposure to be concerned about are inhalation, skin contact, and eye contact.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles are mandatory. A full-face shield should be worn when there is a risk of splashing.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). The breakthrough time of the specific glove material should be verified against similar esters or the supplier's recommendations. Contaminated gloves must be replaced immediately.
Skin and Body A lab coat is required at a minimum. For larger quantities or procedures with a higher risk of exposure, chemical-resistant overalls or an apron should be worn.[1][4]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Measure Chemical c->d e Perform Experiment d->e f Decontaminate Equipment e->f g Segregate Waste f->g h Dispose of Waste g->h

Caption: Logical workflow for the safe handling of this compound.

  • Preparation:

    • Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the supplier-specific SDS for this compound.

    • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in Table 1.

    • Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available. Eyewash stations and safety showers must be accessible.

  • Handling:

    • Weighing and Transferring: Handle the chemical in a fume hood to avoid inhalation of any dust or vapors. Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

    • Experimental Use: When using the chemical in reactions, ensure the apparatus is properly set up to prevent leaks or spills. Avoid contact with skin and eyes.

  • Cleanup:

    • Decontamination: Clean all equipment that came into contact with the chemical according to standard laboratory procedures for the specific solvents used.

    • Work Area Cleanup: Wipe down the work surface in the fume hood.

Disposal Plan

Improper disposal of this compound and its contaminated materials can pose environmental risks. All waste must be handled as hazardous waste.[4]

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Surplus Chemical Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware/PPE Disposable items (gloves, weighing paper, etc.) should be placed in a designated hazardous waste bag or container. Non-disposable glassware should be decontaminated before washing.
Spill Cleanup Material Absorbent materials used to clean up spills should be collected in a sealed, labeled hazardous waste container.
Aqueous Waste Do not dispose of down the drain.[4] Collect all aqueous waste containing the compound in a designated, labeled hazardous waste container.

All waste disposal must be conducted in accordance with local, state, and federal regulations.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures

Table 3: Emergency Response

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. For major spills, evacuate the area and contact your institution's EHS department.[4] Ensure proper ventilation.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。